molecular formula C7H3BrClF3O B1271469 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene CAS No. 468075-00-5

2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Cat. No.: B1271469
CAS No.: 468075-00-5
M. Wt: 275.45 g/mol
InChI Key: LTBFNTUNLKPFPI-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C7H3BrClF3O and its molecular weight is 275.45 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-1-chloro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBFNTUNLKPFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375751
Record name 2-BROMO-1-CHLORO-4-(TRIFLUOROMETHOXY)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468075-00-5
Record name 2-BROMO-1-CHLORO-4-(TRIFLUOROMETHOXY)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 468075-00-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of bromine, chlorine, and a trifluoromethoxy group on the benzene ring imparts unique physicochemical properties, making it a valuable intermediate for the synthesis of complex molecular architectures.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 468075-00-5[1][2]
Molecular Formula C₇H₃BrClF₃O[1][3]
Molecular Weight 275.45 g/mol [1][3]
Boiling Point 205 °C at 760 mmHg
Flash Point 78 °C
Purity Typically ≥ 98%[4]
Appearance Liquid
IUPAC Name This compound
Synonyms 3-Bromo-4-chlorophenyl trifluoromethyl ether, Benzene, 2-bromo-1-chloro-4-(trifluoromethoxy)-, 1-Bromo-2-chloro-5-(trifluoromethoxy)benzene[1][5]

Safety and Handling

This compound is classified as a hazardous substance. The following table outlines its GHS hazard and precautionary statements.

Hazard StatementsPrecautionary Statements
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
H315: Causes skin irritation.P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritation.P270: Do not eat, drink or smoke when using this product.
H335: May cause respiratory irritation.P271: Use only outdoors or in a well-ventilated area.
P280: Wear protective gloves/ eye protection/ face protection.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330: Rinse mouth.
P362+P364: Take off contaminated clothing and wash it before reuse.
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
P405: Store locked up.
P501: Dispose of contents/container to an approved waste disposal plant.

Data sourced from Sigma-Aldrich.

Proposed Synthesis Pathway

Synthesis_Pathway A 4-(Trifluoromethoxy)aniline B 4-(Trifluoromethoxy)benzenediazonium chloride A->B  NaNO₂, HCl (aq)  0-5 °C (Diazotization) C 1-Chloro-4-(trifluoromethoxy)benzene B->C  CuCl (Sandmeyer Reaction) D This compound C->D  Br₂, FeBr₃ (Electrophilic Bromination) Synthetic_Utility Start This compound Sub1 Suzuki Coupling (at Bromo position) Start->Sub1 Sub2 Buchwald-Hartwig Amination (at Chloro position) Start->Sub2 Sub3 Sonogashira Coupling (at Bromo position) Start->Sub3 Product1 Aryl-substituted derivative Sub1->Product1 Product2 Amino-substituted derivative Sub2->Product2 Product3 Alkynyl-substituted derivative Sub3->Product3

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the known physical properties of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Physical Properties

This compound, with the CAS number 468075-00-5, is a substituted aromatic compound.[1] Its physical state at standard temperature and pressure is a liquid. The following table summarizes the key quantitative physical data available for this compound.

PropertyValueConditions
Molecular Formula C7H3BrClF3O
Boiling Point 205 °Cat 760 mmHg
Flash Point 78 °C
Purity 98%
Storage Temperature 4 °C

Experimental Protocols for Physical Property Determination

The following sections detail the general experimental methodologies that can be employed to determine the primary physical properties of liquid organic compounds like this compound.

1. Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2][3] A common laboratory method for determining the boiling point of a small liquid sample is the Thiele tube or aluminum block method.[4][5]

  • Procedure:

    • A small amount of the liquid is placed in a fusion tube.[4][5]

    • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.[4][5]

    • The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block.[4]

    • The apparatus is heated slowly and uniformly.[4][6]

    • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[4]

    • It is crucial that the thermometer bulb and the fusion tube are at the same level to ensure an accurate temperature reading.[4]

2. Melting Point Determination

While this compound is a liquid at room temperature, this protocol is standard for determining the melting point of solid organic compounds and is included for its relevance in purity assessment. The melting point is the temperature at which a solid turns into a liquid.[7][8] Pure crystalline compounds typically have a sharp melting point range of 0.5-1.0°C.[6]

  • Procedure:

    • A small, finely powdered sample of the solid is packed into a capillary tube.[6][9]

    • The capillary tube is attached to a thermometer.[6]

    • The assembly is placed in a heating bath (like a Thiele tube filled with oil) or a melting point apparatus with a heated metal block.[6]

    • The sample is heated slowly, at a rate of about 1-2°C per minute, especially near the expected melting point.[6]

    • The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting range.[8]

3. Density Determination

Density is the mass of a substance per unit of volume.[10] For a liquid, it can be determined by measuring the mass of a known volume.

  • Procedure:

    • A clean, dry volumetric flask of a known volume (e.g., 10 mL or 25 mL) is weighed accurately.

    • The flask is filled to the calibration mark with the liquid.

    • The filled flask is weighed again.

    • The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

    • The density is calculated by dividing the mass of the liquid by its volume.[11][12]

4. Refractive Index Determination

The refractive index measures how much the path of light is bent, or refracted, when it enters a material.[13] It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.[13][14] An Abbe refractometer is a common instrument for this measurement.[15][16]

  • Procedure:

    • The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone) and a soft tissue.[14]

    • A few drops of the liquid sample are placed on the surface of the lower prism.[14][15]

    • The prisms are closed and the light source is positioned.

    • The adjustment knob is turned until the field of view through the eyepiece shows a distinct light and dark region.

    • The dividing line between the light and dark regions is brought into sharp focus and aligned with the crosshairs in the eyepiece.[15]

    • The refractive index is read from the instrument's scale.[15]

    • The temperature of the measurement is also recorded, as the refractive index is temperature-dependent.[14][17]

Logical Relationships in Physical Property Determination

The following diagram illustrates the logical flow for characterizing the physical state and properties of an unknown organic compound.

G Workflow for Physical Property Determination A Organic Compound Sample (this compound) B Determine Physical State (Solid or Liquid at RT) A->B C Liquid B->C Is Liquid D Solid B->D Is Solid E Boiling Point Determination C->E F Density Measurement C->F G Refractive Index Measurement C->G H Melting Point Determination D->H I Data Analysis and Comparison to Literature Values E->I F->I G->I H->I

Caption: Logical workflow for determining the physical properties of an organic compound.

References

In-Depth Technical Guide: Molecular Weight of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the molecular weight of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene, a compound of significant interest to researchers and professionals in the fields of chemical synthesis and drug development. This document outlines the determination of its molecular formula and the subsequent calculation of its molecular weight based on the standard atomic weights of its constituent elements.

Molecular Structure and Formula

This compound is a substituted aromatic compound. Its structure consists of a benzene ring substituted with a bromine atom, a chlorine atom, and a trifluoromethoxy group (-OCF3). The molecular formula for this compound has been identified as C₇H₃BrClF₃O.[1]

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

The atomic weights used for this calculation are:

  • Carbon (C): 12.011 u[2][3][4]

  • Hydrogen (H): 1.008 u[5][6][7][8]

  • Bromine (Br): 79.904 u[9][10][11][12][13]

  • Chlorine (Cl): 35.453 u[14][15][16][17]

  • Fluorine (F): 18.998 u[18][19][20][21][22]

  • Oxygen (O): 15.999 u[23][24][25][26]

The molecular weight (MW) is calculated as follows:

MW = (7 × Atomic Weight of C) + (3 × Atomic Weight of H) + (1 × Atomic Weight of Br) + (1 × Atomic Weight of Cl) + (3 × Atomic Weight of F) + (1 × Atomic Weight of O) MW = (7 × 12.011) + (3 × 1.008) + (1 × 79.904) + (1 × 35.453) + (3 × 18.998) + (1 × 15.999) MW = 84.077 + 3.024 + 79.904 + 35.453 + 56.994 + 15.999 MW = 275.451 g/mol

Data Presentation

The following table summarizes the contribution of each element to the total molecular weight of this compound.

ElementSymbolCountStandard Atomic Weight (u)Total Contribution to Molecular Weight (u)
CarbonC712.01184.077
HydrogenH31.0083.024
BromineBr179.90479.904
ChlorineCl135.45335.453
FluorineF318.99856.994
OxygenO115.99915.999
Total 16 275.451

Visualization of Molecular Composition

The following diagram illustrates the elemental composition that contributes to the molecular weight of the compound.

MolecularComposition Elemental Contribution to Molecular Weight Compound This compound Molecular Weight: 275.451 u C Carbon (C) 7 atoms 84.077 u Compound->C contains H Hydrogen (H) 3 atoms 3.024 u Compound->H contains Br Bromine (Br) 1 atom 79.904 u Compound->Br contains Cl Chlorine (Cl) 1 atom 35.453 u Compound->Cl contains F Fluorine (F) 3 atoms 56.994 u Compound->F contains O Oxygen (O) 1 atom 15.999 u Compound->O contains

Caption: Elemental composition of this compound.

References

An In-depth Technical Guide to 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene. This compound is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic and physiological properties imparted by the trifluoromethoxy group.

Chemical Structure and Properties

This compound is a halogenated aromatic compound. The structure consists of a benzene ring substituted with a bromine atom at position 2, a chlorine atom at position 1, and a trifluoromethoxy group at position 4.

Molecular Structure:

this compound structure

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 468075-00-5[1][2]
Molecular Formula C₇H₃BrClF₃O[1][2]
Molecular Weight 275.45 g/mol [1]
IUPAC Name This compound
Synonyms 3-Bromo-4-chlorophenyl trifluoromethyl ether, Benzene, 2-bromo-1-chloro-4-(trifluoromethoxy)-[1][2]
Physical Form Liquid[1]
Boiling Point 205 °C at 760 mmHg

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and logical synthetic route can be devised based on established organic chemistry reactions. Two potential pathways are outlined below.

Pathway 1: Sandmeyer Reaction from a Substituted Aniline

This pathway involves the diazotization of a suitable aniline precursor, followed by a Sandmeyer reaction to introduce the bromine atom.

Logical Workflow for Synthesis via Sandmeyer Reaction:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization cluster_3 Step 4: Sandmeyer Reaction 1_chloro_4_trifluoromethoxy_benzene 1-Chloro-4-(trifluoromethoxy)benzene 2_chloro_4_trifluoromethoxy_nitrobenzene 2-Chloro-4-(trifluoromethoxy)nitrobenzene 1_chloro_4_trifluoromethoxy_benzene->2_chloro_4_trifluoromethoxy_nitrobenzene Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->1_chloro_4_trifluoromethoxy_benzene 2_chloro_4_trifluoromethoxy_aniline 2-Chloro-4-(trifluoromethoxy)aniline 2_chloro_4_trifluoromethoxy_nitrobenzene->2_chloro_4_trifluoromethoxy_aniline Reduction Reducing_Agent Fe / HCl or H₂ / Pd-C Reducing_Agent->2_chloro_4_trifluoromethoxy_nitrobenzene Diazonium_Salt Diazonium Salt Intermediate 2_chloro_4_trifluoromethoxy_aniline->Diazonium_Salt Diazotization Diazotizing_Agent NaNO₂ / HBr (0-5 °C) Diazotizing_Agent->2_chloro_4_trifluoromethoxy_aniline Final_Product 2-Bromo-1-chloro-4- (trifluoromethoxy)benzene Diazonium_Salt->Final_Product Sandmeyer Reaction Copper_Bromide CuBr Copper_Bromide->Diazonium_Salt

Caption: Plausible synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Nitration of 1-Chloro-4-(trifluoromethoxy)benzene

  • To a cooled (0-5 °C) solution of 1-chloro-4-(trifluoromethoxy)benzene in concentrated sulfuric acid, slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise while maintaining the temperature.

  • After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture over ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-4-(trifluoromethoxy)nitrobenzene.

Step 2: Reduction to 2-Chloro-4-(trifluoromethoxy)aniline

  • Dissolve the 2-chloro-4-(trifluoromethoxy)nitrobenzene in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.[3]

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, filter the mixture to remove the catalyst or iron sludge.

  • Neutralize the filtrate and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain 2-chloro-4-(trifluoromethoxy)aniline.

Step 3 & 4: Diazotization and Sandmeyer Reaction

  • Dissolve the 2-chloro-4-(trifluoromethoxy)aniline in an aqueous solution of hydrobromic acid and cool to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the low temperature, to form the diazonium salt.[4]

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (nitrogen gas evolution) should be observed.[5][6][7]

  • Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete reaction.

  • Cool the mixture and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by distillation or column chromatography to obtain this compound.

Pathway 2: Electrophilic Bromination of 1-Chloro-4-(trifluoromethoxy)benzene

This pathway involves the direct bromination of the starting material, 1-chloro-4-(trifluoromethoxy)benzene. The directing effects of the chloro and trifluoromethoxy groups will influence the position of bromination. The trifluoromethoxy group is generally a meta-director, while the chloro group is an ortho-, para-director. Due to the para-position being occupied, the incoming electrophile (Br+) would be directed to the ortho position relative to the chloro group.

Logical Workflow for Synthesis via Electrophilic Bromination:

G 1_chloro_4_trifluoromethoxy_benzene 1-Chloro-4-(trifluoromethoxy)benzene Final_Product 2-Bromo-1-chloro-4- (trifluoromethoxy)benzene 1_chloro_4_trifluoromethoxy_benzene->Final_Product Electrophilic Aromatic Bromination Brominating_Agent Br₂ / FeBr₃ or AlCl₃ Brominating_Agent->1_chloro_4_trifluoromethoxy_benzene

Caption: Synthesis via electrophilic bromination.

Detailed Experimental Protocol (Hypothetical):

  • To a solution of 1-chloro-4-(trifluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add a Lewis acid catalyst such as iron(III) bromide or aluminum chloride.[8][9][10]

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise.

  • Allow the reaction to proceed at low temperature, monitoring by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer, wash with a solution of sodium thiosulfate to remove excess bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Applications in Drug Development and Research

The trifluoromethoxy (-OCF₃) group is of significant interest in medicinal chemistry due to its unique properties that can enhance the pharmacological profile of drug candidates.[11][12]

Key Properties and Their Implications:

  • High Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[11]

  • Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are very strong, making it resistant to metabolic degradation. This can lead to a longer half-life of a drug in the body.[11]

  • Electron-Withdrawing Nature: The strong electron-withdrawing effect of the -OCF₃ group can influence the pKa of nearby functional groups and alter the electronic properties of the aromatic ring, potentially leading to improved binding affinity to biological targets.[11]

While specific applications of this compound are not extensively documented in publicly available literature, its structure makes it a valuable building block for the synthesis of more complex molecules in drug discovery and agrochemical research. The bromo and chloro substituents provide reactive handles for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, allowing for the introduction of diverse molecular fragments.

Potential Signaling Pathway Involvement:

Given that many small molecule drugs target specific signaling pathways, it is plausible that derivatives of this compound could be designed to interact with key proteins in various pathways. For example, similar trifluoromethylated compounds have been investigated as inhibitors of enzymes like cytochrome P450.

Safety and Handling

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statement
alt text
Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of drug discovery and materials science. Its synthesis can be approached through established methods such as the Sandmeyer reaction or electrophilic bromination, although specific optimized protocols are not widely available. The presence of the trifluoromethoxy group, along with two distinct halogen atoms, provides a versatile platform for the creation of novel and complex molecules with potentially enhanced biological activity and metabolic stability. Further research into the synthesis and applications of this compound is warranted to fully explore its utility.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene, a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. The synthesis involves a two-step process commencing with the bromination of 4-(trifluoromethoxy)aniline, followed by a Sandmeyer reaction to introduce the chloro substituent. This document outlines the detailed experimental protocols for each step, presents key data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed via the following two-step reaction sequence:

  • Bromination of 4-(trifluoromethoxy)aniline: The starting material, 4-(trifluoromethoxy)aniline, undergoes electrophilic aromatic substitution with a brominating agent to yield 2-bromo-4-(trifluoromethoxy)aniline. The amino group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Due to the para position being occupied by the trifluoromethoxy group, bromination occurs at the ortho position.

  • Sandmeyer Reaction of 2-bromo-4-(trifluoromethoxy)aniline: The resulting 2-bromo-4-(trifluoromethoxy)aniline is then converted to the target molecule via a Sandmeyer reaction. This involves the diazotization of the primary amino group with nitrous acid to form a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) chloride catalyst.[1][2]

Experimental Protocols

Step 1: Synthesis of 2-bromo-4-(trifluoromethoxy)aniline

This protocol describes the bromination of 4-(trifluoromethoxy)aniline using N-Bromosuccinimide (NBS) as the brominating agent.

Materials:

  • 4-(trifluoromethoxy)aniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • In a separate flask, prepare a solution of N-Bromosuccinimide (1.05 equivalents) in anhydrous DMF.

  • Slowly add the NBS solution dropwise to the stirred solution of 4-(trifluoromethoxy)aniline at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-bromo-4-(trifluoromethoxy)aniline by column chromatography on silica gel.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol outlines the conversion of 2-bromo-4-(trifluoromethoxy)aniline to the final product.

Materials:

  • 2-bromo-4-(trifluoromethoxy)aniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

Part A: Diazotization

  • In a flask, dissolve 2-bromo-4-(trifluoromethoxy)aniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise to the stirred aniline solution, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

Part B: Sandmeyer Reaction

  • In a separate flask, prepare a solution or slurry of copper(I) chloride (catalytic amount) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution from Part A to the vigorously stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for about 1 hour to drive the reaction to completion.

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as diethyl ether or dichloromethane.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number Physical State
4-(trifluoromethoxy)anilineC₇H₆F₃NO177.12461-82-5Liquid
2-bromo-4-(trifluoromethoxy)anilineC₇H₅BrF₃NO256.02175278-17-8Liquid
This compoundC₇H₃BrClF₃O275.45468075-00-5Not specified
Reaction Step Starting Material Product Typical Yield (%) Purity (%)
Bromination4-(trifluoromethoxy)aniline2-bromo-4-(trifluoromethoxy)aniline>90 (typical for similar reactions)>95 (after purification)
Sandmeyer Reaction2-bromo-4-(trifluoromethoxy)anilineThis compound60-80 (typical for Sandmeyer reactions)>98 (after purification)

Mandatory Visualizations

Synthesis_Pathway 4-(trifluoromethoxy)aniline 4-(trifluoromethoxy)aniline C₇H₆F₃NO Bromination Bromination 4-(trifluoromethoxy)aniline->Bromination NBS, DMF 2-bromo-4-(trifluoromethoxy)aniline 2-bromo-4-(trifluoromethoxy)aniline C₇H₅BrF₃NO Bromination->2-bromo-4-(trifluoromethoxy)aniline Sandmeyer_Reaction Sandmeyer Reaction 2-bromo-4-(trifluoromethoxy)aniline->Sandmeyer_Reaction 1. NaNO₂, HCl, 0-5°C 2. CuCl, HCl Final_Product This compound C₇H₃BrClF₃O Sandmeyer_Reaction->Final_Product Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sandmeyer Reaction Start1 Dissolve 4-(trifluoromethoxy)aniline in DMF Add_NBS Add NBS solution dropwise Start1->Add_NBS Reaction1 Stir at room temperature Add_NBS->Reaction1 Workup1 Quench with water, extract with ethyl acetate Reaction1->Workup1 Purification1 Column chromatography Workup1->Purification1 Intermediate 2-bromo-4-(trifluoromethoxy)aniline Purification1->Intermediate Start2 Dissolve intermediate in HCl/water (0-5°C) Intermediate->Start2 Diazotization Add NaNO₂ solution dropwise Start2->Diazotization Add_to_CuCl Add diazonium salt to CuCl solution Diazotization->Add_to_CuCl Reaction2 Warm to RT, then heat to 50-60°C Add_to_CuCl->Reaction2 Workup2 Extract with organic solvent Reaction2->Workup2 Purification2 Distillation or column chromatography Workup2->Purification2 Final_Product_Node This compound Purification2->Final_Product_Node

References

A Technical Guide to the Spectroscopic Profile of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from analogous compounds to predict its spectral characteristics. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the benzene ring and comparison with structurally similar molecules.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.6 - 7.8d1HH-3
~ 7.3 - 7.5dd1HH-5
~ 7.1 - 7.3d1HH-6

Predictions are based on additive models for substituted benzenes. The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~ 148 - 152C-4 (bearing -OCF₃)
~ 133 - 136C-1 (bearing -Cl)
~ 131 - 134C-3
~ 125 - 128C-5
~ 120 - 123 (q, J ≈ 257 Hz)-OCF₃
~ 118 - 121C-6
~ 115 - 118C-2 (bearing -Br)

Quaternary carbon signals are expected to be weaker. The trifluoromethoxy carbon will appear as a quartet due to coupling with fluorine.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
274/276/278High[M]⁺ (Molecular ion peak with characteristic isotopic pattern for Br and Cl)
205/207Moderate[M - Br]⁺
170Moderate[M - Br - Cl]⁺
145Moderate[M - OCF₃]⁺
69High[CF₃]⁺

The isotopic pattern of the molecular ion will be a key identifier due to the presence of bromine and chlorine isotopes.

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Weak to MediumAromatic C-H stretch
1600 - 1550MediumC=C aromatic ring stretch
1475 - 1425MediumC=C aromatic ring stretch
1250 - 1200StrongAsymmetric C-F stretch of -OCF₃
1150 - 1100StrongSymmetric C-F stretch of -OCF₃
1100 - 1000StrongAr-O stretch
850 - 750StrongC-H out-of-plane bend
750 - 650Medium to StrongC-Cl stretch
650 - 550MediumC-Br stretch

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should ensure the compound is fully dissolved.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse width, a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

2. ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.8 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: A high-field NMR spectrometer with a broadband probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon atom.

    • Typical parameters include a 30-45° pulse width, a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A significantly higher number of scans (e.g., 128-1024 or more) is necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.

Mass Spectrometry (MS)
  • Sample Preparation: For electron ionization (EI) mass spectrometry, a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane) is prepared (typically around 1 mg/mL).

  • Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition:

    • Introduce the sample into the ion source (often via direct infusion or through a gas chromatograph).

    • The standard EI energy is 70 eV.

    • The mass analyzer is scanned over a relevant mass-to-charge (m/z) range (e.g., 50-350 amu).

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution of peaks is crucial for identifying the presence of bromine and chlorine.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid/Solid Film: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a solid, a thin film can be cast onto a single salt plate by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.

    • Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal. This is a common and convenient method.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.

    • The sample spectrum is then recorded.

    • The instrument software automatically subtracts the background from the sample spectrum.

    • Spectra are typically collected over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 2-Bromo-1-chloro-4- (trifluoromethoxy)benzene Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (EI) Purification->MS IR IR Spectroscopy (FTIR-ATR) Purification->IR NMR_Data Analyze Chemical Shifts, Coupling Patterns, Integration NMR->NMR_Data MS_Data Analyze Molecular Ion, Fragmentation, Isotopic Pattern MS->MS_Data IR_Data Identify Characteristic Functional Group Absorptions IR->IR_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation IR_Data->Structure_Confirmation

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the ¹H NMR Spectroscopy of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene. Due to the absence of publicly available experimental spectra for this specific compound, the following data and interpretations are based on established principles of NMR spectroscopy and analysis of structurally analogous compounds. This guide is intended to serve as a reliable predictive reference for researchers and professionals in the fields of chemistry and drug development.

Predicted ¹H NMR Data

The expected ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from the analysis of substituent effects and coupling patterns observed in similar halogenated and trifluoromethoxy-substituted aromatic compounds.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-37.70 - 7.85dJ ≈ 2.5 Hz (⁴J)
H-57.35 - 7.50ddJ ≈ 8.5 Hz (³J), J ≈ 2.5 Hz (⁴J)
H-67.55 - 7.70dJ ≈ 8.5 Hz (³J)

Disclaimer: These are predicted values based on the analysis of similar compounds and established substituent effects. Actual experimental values may vary.

Structural and Spectral Rationale

This compound possesses three aromatic protons, each exhibiting a distinct chemical shift and coupling pattern due to the influence of the surrounding substituents.

  • H-3: This proton is situated between the bromine and trifluoromethoxy groups. The deshielding effects of the adjacent electron-withdrawing bromine and the trifluoromethoxy group are expected to shift its resonance to the furthest downfield position. It is anticipated to appear as a doublet due to a small meta-coupling (⁴J) with H-5.

  • H-5: Positioned between the trifluoromethoxy group and a hydrogen atom (H-6), this proton will experience both ortho-coupling (³J) with H-6 and meta-coupling (⁴J) with H-3. This will result in a doublet of doublets.

  • H-6: This proton is ortho to the chlorine atom and will primarily exhibit a large ortho-coupling (³J) to H-5, resulting in a doublet.

The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group, which generally leads to a downfield shift of the aromatic protons. The precise chemical shifts are a cumulative result of the electronic effects of the bromine, chlorine, and trifluoromethoxy substituents.

Experimental Protocol

The following outlines a standard experimental protocol for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

  • Nucleus: ¹H

  • Solvent: CDCl₃ (or other appropriate deuterated solvent)

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: A range of approximately 10-12 ppm, centered around 5-6 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities and measure the coupling constants.

Visualization of Molecular Structure and Proton Connectivity

The following diagram, generated using Graphviz, illustrates the molecular structure of this compound and highlights the through-bond coupling relationships between the aromatic protons.

G cluster_molecule This compound cluster_couplings Proton Coupling Pathways C1 C1-Cl C2 C2-Br C3 C3-H C4 C4-OCF₃ H3 H-3 C5 C5-H C6 C6-H H5 H-5 H6 H-6 H3->H5 ⁴J (meta) H5->H6 ³J (ortho)

Caption: Molecular structure and proton coupling relationships.

An In-depth Technical Guide to the ¹³C NMR of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene, a polysubstituted aromatic compound of interest to researchers, scientists, and professionals in drug development. This document outlines the predicted chemical shifts, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for spectral interpretation.

Predicted ¹³C NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for this compound, the following ¹³C NMR data has been predicted based on the principle of additivity of substituent chemical shifts (SCS). The chemical shift of benzene (128.5 ppm) is used as a foundational value, with increments for bromo, chloro, and trifluoromethoxy groups applied to each carbon of the aromatic ring. It is important to note that these are approximate values and can be influenced by solvent effects and interactions between adjacent substituents.[1]

The structure and carbon numbering for this compound are as follows:

Figure 1. Structure of this compound.

The predicted ¹³C NMR chemical shifts (δ) in parts per million (ppm) and the anticipated carbon-fluorine coupling constants (J-F) in Hertz (Hz) are summarized in the table below. Aromatic carbons typically resonate in the 120-150 ppm range.[1]

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)Notes
C1~132-Attached to Chlorine
C2~118-Attached to Bromine
C3~134-
C4~149Quartet (²JCF ≈ 30-35 Hz)Attached to OCF₃ group
C5~116-
C6~130-
OCF₃~121Quartet (¹JCF ≈ 255-260 Hz)Trifluoromethoxy carbon

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed methodology for the acquisition of a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 20-50 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. CDCl₃ is a common choice for similar compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for the ¹³C frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks for the solvent and TMS signals.

3. Acquisition Parameters for a Standard Proton-Decoupled ¹³C Spectrum:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm) to ensure all carbon signals are captured.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.

  • Number of Scans: 1024 to 4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons which often have longer relaxation times and no Nuclear Overhauser Effect (NOE) enhancement.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

  • Integrate the signals (note: integration in ¹³C NMR is generally not quantitative under standard conditions).

  • Perform peak picking to identify the chemical shift of each resonance.

5. Advanced Experiments (Optional):

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[1] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed. Quaternary carbons are absent in all DEPT spectra.

  • ¹⁹F-Coupled ¹³C Spectrum: To observe the C-F coupling constants, a ¹³C spectrum without ¹⁹F decoupling can be acquired.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for obtaining and interpreting the ¹³C NMR spectrum of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire_13C Acquire Proton-Decoupled ¹³C Spectrum setup->acquire_13C acquire_DEPT Acquire DEPT Spectra (Optional) setup->acquire_DEPT ft Fourier Transform acquire_13C->ft dept_analysis DEPT Analysis for CH, CH₂, CH₃ acquire_DEPT->dept_analysis phase Phase Correction ft->phase calibrate Chemical Shift Calibration (TMS) phase->calibrate count_signals Count Number of Unique Carbon Signals calibrate->count_signals chem_shift Analyze Chemical Shifts (Aromatic Region, OCF₃) count_signals->chem_shift coupling Analyze C-F Coupling Patterns chem_shift->coupling assign Assign Signals to Specific Carbons coupling->assign dept_analysis->assign

References

An In-depth Technical Guide to the Predicted Mass Spectrum of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathway of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene. In the absence of a publicly available experimental mass spectrum for this specific compound, this guide utilizes established principles of mass spectrometry for halogenated aromatic ethers to forecast its fragmentation pattern. This information is crucial for substance identification, structural elucidation, and understanding the molecule's behavior under mass spectrometric conditions.

The presence of bromine and chlorine atoms is expected to produce characteristic isotopic patterns in the mass spectrum, which are key to identifying fragments containing these halogens.[1] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to two peaks of nearly equal intensity separated by two m/z units for any bromine-containing fragment.[1] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, resulting in two peaks separated by two m/z units with a 3:1 intensity ratio for any chlorine-containing fragment.[1]

Predicted Mass Spectrometry Data

The fragmentation of this compound under electron ionization is predicted to generate a series of characteristic ions. The molecular ion and its isotopic variants, along with key fragment ions resulting from the cleavage of the C-Br, C-Cl, and O-CF₃ bonds, are summarized below.

m/z (based on ⁷⁹Br and ³⁵Cl)Proposed Ion FormulaProposed Ion StructureFragmentation StepNotes
274[C₇H₃⁷⁹Br³⁵ClF₃O]⁺•Molecular Ion (M⁺•)Ionization of the parent molecule.The molecular ion peak will exhibit a complex isotopic pattern due to the presence of both bromine and chlorine.
195[C₇H₃³⁵ClF₃O]⁺[M - Br]⁺Loss of a bromine radical (•Br) from the molecular ion.This fragment will show an isotopic pattern characteristic of one chlorine atom (M, M+2 in a 3:1 ratio).
239[C₇H₃⁷⁹BrF₃O]⁺[M - Cl]⁺Loss of a chlorine radical (•Cl) from the molecular ion.This fragment will show an isotopic pattern characteristic of one bromine atom (M, M+2 in a 1:1 ratio).
191[C₇H₃⁷⁹Br³⁵Cl]⁺•[M - OCF₃]⁺•Loss of a trifluoromethoxy radical (•OCF₃).This fragment will show a complex isotopic pattern due to the presence of both bromine and chlorine.
205[C₆H₃⁷⁹Br³⁵ClFO]⁺•[M - CF₂]⁺•Rearrangement and loss of a difluorocarbene (:CF₂).A potential rearrangement-based fragmentation.
126[C₆H₃³⁵ClO]⁺[M - Br - CF₃]⁺Subsequent loss of a trifluoromethyl radical from the [M - Br]⁺ ion.Will exhibit the characteristic 3:1 isotopic pattern for a single chlorine atom.
98[C₅H₃³⁵Cl]⁺•[M - Br - CF₃ - CO]⁺•Loss of carbon monoxide from the [C₆H₃³⁵ClO]⁺ ion.Will exhibit the characteristic 3:1 isotopic pattern for a single chlorine atom.
75[C₆H₃]⁺[M - Br - Cl - OCF₃]⁺Loss of all substituents from the aromatic ring.A smaller fragment representing the core benzene ring with one less proton.

Experimental Protocols

A standard method for analyzing volatile aromatic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[2]

1. Sample Preparation:

  • A pure sample of this compound is dissolved in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • An internal standard may be added for quantitative analysis.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, with an injection volume of 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (or similar).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5-10 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Transfer Line Temperature: 280 °C.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

Fragmentation_Pathway Predicted Fragmentation of this compound M [C₇H₃BrClF₃O]⁺• m/z = 274 (M⁺•) F1 [C₇H₃ClF₃O]⁺ m/z = 195 M->F1 - •Br F2 [C₇H₃BrF₃O]⁺ m/z = 239 M->F2 - •Cl F3 [C₇H₃BrCl]⁺• m/z = 191 M->F3 - •OCF₃ F4 [C₆H₃ClFO]⁺ m/z = 126 F1->F4 - •CF₃ F5 [C₅H₃Cl]⁺• m/z = 98 F4->F5 - CO

Caption: Predicted EI fragmentation of this compound.

References

An In-depth Technical Guide to the Infrared Spectrum of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene. Due to the absence of a publicly available experimental spectrum for this specific isomer, this document synthesizes data from analogous compounds and established spectroscopic principles to predict the characteristic vibrational modes. It also outlines a comprehensive experimental protocol for acquiring the spectrum and presents a logical workflow for spectral analysis.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is determined by the vibrational modes of its functional groups and the overall symmetry of the molecule. The key structural features are the 1,2,4-trisubstituted benzene ring, the carbon-bromine bond, the carbon-chlorine bond, and the trifluoromethoxy group. The predicted absorption bands, their corresponding vibrational modes, and expected intensities are summarized in the table below.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityNotes
3100 - 3000Aromatic C-H StretchWeak to MediumThe presence of multiple electron-withdrawing substituents can influence the exact position and intensity.[1][2][3]
2000 - 1650Overtone/Combination BandsWeakThe pattern of these weak bands is characteristic of the 1,2,4-substitution pattern on the benzene ring.[2][4]
1600 - 1585Aromatic C=C Ring StretchMediumA characteristic band for aromatic compounds.[1][5]
1500 - 1400Aromatic C=C Ring StretchMedium to StrongOften appears as a pair of bands, with the exact position influenced by the substituents.[2][5]
1250 - 1100Aryl-O Stretch (C-O)StrongThe ether linkage in the trifluoromethoxy group will produce a strong absorption in this region.
1200 - 1000C-F Stretch (asymmetric & symmetric)Very StrongThe C-F bonds of the -OCF₃ group are expected to produce one of the most intense bands in the spectrum.[6]
900 - 800C-H Out-of-Plane BendingStrongThe 1,2,4-trisubstitution pattern typically results in a strong absorption in this region due to the two adjacent hydrogens.[7]
750 - 650C-Cl StretchMedium to StrongThe position can vary depending on the overall electronic environment of the ring.
680 - 515C-Br StretchMedium to StrongThis absorption occurs in the lower frequency "fingerprint" region of the spectrum.

Experimental Protocol: FT-IR Spectroscopy

This section details a standard procedure for obtaining a high-quality FT-IR spectrum of a solid or liquid aromatic compound like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

2.1. Instrumentation and Materials

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Sample: this compound (assume solid or liquid form).

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol, and lint-free laboratory wipes.

  • Personal Protective Equipment (PPE): Safety goggles, gloves.

2.2. Procedure

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

    • Verify that the ATR accessory is correctly installed.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Lower the ATR press arm to ensure no sample is present.

    • In the instrument control software, set the parameters for the background scan. Typical parameters include:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 scans (to improve signal-to-noise ratio)

    • Acquire the background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere and the instrument itself.[8]

  • Sample Spectrum Acquisition:

    • Retract the ATR press arm.

    • Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, ensure it forms good contact with the crystal surface.

    • Lower the press arm and apply consistent pressure to ensure optimal contact between the sample and the crystal.

    • Using the same parameters as the background scan, acquire the sample spectrum.

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary data processing, such as baseline correction or ATR correction, if available and required.

    • Clean the ATR crystal and press arm tip thoroughly with isopropanol and a lint-free wipe to remove all traces of the sample. Run a monitor scan to ensure the crystal is clean before the next measurement.[9]

Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of an unknown compound's IR spectrum, from initial sample handling to final structural elucidation.

FTIR_Analysis_Workflow cluster_prep Phase 1: Data Acquisition cluster_analysis Phase 2: Spectral Interpretation cluster_reporting Phase 3: Conclusion & Reporting Sample Sample Preparation (Solid/Liquid) Background Acquire Background Spectrum (I₀) SampleSpec Acquire Sample Spectrum (I) Background->SampleSpec Process Compute Transmittance/Absorbance (I/I₀) SampleSpec->Process Identify Identify Major Peaks (>1500 cm⁻¹) Process->Identify Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) Process->Fingerprint AssignFG Assign Functional Groups (e.g., C-H, C=C, C-F, C-O) Identify->AssignFG Propose Propose/Confirm Structure AssignFG->Propose AssignSub Determine Substitution Pattern (Overtone & OOP Bending) Fingerprint->AssignSub AssignSub->Propose Report Generate Report with Peak Assignments Propose->Report

Caption: Workflow for FT-IR Spectral Analysis.

This guide provides a foundational understanding of the expected IR spectral characteristics of this compound and a practical framework for its experimental determination and analysis. For definitive structural confirmation, it is recommended to use this IR data in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides comprehensive safety and handling information for 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene (CAS No. 468075-00-5), a key intermediate in various synthetic applications. Due to its hazardous nature, a thorough understanding of its properties and the implementation of stringent safety protocols are imperative for all personnel handling this compound.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic ether. Its structure combines the reactivity of bromo- and chloro-substituents with the unique electronic properties of the trifluoromethoxy group.

PropertyValue
CAS Number 468075-00-5
Molecular Formula C₇H₃BrClF₃O
Molecular Weight 275.45 g/mol
Boiling Point 205 °C
Density 1.743 g/cm³
Flash Point 78 °C

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to be aware of its potential health effects and to handle it accordingly.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Warning

GHS Pictograms:

  • alt text

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Use personal protective equipment as specified in Section 5.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage condition is at room temperature in a dry, sealed container.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles and/or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact.
Respiratory Protection If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Experimental Protocols

Illustrative Synthesis of a Polysubstituted Halobenzene:

This protocol outlines a general approach for the synthesis of a polysubstituted aromatic compound with a similar substitution pattern.

Step 1: Chlorination of 4-(trifluoromethoxy)aniline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethoxy)aniline in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Slowly add a solution of a chlorinating agent (e.g., N-chlorosuccinimide) in the same solvent to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Diazotization and Sandmeyer Bromination of 2-chloro-4-(trifluoromethoxy)aniline

  • Diazotization:

    • Suspend the 2-chloro-4-(trifluoromethoxy)aniline from Step 1 in an aqueous solution of a strong acid (e.g., HBr).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in concentrated hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution.

    • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Workup and Purification:

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the final product by distillation or column chromatography.

Visualizations

Note: As this compound is a chemical intermediate, there is no available information on its involvement in biological signaling pathways. The following diagrams illustrate a general safe handling workflow and a representative synthetic workflow.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->PPE Fume_Hood Ensure Fume Hood is Operational PPE->Fume_Hood Transfer Transfer Chemical Inside Fume Hood Fume_Hood->Transfer Weigh Weigh in a Contained Manner Transfer->Weigh Reaction Perform Reaction in Closed System Weigh->Reaction Quench Quench Reaction and Contaminated Glassware Reaction->Quench Waste_Segregation Segregate Halogenated Waste Quench->Waste_Segregation Decontaminate Decontaminate Work Area Waste_Segregation->Decontaminate Remove_PPE Remove PPE Correctly Decontaminate->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands G Start 4-(Trifluoromethoxy)aniline Chlorination Chlorination (e.g., NCS) Start->Chlorination Intermediate 2-Chloro-4-(trifluoromethoxy)aniline Chlorination->Intermediate Diazotization Diazotization (NaNO₂, HBr, 0-5 °C) Intermediate->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuBr) Diazonium_Salt->Sandmeyer Final_Product This compound Sandmeyer->Final_Product

The Trifluoromethoxy Group: A Technical Guide to its Reactivity in Aromatic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF3) group has emerged as a crucial substituent in modern chemistry, particularly in the fields of drug discovery, agrochemicals, and materials science. Its unique electronic and physicochemical properties significantly influence the reactivity of aromatic compounds, offering advantages such as enhanced metabolic stability, increased lipophilicity, and altered reaction pathways. This technical guide provides an in-depth analysis of the reactivity of the trifluoromethoxy group in aromatic systems, covering its electronic effects, role in electrophilic and nucleophilic aromatic substitution, and utility in metal-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations and quantitative data on its physicochemical properties are presented to aid researchers in leveraging the unique attributes of this "super-halogen."

Introduction

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. Among these, the trifluoromethoxy (-OCF3) group has garnered substantial attention for its ability to confer a unique combination of properties upon aromatic scaffolds.[1] Unlike its methoxy (-OCH3) analogue, the -OCF3 group is characterized by a powerful electron-withdrawing nature and high lipophilicity.[2] These characteristics are instrumental in fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates, enhancing their metabolic stability, and improving their ability to cross biological membranes.[3] This guide delves into the core principles governing the reactivity of trifluoromethoxy-substituted aromatic compounds.

Physicochemical and Electronic Properties

The reactivity of the -OCF3 group is a direct consequence of its distinct electronic and steric properties. It exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms, while the oxygen lone pairs contribute a weak π-donating resonance effect (+R).[4] This duality governs its influence on aromatic substitution reactions. Furthermore, it is one of the most lipophilic substituents used in drug design.[3]

Data Presentation: Physicochemical and Electronic Parameters

The following tables summarize key quantitative data for the trifluoromethoxy group in comparison to other common substituents.

Table 1: Electronic Properties of Selected Substituents

Substituent Hammett Constant (σ_meta) Hammett Constant (σ_para)
-H 0.00 0.00
-CH₃ -0.07 -0.17
-OCH₃ 0.12 -0.27
-Cl 0.37 0.23
-OCF₃ 0.38 [5] 0.35 [5]
-CF₃ 0.43 0.54

| -NO₂ | 0.71 | 0.78 |

Table 2: Lipophilicity of Selected Substituents

Substituent Hansch Hydrophobicity Parameter (π)
-OCH₃ -0.02[3]
-F 0.14[3]
-Cl 0.71[2]
-CF₃ 0.88[2][3]

| -OCF₃ | 1.04 [2][3] |

Reactivity in Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS)

The trifluoromethoxy group is a deactivating substituent in electrophilic aromatic substitution reactions, with trifluoromethoxybenzene undergoing nitration more slowly than benzene.[2][6] This deactivation is due to the strong inductive electron withdrawal (-I effect), which reduces the electron density of the aromatic ring, making it less nucleophilic. However, the lone pairs on the oxygen atom can participate in resonance, directing incoming electrophiles to the ortho and para positions. The para product is generally favored due to reduced steric hindrance.[7]

EAS_Directing_Effect Aromatic Aromatic Ring with -OCF3 TransitionState Arenium Ion (Intermediate) Aromatic->TransitionState Attack by π-system Electrophile Electrophile (E+) Electrophile->TransitionState OrthoProduct ortho-Substituted Product TransitionState->OrthoProduct -H+ ParaProduct para-Substituted Product (Major) TransitionState->ParaProduct -H+

Caption: Directing effect of the -OCF3 group in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the trifluoromethoxy group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[1] This is particularly effective when the -OCF3 group is positioned ortho or para to a good leaving group (e.g., a halide). The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The -OCF3 group helps to stabilize the negative charge in this intermediate, thereby facilitating the reaction.[9]

SNAr_Mechanism Reactants Ar-L (-OCF3 activated) + Nucleophile (Nu-) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Addition (Rate-determining) Products Substituted Product (Ar-Nu) + L- Meisenheimer->Products Elimination of Leaving Group (L)

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Metal-Catalyzed Cross-Coupling Reactions

Trifluoromethoxy-substituted aromatic compounds are versatile substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] The -OCF3 group is generally stable under these reaction conditions, allowing for the formation of C-C bonds and the synthesis of complex biaryl structures. 4-(Trifluoromethoxy)phenylboronic acid is a commercially available and widely used building block in this context.[10]

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Organoboron Ar'-B(OR)2 Organoboron->Transmetal Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound Working Solution (e.g., 1 µM) Pre_Incubate Pre-incubate Microsomes and Compound at 37°C Prep_Compound->Pre_Incubate Prep_Microsomes Prepare Liver Microsome Suspension (e.g., 0.5 mg/mL) Prep_Microsomes->Pre_Incubate Prep_NADPH Prepare NADPH Regenerating System Initiate Initiate Reaction by adding NADPH Prep_NADPH->Initiate Pre_Incubate->Initiate Time_Points Incubate at 37°C (Sample at t = 0, 5, 15, 30, 60 min) Initiate->Time_Points Quench Quench Reaction (e.g., with cold Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

References

An In-depth Technical Guide to the Electronic Properties of Trifluoromethoxy-Substituted Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a substituent of significant interest due to its unique electronic and physicochemical properties. This technical guide provides a comprehensive overview of the electronic characteristics of trifluoromethoxy-substituted benzenes, offering valuable insights for researchers, scientists, and drug development professionals. A thorough understanding of these properties is crucial for the rational design of novel pharmaceuticals, agrochemicals, and advanced materials with enhanced efficacy, stability, and desired functionalities.

The trifluoromethoxy group is often considered a "lipophilic electron-withdrawing group," a combination of properties that is highly advantageous in drug design. Its introduction into a benzene ring can profoundly influence a molecule's reactivity, metabolic stability, membrane permeability, and binding affinity to biological targets. This guide will delve into the quantitative measures of these electronic effects, provide detailed experimental methodologies for their characterization, and visualize key workflows relevant to their study.

Electronic Effects of the Trifluoromethoxy Group

The electronic influence of the trifluoromethoxy group on a benzene ring is a complex interplay of inductive and resonance effects. The high electronegativity of the three fluorine atoms results in a strong inductive electron withdrawal (–I effect) from the attached oxygen atom and, subsequently, from the aromatic ring. This effect is significantly more potent than that of a simple methoxy group (-OCH₃).[1]

Simultaneously, the lone pairs on the oxygen atom can participate in resonance with the π-system of the benzene ring, donating electron density (+R effect). However, the strong electron-withdrawing nature of the CF₃ group diminishes the electron-donating ability of the oxygen atom. Consequently, the inductive effect generally dominates, rendering the trifluoromethoxy group a net electron-withdrawing substituent.[1] This withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution.[2]

Comparison with Other Substituents

The electronic properties of the trifluoromethoxy group are often compared to those of the trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups.

  • -OCF₃ vs. -CF₃ : Both groups are strongly electron-withdrawing. However, the trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group.[1] The presence of the oxygen atom in the -OCF₃ group also introduces a potential for hydrogen bonding, albeit a weak one.

  • -OCF₃ vs. -OCH₃ : The methoxy group is a classic example of an electron-donating group due to its strong +R effect. In stark contrast, the trifluoromethoxy group is electron-withdrawing, highlighting the profound impact of fluorine substitution.

Quantitative Analysis of Electronic Properties

The electronic effects of substituents on an aromatic ring can be quantified using various physicochemical parameters. These parameters are invaluable for developing quantitative structure-activity relationships (QSAR) and for the rational design of molecules with specific electronic properties.

Hammett Substituent Constants

The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds.[3] The equation relates the equilibrium or rate constant of a reaction for a substituted benzene derivative to that of the unsubstituted compound through a substituent constant (σ) and a reaction constant (ρ).

The substituent constant, σ, is a measure of the electronic effect of a substituent. It is typically determined from the ionization of substituted benzoic acids in water. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The trifluoromethoxy group possesses positive Hammett constants, confirming its electron-withdrawing nature.

Substituentσ (meta)σ (para)Reference
-OCF₃0.380.35[4]
-CF₃0.430.54[5]
-OCH₃0.12-0.27[5]
-Cl0.370.23[5]
-NO₂0.710.78[5]

Table 1: Hammett Substituent Constants (σ) for Selected Groups.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the electronic environment of nuclei within a molecule. The chemical shifts (δ) of ¹H, ¹³C, and ¹⁹F nuclei in trifluoromethoxy-substituted benzenes provide direct evidence of the electronic effects of the -OCF₃ group.

The electron-withdrawing nature of the trifluoromethoxy group leads to a deshielding of the aromatic protons and carbons, resulting in downfield shifts in the ¹H and ¹³C NMR spectra compared to benzene. The ¹⁹F NMR chemical shift is also a sensitive probe of the electronic environment of the trifluoromethyl group.

CompoundNucleusChemical Shift (ppm)SolventReference
Trifluoromethoxybenzene¹H7.20-7.40 (m)CDCl₃[6]
Trifluoromethoxybenzene¹³C121.1, 126.3, 129.6, 148.9 (q, J=1.8 Hz)CDCl₃
Trifluoromethoxybenzene¹⁹F-58.1CDCl₃[7]
4-Trifluoromethoxy-nitrobenzene¹H7.37 (d), 8.28 (d)CDCl₃
4-Trifluoromethoxy-nitrobenzene¹⁹F-58.5CDCl₃
4-(Trifluoromethyl)anisole¹⁹F-61.7CDCl₃

Table 2: Selected NMR Data for Trifluoromethoxy-Substituted Benzenes.

Experimental Protocols

Synthesis of Trifluoromethoxy-Substituted Benzenes

A common method for the synthesis of trifluoromethoxy-substituted benzenes involves a two-step process starting from the corresponding phenol.[8]

Step 1: Chlorination of Phenol to Trichloromethoxybenzene

  • Reaction Setup : To a solution of the substituted phenol in a suitable solvent (e.g., carbon tetrachloride), add a radical initiator (e.g., benzoyl peroxide).

  • Chlorination : Bubble chlorine gas through the solution at an elevated temperature (e.g., 90-100 °C) while irradiating with UV light.

  • Monitoring : Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Work-up : Purge the reaction mixture with nitrogen to remove excess chlorine and HCl. Remove the solvent under reduced pressure to obtain the crude trichloromethoxybenzene derivative.

Step 2: Fluorination of Trichloromethoxybenzene to Trifluoromethoxybenzene

  • Reaction Setup : Charge a pressure-resistant reactor (e.g., a stainless steel autoclave) with the crude trichloromethoxybenzene derivative and anhydrous hydrogen fluoride (AHF).

  • Fluorination : Heat the reactor to a specified temperature (e.g., 80 °C) and maintain for several hours. The pressure will increase due to the formation of HCl gas.

  • Work-up : After the reaction is complete, carefully vent the excess AHF and HCl. Purge the reactor with nitrogen.

  • Purification : The crude trifluoromethoxybenzene derivative can be purified by distillation.

Characterization by NMR Spectroscopy

Detailed NMR analysis is crucial for confirming the structure and purity of trifluoromethoxy-substituted benzenes. A ¹⁹F-centered NMR analysis approach is particularly powerful for these compounds.[9]

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

  • ¹H NMR : Acquire a standard one-dimensional ¹H NMR spectrum. Observe the chemical shifts and coupling patterns of the aromatic protons.

  • ¹³C NMR : Acquire a proton-decoupled ¹³C NMR spectrum. Note the chemical shifts of the aromatic carbons and the characteristic quartet for the CF₃ carbon due to coupling with fluorine.

  • ¹⁹F NMR : Acquire a one-dimensional ¹⁹F NMR spectrum. The trifluoromethoxy group typically shows a singlet in the range of -58 to -60 ppm (relative to CFCl₃).

  • 2D Correlation Spectra : For unambiguous assignment of all signals, acquire two-dimensional correlation spectra such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation). For detailed fluorine coupling information, ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments can be performed.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of the electronic properties of a novel trifluoromethoxy-substituted benzene derivative.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization & Analysis start Substituted Phenol chlorination Chlorination (e.g., Cl₂, UV, Initiator) start->chlorination trichloro Trichloromethoxy Derivative chlorination->trichloro fluorination Fluorination (e.g., aHF) trichloro->fluorination crude_product Crude Trifluoromethoxy Derivative fluorination->crude_product purification Purification (e.g., Distillation) crude_product->purification final_product Pure Trifluoromethoxy Derivative purification->final_product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) final_product->nmr ms Mass Spectrometry (MS) final_product->ms elemental Elemental Analysis final_product->elemental hammett Determination of Hammett Constant (σ) final_product->hammett computational Computational Modeling (DFT Calculations) final_product->computational data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis elemental->data_analysis hammett->data_analysis computational->data_analysis

Caption: A generalized workflow for the synthesis and electronic characterization of trifluoromethoxy-substituted benzenes.

Conclusion

Trifluoromethoxy-substituted benzenes are a class of compounds with significant potential in drug discovery and materials science. Their unique electronic properties, characterized by strong inductive electron withdrawal and high lipophilicity, offer a powerful tool for modulating molecular characteristics. This guide has provided a comprehensive overview of these properties, including quantitative data and detailed experimental protocols for their synthesis and characterization. The presented information is intended to serve as a valuable resource for researchers and professionals working in these fields, facilitating the rational design and development of novel and improved chemical entities. A thorough understanding and application of the principles outlined herein will undoubtedly contribute to advancements in medicinal chemistry and beyond.

References

The Trifluoromethoxy Group: A Guide to Understanding its Impact on Lipophilicity in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group stands out for its profound and often beneficial influence on the physicochemical properties of drug candidates. This guide provides a comprehensive overview of the lipophilicity of trifluoromethoxy-containing molecules, offering quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows to aid researchers in harnessing the full potential of this unique substituent.

The Trifluoromethoxy Group: A Lipophilic Powerhouse

The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, a property quantified by the Hansch lipophilicity parameter (π).[1] The π value represents the contribution of a substituent to the logP of a parent molecule. A positive π value indicates an increase in lipophilicity. The trifluoromethoxy group possesses a Hansch π parameter of +1.04, signifying its strong contribution to a molecule's lipophilicity.[1] This is notably higher than that of the already lipophilic trifluoromethyl (-CF3) group, which has a π value of +0.88.[2]

This enhanced lipophilicity has significant implications for drug development. Increased lipophilicity can lead to improved membrane permeability, facilitating the absorption and distribution of a drug throughout the body.[2][3] This is a critical factor for oral bioavailability and for drugs targeting the central nervous system, which must cross the blood-brain barrier.[3] Furthermore, the trifluoromethoxy group's strong electron-withdrawing nature contributes to enhanced metabolic stability by shielding adjacent groups from enzymatic degradation.[2]

Quantitative Analysis of Lipophilicity

To illustrate the impact of the trifluoromethoxy group on lipophilicity, the following table summarizes the experimental logP and pKa values for several trifluoromethoxy-containing compounds compared to their methoxy or other non-fluorinated analogs.

Compound PairStructurelogPΔlogP (OCF3 vs OCH3/CH3)pKa
Anisole 2.11
Trifluoroanisole 3.15+1.04
Riluzole 2.30[4]
6-Methoxy Analog of Riluzole Not available
Celecoxib 3.43
Methyl Analog of Celecoxib Not available
p-Methoxyaniline 1.295.34
p-Trifluoromethoxyaniline 2.67+1.383.70
p-Methoxyphenol 1.5810.20[5]
p-Trifluoromethoxyphenol 2.62+1.048.70

Note: LogP and pKa values can vary slightly depending on the experimental conditions and measurement technique.

Impact on Acidity (pKa)

The strong electron-withdrawing nature of the trifluoromethoxy group also significantly influences the acidity (pKa) of nearby functional groups. By withdrawing electron density, the -OCF3 group stabilizes the conjugate base, thereby increasing the acidity (lowering the pKa) of phenols and anilines. As shown in the table above, p-trifluoromethoxyphenol is more acidic (lower pKa) than p-methoxyphenol. Similarly, the basicity of anilines is reduced by the presence of a trifluoromethoxy group, as evidenced by the lower pKa of the conjugate acid of p-trifluoromethoxyaniline compared to p-methoxyaniline. This modulation of pKa can be critical for optimizing drug-receptor interactions and pharmacokinetic properties.

Experimental Protocols for Lipophilicity Determination

Accurate determination of lipophilicity is crucial in drug discovery. The octanol-water partition coefficient (logP) is the most widely used metric. Below are detailed protocols for the two most common experimental methods for logP determination.

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partition coefficient.[6]

Principle: A known amount of the test compound is dissolved in a mixture of n-octanol and water (or a suitable buffer, typically at pH 7.4 for pharmaceutical applications). The mixture is shaken until equilibrium is reached, after which the concentrations of the compound in both the n-octanol and aqueous phases are determined.

Detailed Protocol:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water (or buffer) by shaking the two phases together for at least 24 hours, followed by separation.

    • Pre-saturate water (or buffer) with n-octanol in the same manner.

  • Test Substance Preparation:

    • Prepare a stock solution of the test substance in the appropriate solvent (usually n-octanol for lipophilic compounds or water for hydrophilic compounds). The final concentration should be low enough to avoid saturation in either phase.

  • Partitioning:

    • In a suitable vessel (e.g., a separatory funnel or a centrifuge tube), combine a precise volume of the pre-saturated n-octanol and pre-saturated aqueous phase. The volume ratio can be adjusted based on the expected logP value.

    • Add a known amount of the test substance stock solution.

    • Shake the vessel vigorously for a predetermined time (e.g., 5-10 minutes) at a constant temperature (typically 25°C). To ensure equilibrium is reached, preliminary experiments determining the required shaking time are recommended.

  • Phase Separation:

    • Separate the two phases. Centrifugation is highly recommended to ensure complete separation and avoid the formation of emulsions.

  • Concentration Analysis:

    • Determine the concentration of the test substance in each phase using a suitable analytical method, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

  • Calculation of logP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous).

    • logP = log10 (P) = log10 ([Compound]octanol / [Compound]aqueous)

Experimental Workflow for Shake-Flask logP Determination

G Shake-Flask logP Determination Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation prep_phases Prepare Pre-saturated n-Octanol and Aqueous Phases prep_stock Prepare Stock Solution of Test Compound prep_phases->prep_stock partition Combine Phases and Stock Solution prep_stock->partition shake Shake to Reach Equilibrium partition->shake separate Separate Phases (Centrifugation) shake->separate analyze_oct Analyze Concentration in n-Octanol Phase separate->analyze_oct analyze_aq Analyze Concentration in Aqueous Phase separate->analyze_aq calc_logP Calculate logP analyze_oct->calc_logP analyze_aq->calc_logP

Caption: Workflow for logP determination using the shake-flask method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

The RP-HPLC method is an indirect but high-throughput method for estimating logP values. It is particularly useful for compounds with high lipophilicity where the shake-flask method can be challenging.

Principle: The retention time of a compound on a reversed-phase HPLC column (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a series of standard compounds with known logP values. The logP of the test compound is then determined from its retention time using this calibration curve.

Detailed Protocol:

  • Instrumentation and Columns:

    • A standard HPLC system with a UV detector is required.

    • A C18 reversed-phase column is commonly used.

  • Mobile Phase:

    • The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

    • Isocratic elution (constant mobile phase composition) is generally preferred for logP determination.

  • Calibration Standards:

    • Select a series of at least 5-6 standard compounds with well-established logP values that span the expected logP range of the test compound.

  • Chromatographic Analysis:

    • Inject the standard compounds and the test compound onto the HPLC column under identical isocratic conditions.

    • Record the retention time (tR) for each compound.

    • Determine the void time (t0) by injecting a non-retained compound (e.g., uracil).

  • Calculation of Capacity Factor (k):

    • Calculate the capacity factor (k) for each compound using the formula: k = (tR - t0) / t0

  • Calibration Curve and logP Determination:

    • Plot log(k) versus the known logP values for the standard compounds.

    • Perform a linear regression analysis to obtain the equation of the calibration curve: logP = a * log(k) + b.

    • Using the calculated log(k) of the test compound, determine its logP value from the calibration curve equation.

Signaling Pathway Visualization: The Mechanism of Action of Riluzole

To illustrate the biological context of a trifluoromethoxy-containing drug, the following diagram depicts the proposed mechanism of action of Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS). Riluzole's neuroprotective effects are believed to stem from its modulation of glutamatergic neurotransmission.[1][6]

Mechanism of Action of Riluzole

G Proposed Mechanism of Action of Riluzole cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron riluzole Riluzole na_channel Voltage-gated Na+ Channels riluzole->na_channel Inhibits nmda_receptor NMDA Receptor riluzole->nmda_receptor Non-competitive Antagonist glutamate_release Glutamate Release na_channel->glutamate_release Activates glutamate Glutamate glutamate_release->glutamate glutamate->nmda_receptor Binds to ca_influx Ca2+ Influx nmda_receptor->ca_influx Activates excitotoxicity Excitotoxicity & Neuronal Damage ca_influx->excitotoxicity

Caption: Riluzole's neuroprotective mechanism of action.

Conclusion

The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for optimizing the lipophilicity and other key physicochemical properties of drug candidates. Its ability to significantly increase lipophilicity, enhance metabolic stability, and modulate the acidity of neighboring functional groups makes it a highly valuable substituent in the design of novel therapeutics. A thorough understanding of its properties, coupled with accurate experimental determination of lipophilicity, is essential for the successful development of trifluoromethoxy-containing drugs. This guide provides a foundational resource for researchers to effectively utilize the unique characteristics of the trifluoromethoxy group in their drug discovery endeavors.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction between an organoboron species and an organohalide is a powerful tool in the synthesis of biaryls, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2]

This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene with various arylboronic acids. The presence of two different halogen atoms (bromine and chlorine) on the benzene ring introduces the challenge of chemoselectivity. Typically, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed oxidative addition, allowing for selective coupling at the C-Br position.[1] The electron-withdrawing nature of the trifluoromethoxy group can also influence the reactivity of the aryl halide.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex, replacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.

Recommended Reaction Conditions

Based on literature for structurally similar dihaloarenes and substrates bearing trifluoromethoxy groups, a range of conditions can be employed for the selective Suzuki coupling of this compound. The following table summarizes typical starting conditions for optimization.

ComponentExampleMolar Equivalents/LoadingPurpose
Aryl Halide This compound1.0Substrate
Arylboronic Acid Phenylboronic acid1.1 - 1.5Coupling Partner
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄1 - 5 mol%Catalyst
Ligand PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhos2 - 10 mol%Stabilizes catalyst, enhances reactivity
Base K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃2.0 - 3.0Activates boronic acid
Solvent Dioxane, Toluene, THF, DMF (often with H₂O)-Reaction Medium
Temperature 80 - 120 °C-Reaction Temperature
Reaction Time 2 - 24 hours-Reaction Duration

Experimental Protocol: General Procedure

This protocol describes a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for a specific arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane/H₂O, 10:1 v/v)

  • Schlenk flask or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-4-(trifluoromethoxy)biphenyl derivative.

Visualizations

Suzuki_Coupling_Pathway Ar-Br 2-Bromo-1-chloro-4- (trifluoromethoxy)benzene Ar-Pd(II)(Br)L2 Oxidative Adduct Ar-Br->Ar-Pd(II)(Br)L2 Oxidative Addition Ar'-B(OH)2 Arylboronic Acid Ar-Pd(II)-Ar'L2 Transmetalation Intermediate Ar'-B(OH)2->Ar-Pd(II)-Ar'L2 Pd(0)L2 Pd(0)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)-Ar'L2 Transmetalation Ar-Pd(II)-Ar'L2->Pd(0)L2 Ar-Ar' 2-chloro-4-(trifluoromethoxy) -biphenyl Ar-Pd(II)-Ar'L2->Ar-Ar' Reductive Elimination Base Base Base->Ar-Pd(II)(Br)L2

Caption: Catalytic cycle of the Suzuki coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Progress (TLC/GC-MS) C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Column Chromatography G->H I Isolated Product H->I

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and the system is properly deoxygenated.

    • Increase the reaction temperature or extend the reaction time.

    • Screen different palladium catalysts, ligands, and bases.

  • Formation of Side Products:

    • Homocoupling of the boronic acid can occur. This may be suppressed by using a different base or solvent system.

    • Protodeboronation (loss of the boronic acid group) can be an issue. Using milder bases or anhydrous conditions can sometimes mitigate this.

These application notes provide a starting point for researchers interested in utilizing this compound in Suzuki coupling reactions. The provided general protocol, along with the summary of reaction conditions and troubleshooting tips, should facilitate the successful synthesis of novel biaryl compounds.

References

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction integral to modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is widely utilized in the pharmaceutical and materials science industries for the synthesis of arylamines, which are prevalent structural motifs in a vast array of bioactive molecules and functional materials.

This document provides detailed application notes and a generalized protocol for the selective Buchwald-Hartwig amination of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene. The presence of two different halogen substituents on the electron-deficient aromatic ring presents a unique opportunity for selective functionalization, a critical aspect in the efficient synthesis of complex molecules.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex.[1][3] The resulting palladium(II) species then coordinates with an amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is a reductive elimination event that yields the desired N-aryl amine product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

For polyhalogenated substrates like this compound, selectivity is governed by the relative reactivity of the carbon-halogen bonds. The generally accepted reactivity trend is C-I > C-Br > C-Cl, which allows for the preferential amination of the bromo substituent over the chloro substituent under carefully controlled conditions.

Key Reaction Components

The success of a selective Buchwald-Hartwig amination is highly dependent on the careful selection of the following components:

  • Palladium Precatalyst: A source of palladium is essential. Common choices include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[3][4]

  • Phosphine Ligand: The choice of ligand is critical for reaction efficiency and selectivity. Bulky, electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle.[4] For selective amination of aryl bromides in the presence of chlorides, ligands like Xantphos have proven effective.[5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃).[4]

  • Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation. Toluene, dioxane, and tetrahydrofuran (THF) are frequently used.[1]

  • Amine: A wide range of primary and secondary amines can be used as coupling partners.

Data Presentation: Representative Reaction Components

The following tables summarize typical components and conditions for the selective Buchwald-Hartwig amination of this compound.

Table 1: Recommended Reagents and Catalysts

ComponentExampleRoleTypical Loading/Equivalents
Aryl HalideThis compoundSubstrate1.0 equivalent
AmineAniline, Morpholine, etc.Nucleophile1.1 - 1.5 equivalents
Palladium PrecatalystPd₂(dba)₃Catalyst Source1-2 mol%
LigandXantphosLigand for Catalyst2-4 mol%
BaseSodium tert-butoxide (NaOt-Bu)Deprotonation of Amine1.5 - 2.0 equivalents
SolventTolueneReaction MediumAnhydrous, Deoxygenated

Table 2: General Reaction Parameters

ParameterRecommended RangeNotes
Temperature80 - 110 °CHigher temperatures may be required for less reactive amines.
Reaction Time12 - 24 hoursMonitor by TLC or GC/LC-MS for completion.
AtmosphereInert (Argon or Nitrogen)Crucial to prevent oxidation of the catalyst and ligand.
Concentration0.1 - 0.5 MRelative to the aryl halide.

Experimental Protocol: General Procedure

This protocol provides a general method for the selective monoamination of this compound. Optimization may be required for specific amine coupling partners.

1. Reaction Setup:

  • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

2. Addition of Reagents:

  • Under a positive flow of inert gas, add the base (e.g., sodium tert-butoxide, 1.5-2.0 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.5 equiv.).
  • Add anhydrous, deoxygenated solvent (e.g., toluene) via syringe to achieve the desired concentration (typically 0.1-0.5 M).

3. Reaction:

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) until the starting aryl bromide is consumed.

4. Workup:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

5. Purification:

  • Concentrate the filtrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-substituted 2-chloro-4-(trifluoromethoxy)aniline derivative.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_reagents Weigh Reagents: - Aryl Halide - Amine - Base addition Add Reagents & Solvent prep_reagents->addition prep_catalyst Prepare Catalyst System: - Pd Precatalyst - Ligand prep_catalyst->addition setup Assemble Glassware (Inert Atmosphere) setup->addition heating Heat to Reaction Temp. addition->heating monitoring Monitor Progress (TLC, GC/LC-MS) heating->monitoring cooling Cool to Room Temp. monitoring->cooling Reaction Complete filtration Filter through Celite cooling->filtration concentration Concentrate Filtrate filtration->concentration purification Column Chromatography concentration->purification product Isolated Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L_n pd2_halide Ar-Pd(II)(X)L_n pd0->pd2_halide Oxidative Addition (Ar-X) pd2_amine [Ar-Pd(II)(NHR'R'')L_n]^+X^- pd2_halide->pd2_amine Amine Coordination (HNR'R'') pd2_amido Ar-Pd(II)(NR'R'')L_n pd2_amine->pd2_amido Deprotonation (Base) pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' pd2_amido->product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene. This substrate is of interest in medicinal chemistry and materials science due to the presence of the trifluoromethoxy group, which can enhance metabolic stability and lipophilicity of molecules. The presence of two different halogen atoms on the aromatic ring allows for selective and sequential functionalization, making it a versatile building block.

Introduction

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become indispensable tools in organic synthesis. For substrates containing multiple halogen atoms, such as this compound, the ability to selectively activate one C-X bond over another is crucial for the synthesis of complex molecules.

The reactivity of halogens in palladium-catalyzed oxidative addition typically follows the order: I > Br > Cl. This inherent difference in reactivity allows for the selective cross-coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations. The electron-withdrawing nature of the trifluoromethoxy group further activates the aromatic ring towards oxidative addition, facilitating the cross-coupling reaction.

This document outlines protocols for several common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with a focus on achieving selectivity for the C-Br bond of this compound.

Data Presentation: Comparative Overview of Reaction Conditions

The following tables summarize typical conditions for the selective palladium-catalyzed cross-coupling of bromo-chloro aromatic compounds. These conditions can serve as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling Conditions for Selective C-Br Functionalization

ParameterCondition 1Condition 2Condition 3
Palladium Precatalyst Pd(PPh₃)₄Pd(OAc)₂Pd₂(dba)₃
Ligand -SPhosXPhos
Base K₂CO₃K₃PO₄CsF
Solvent Toluene/H₂ODioxane/H₂OTHF
Temperature (°C) 80 - 10090 - 11070 - 90
Typical Yield Range Moderate to HighHighHigh

Table 2: Buchwald-Hartwig Amination Conditions for Selective C-Br Functionalization

ParameterCondition 1Condition 2Condition 3
Palladium Precatalyst Pd₂(dba)₃Pd(OAc)₂[Pd(cinnamyl)Cl]₂
Ligand BINAPXantphosRuPhos
Base NaOt-BuCs₂CO₃LHMDS
Solvent TolueneDioxaneTHF
Temperature (°C) 90 - 110100 - 12080 - 100
Typical Yield Range Moderate to HighHighHigh

Table 3: Sonogashira Coupling Conditions for Selective C-Br Functionalization

ParameterCondition 1Condition 2 (Copper-Free)
Palladium Precatalyst Pd(PPh₃)₂Cl₂Pd(PPh₃)₄
Copper Co-catalyst CuI-
Ligand PPh₃P(t-Bu)₃
Base Et₃N or i-Pr₂NHCs₂CO₃ or K₂CO₃
Solvent THF or DMFDMF or Dioxane
Temperature (°C) Room Temp. to 6050 - 80
Typical Yield Range HighModerate to High

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. Note: These protocols are starting points and may require optimization for specific substrates and coupling partners. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous Toluene

  • Degassed Water

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask, add the palladium precatalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Protocol 3: Selective Sonogashira Coupling

This protocol describes the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)

  • Copper(I) iodide (CuI, 1-2 mol%)

  • Base (e.g., Et₃N)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF, the terminal alkyne, and the base.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF or ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

G reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Precatalyst - Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent degas Degas Mixture (e.g., N₂ Purge) solvent->degas reaction Heat to Reaction Temperature degas->reaction workup Reaction Work-up: - Quenching - Extraction reaction->workup purification Purification: (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Selective Cross-Coupling at the C-Br Bond

This diagram illustrates the principle of selective functionalization at the C-Br bond.

Chemoselective coupling at the more reactive C-Br bond.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a versatile strategy for the synthesis of complex organic molecules. The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds allows for selective functionalization, providing a powerful tool for researchers in drug discovery and materials science. The protocols and data presented here serve as a guide for developing efficient and selective cross-coupling reactions with this valuable building block. It is important to reiterate that optimization of the reaction conditions is often necessary to achieve the best results for a specific transformation.

Application Notes and Protocols: Grignard Reaction Involving 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis, enabling the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the preparation of the Grignard reagent from 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene, yielding (2-chloro-5-(trifluoromethoxy)phenyl)magnesium bromide. This organometallic intermediate is a potent nucleophile and a valuable precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and advanced materials. The presence of the trifluoromethoxy group imparts unique electronic properties and metabolic stability to target molecules, making this Grignard reagent a key building block in medicinal chemistry.[1][2]

The trifluoromethoxy group is known for its high thermal and chemical stability, being resistant to attack by acids, bases, and organometallic reagents.[3][4] While it is a moderately electron-withdrawing group, which can pose challenges in Grignard reagent formation, appropriate reaction conditions can be employed to achieve successful synthesis.[3][4]

Key Applications

The Grignard reagent, (2-chloro-5-(trifluoromethoxy)phenyl)magnesium bromide, serves as a versatile intermediate in the synthesis of a variety of functionalized organic molecules. Its applications are particularly relevant in the fields of drug discovery and materials science.

  • Pharmaceutical Intermediates: This reagent is instrumental in introducing the 2-chloro-5-(trifluoromethoxy)phenyl moiety into drug candidates. This substitution can enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of the therapeutic agent.[1][5]

  • Cross-Coupling Reactions: (2-chloro-5-(trifluoromethoxy)phenyl)magnesium bromide is an excellent coupling partner in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Kumada couplings, to form biaryl and heteroaryl structures.[6][7][8][9][10] These structural motifs are prevalent in many biologically active compounds.

  • Synthesis of Aromatic Ketones: The Grignard reagent can react with acid anhydrides or other acylating agents to produce 2'-substituted aromatic ketones, which are valuable intermediates in the synthesis of more complex molecules.[11][12][13]

Data Presentation

The following table summarizes typical quantitative data for the formation of aryl Grignard reagents under conditions analogous to those suitable for this compound. Specific yields for this substrate may vary and require optimization.

ParameterStandard Conditions (THF, Reflux)LiCl-Mediated Conditions (THF, RT)
Typical Yield 60-85%75-95%
Reaction Time 2-6 hours1-4 hours
Temperature 66 °C (THF reflux)Room Temperature
Key Additives Iodine (for initiation)Lithium Chloride (to facilitate insertion)

Experimental Protocols

Protocol 1: Preparation of (2-chloro-5-(trifluoromethoxy)phenyl)magnesium bromide

This protocol describes the formation of the Grignard reagent from this compound. Due to the presence of the electron-withdrawing trifluoromethoxy group, the use of an activating agent like iodine and an additive such as lithium chloride is recommended to facilitate the reaction.[12][13]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Lithium Chloride (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven overnight and allowed to cool under a stream of inert gas to ensure anhydrous conditions.[4]

  • Magnesium Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 equivalents). Add a single crystal of iodine. Gently heat the flask with a heat gun under vacuum and then backfill with inert gas. This process helps to activate the magnesium surface.

  • Reaction Setup: Add anhydrous lithium chloride (1.0 equivalent) to the flask containing the activated magnesium. Add a small amount of anhydrous THF to cover the magnesium turnings.

  • Initiation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension. The reaction can be gently warmed to initiate. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution.[4]

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of this compound from the dropping funnel dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete conversion. The resulting dark grey or brown solution is the Grignard reagent, which should be used immediately in subsequent reactions.[4]

Protocol 2: Application in a Kumada Cross-Coupling Reaction

This protocol details a representative application of the prepared Grignard reagent in a Kumada cross-coupling reaction to synthesize a biaryl compound, a common structural motif in pharmaceuticals.

Materials:

  • Solution of (2-chloro-5-(trifluoromethoxy)phenyl)magnesium bromide in THF (from Protocol 1)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (catalyst, 1-2 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 equivalent) and the Pd(dppf)Cl2 catalyst (1-2 mol%) in anhydrous THF.

  • Addition of Grignard Reagent: Cool the solution of the aryl halide and catalyst to 0 °C. Slowly add the freshly prepared solution of (2-chloro-5-(trifluoromethoxy)phenyl)magnesium bromide (1.1 equivalents) via cannula.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.

Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Grignard Reaction cluster_product Product cluster_application Application start Dry Glassware & Reagents mg_activation Activate Mg with Iodine start->mg_activation initiation Initiate with Aryl Bromide mg_activation->initiation addition Slow Addition of Aryl Bromide initiation->addition reflux Stir at RT addition->reflux grignard (2-chloro-5-(trifluoromethoxy)phenyl) magnesium bromide reflux->grignard cross_coupling Cross-Coupling grignard->cross_coupling ketone_synthesis Ketone Synthesis grignard->ketone_synthesis

Caption: Workflow for the formation and application of the Grignard reagent.

Logical_Relationship reagent 2-Bromo-1-chloro-4- (trifluoromethoxy)benzene grignard (2-chloro-5-(trifluoromethoxy)phenyl) magnesium bromide reagent->grignard + Mg, THF application Synthetic Applications grignard->application pharma Pharmaceutical Intermediates application->pharma materials Functionalized Materials application->materials biaryls Biaryl Synthesis application->biaryls

Caption: Logical relationship of the Grignard reagent to its applications.

References

Application Notes and Protocols: 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-chloro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry. While specific applications of this exact molecule are not extensively documented in publicly available literature, its structural features—a dibromochloro-substituted benzene ring bearing a trifluoromethoxy group—suggest a high utility in the synthesis of novel therapeutic agents. The presence of bromo, chloro, and trifluoromethoxy substituents offers medicinal chemists a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.

The trifluoromethoxy (-OCF3) group is of particular importance in modern drug design. It can significantly enhance a molecule's lipophilicity, which may improve its ability to cross biological membranes, and metabolic stability, due to the strength of the C-F bonds.[1][2] This often leads to improved absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[1] Halogen atoms, such as bromine and chlorine, provide key reactive handles for the construction of complex molecular architectures through various cross-coupling reactions.[3][4] The differential reactivity of the C-Br and C-Cl bonds can allow for selective, stepwise synthetic modifications.[3][5]

These application notes provide an overview of the potential uses of this compound in medicinal chemistry, along with generalized protocols for its application in key synthetic transformations.

Potential Applications in Drug Discovery

The unique combination of substituents in this compound makes it a valuable starting material for the synthesis of a wide range of biologically active molecules.

  • Scaffold for Kinase Inhibitors: The substituted benzene core can serve as a foundational scaffold for the development of kinase inhibitors. The bromo and chloro groups can be functionalized to introduce moieties that interact with the hinge region, solvent front, or other key binding sites of various kinases.

  • Synthesis of GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. This building block can be elaborated to create ligands that modulate the activity of GPCRs involved in a variety of disease states.

  • Development of Antiviral and Anticancer Agents: The trifluoromethoxy group is a common feature in many antiviral and anticancer drugs, where it contributes to enhanced potency and metabolic stability.[1][6] This starting material provides a direct route to incorporate this beneficial moiety into novel therapeutic candidates.

  • Probes for Chemical Biology: Derivatives of this compound can be synthesized and utilized as chemical probes to investigate biological pathways and validate new drug targets.

Synthetic Utility and Key Reactions

The primary utility of this compound in medicinal chemistry lies in its capacity to undergo a variety of transition metal-catalyzed cross-coupling reactions. The presence of both a bromo and a chloro substituent allows for chemoselective functionalization, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in these reactions.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. This compound can be coupled with a wide range of boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups. By carefully selecting the reaction conditions, it is often possible to selectively react at the C-Br position.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many biologically active compounds.[7][8][9] Similar to the Suzuki coupling, selective reaction at the C-Br bond is generally achievable.

Buchwald-Hartwig Amination

This reaction allows for the formation of carbon-nitrogen bonds, providing access to a wide array of substituted anilines. These can be key intermediates in the synthesis of numerous pharmaceuticals.

Experimental Protocols (General Procedures)

The following are generalized protocols for key cross-coupling reactions. Note: These protocols are intended as a starting point and will likely require optimization for this compound and the specific coupling partner.

General Protocol for Selective Suzuki-Miyaura Coupling at the C-Br Position

G Workflow: Selective Suzuki-Miyaura Coupling reagents 1. This compound 2. Aryl/Heteroaryl Boronic Acid (1.2 eq) 3. Pd Catalyst (e.g., Pd(PPh3)4, 0.05 eq) 4. Base (e.g., Na2CO3, 2.0 eq) setup Combine reagents in a reaction vessel. Evacuate and backfill with an inert gas (e.g., Argon). reagents->setup solvent Add degassed solvent (e.g., Toluene/Ethanol/Water mixture). setup->solvent reaction Heat the reaction mixture (e.g., 100°C) with stirring for 12 hours. solvent->reaction workup Cool to room temperature. Perform aqueous workup and extract with an organic solvent. reaction->workup purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification

Caption: General workflow for a selective Suzuki-Miyaura coupling reaction.

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like sodium carbonate (2.0 mmol).[5]

  • Evacuate the vessel and backfill with an inert gas (e.g., argon) for three cycles.

  • Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water.[5]

  • Heat the reaction mixture to a temperature typically between 80-110°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[5][10]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Selective Sonogashira Coupling at the C-Br Position

G Workflow: Selective Sonogashira Coupling reagents 1. This compound 2. Terminal Alkyne (1.1 eq) 3. Pd Catalyst (e.g., Pd(PPh3)2Cl2, 0.02 eq) 4. CuI (0.04 eq) 5. Base (e.g., Triethylamine) setup Combine reagents in a flame-dried Schlenk tube. Evacuate and backfill with Argon. reagents->setup solvent Add degassed solvent (e.g., DMF/Triethylamine). setup->solvent reaction Stir the reaction mixture at an appropriate temperature (e.g., 80°C) for 6 hours. solvent->reaction workup Cool to room temperature. Dilute with an organic solvent and filter through Celite. reaction->workup purification Wash the filtrate with aqueous solutions, dry, concentrate, and purify by column chromatography. workup->purification

Caption: General workflow for a selective Sonogashira coupling reaction.

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol), and a copper(I) co-catalyst like CuI (0.04 mmol).[5]

  • Evacuate the tube and backfill with argon.

  • Add the terminal alkyne (1.1 mmol) followed by a degassed solvent and base, such as a mixture of DMF and triethylamine.[5]

  • Stir the reaction mixture at a suitable temperature (e.g., room temperature to 80°C) for 2-8 hours, monitoring for completion.[5]

  • After the reaction is complete, cool to room temperature, dilute with an organic solvent like diethyl ether, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Quantitative Data

As there is no specific biological data for compounds directly synthesized from this compound in the public domain, a quantitative data table cannot be provided. However, it is anticipated that derivatives could exhibit a wide range of biological activities. Researchers are encouraged to perform their own biological assays to determine the efficacy of newly synthesized compounds.

Potential Signaling Pathway Interactions

Given the prevalence of halogenated and trifluoromethoxylated aromatic compounds in kinase inhibitors, it is plausible that derivatives of this compound could be designed to target various signaling pathways implicated in diseases such as cancer. For example, a common strategy in the design of kinase inhibitors is to have a core scaffold that forms hydrogen bonds with the kinase hinge region, with various substituents projecting into hydrophobic pockets.

G Hypothetical Kinase Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Ligand Growth Factor Ligand->RTK Inhibitor Potential Inhibitor Derived from This compound Inhibitor->RAF Inhibition

Caption: A hypothetical signaling pathway (MAPK pathway) where a derivative could act as an inhibitor.

This diagram illustrates a hypothetical scenario where a molecule synthesized from this compound is designed to inhibit a kinase (e.g., RAF) within the MAPK/ERK signaling cascade, a pathway frequently dysregulated in cancer.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its combination of a trifluoromethoxy group and two different halogen atoms provides a versatile platform for the synthesis of novel compounds with potentially favorable pharmacological profiles. The general protocols provided herein offer a starting point for the synthetic exploration of this compound, which could lead to the discovery of new and effective therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-chloro-4-(trifluoromethoxy)benzene is a halogenated, electron-deficient aromatic compound that serves as a versatile building block in the synthesis of complex pharmaceutical intermediates. The trifluoromethoxy (-OCF₃) group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence of two distinct halogen atoms—bromine and chlorine—at the ortho and meta positions respectively, allows for selective, sequential functionalization through various cross-coupling reactions.

The differential reactivity of the carbon-halogen bonds is the cornerstone of its synthetic utility. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed oxidative addition steps. This inherent chemoselectivity enables the targeted modification at the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations, providing a powerful strategy for building molecular complexity.

These application notes provide detailed, representative protocols for key transformations of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Grignard reactions. The methodologies are based on established procedures for structurally analogous substrates and are intended to serve as a starting point for reaction optimization.

G cluster_start Starting Material cluster_reactions Chemoselective Cross-Coupling Reactions (at C-Br bond) cluster_intermediates Key Pharmaceutical Intermediates start This compound suzuki Suzuki-Miyaura (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig (C-N Bond Formation) start->buchwald sonogashira Sonogashira (C-C Bond Formation) start->sonogashira grignard Grignard Formation (C-Mg Bond Formation) start->grignard biaryl 2-Aryl-1-chloro-4- (trifluoromethoxy)benzene suzuki->biaryl arylamine 2-Amino-1-chloro-4- (trifluoromethoxy)benzene Derivatives buchwald->arylamine alkyne 2-Alkynyl-1-chloro-4- (trifluoromethoxy)benzene sonogashira->alkyne grignard_reagent [2-Chloro-5-(trifluoromethoxy)- phenyl]magnesium bromide grignard->grignard_reagent

Fig 1. Synthetic pathways from the starting material.

Chemoselective Suzuki-Miyaura Coupling

Application Note

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, making it invaluable for synthesizing biaryl structures prevalent in many pharmaceuticals. For this compound, this reaction allows for the selective coupling of an aryl or heteroaryl boronic acid at the C-Br position. The resulting 2-aryl-1-chloro-4-(trifluoromethoxy)benzene intermediate retains the chlorine atom, which can be used for subsequent diversification. The electron-withdrawing nature of the trifluoromethoxy group is expected to facilitate the initial oxidative addition step.[1]

G pd0 Pd(0)Ln pd2_complex Ar-Pd(II)(Br)Ln pd0->pd2_complex Oxidative Addition product Ar-Ar' (Product) pd0:s->product:n pd2_trans Ar-Pd(II)(Ar')Ln pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination start_reagents Ar-Br (Substrate) start_reagents->pd2_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd2_trans

Fig 2. Simplified Suzuki-Miyaura catalytic cycle.
Data Presentation: Representative Suzuki Coupling Conditions

ParameterCondition 1Condition 2Condition 3
Pd Catalyst (mol%) Pd(PPh₃)₄ (3-5)Pd(OAc)₂ (2)XPhos Pd G3 (2)
Ligand (mol%) -SPhos (4)-
Base (equiv.) K₂CO₃ (2.0)K₃PO₄ (2.0)Cs₂CO₃ (2.0)
Solvent Dioxane / H₂OToluene / H₂O2-MeTHF / H₂O
Temperature (°C) 80 - 10010080
Expected Outcome Good to excellent yields for a range of boronic acids.[1]Effective for sterically hindered substrates.High yields under milder conditions.[2]
Experimental Protocol (General Procedure)
  • Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1-chloro-4-(trifluoromethoxy)benzene.

Chemoselective Buchwald-Hartwig Amination

Application Note

The Buchwald-Hartwig amination is a pivotal transformation for forming C-N bonds, enabling the synthesis of arylamines that are ubiquitous in pharmaceuticals.[3] Applying this reaction to this compound allows for the selective coupling of a primary or secondary amine at the C-Br position. This yields N-substituted 2-amino-1-chloro-4-(trifluoromethoxy)benzene derivatives, which are valuable intermediates for various drug scaffolds. The choice of phosphine ligand is critical for achieving high yields and accommodating a broad range of amine coupling partners.[4][5]

G pd0 Pd(0)Ln pd2_complex Ar-Pd(II)(Br)Ln pd0->pd2_complex Oxidative Addition product Ar-NR'R'' (Product) pd0:s->product:n pd2_amido [Ar-Pd(II)(NR'R'')]Ln pd2_complex->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination start_reagents Ar-Br (Substrate) start_reagents->pd2_complex amine HNR'R'' + Base amine->pd2_amido

Fig 3. Simplified Buchwald-Hartwig catalytic cycle.
Data Presentation: Representative Amination Conditions

ParameterCondition 1Condition 2Condition 3
Pd Precatalyst (mol%) Pd₂(dba)₃ (2)Pd(OAc)₂ (2)tBuXPhos Pd G3 (2)
Ligand (mol%) XPhos (4)RuPhos (4)-
Base (equiv.) NaOtBu (1.4)K₃PO₄ (2.0)LHMDS (1.5)
Solvent Toluene1,4-DioxaneTHF
Temperature (°C) 100 - 11010080
Expected Outcome Broad scope for aryl and alkyl amines.[6]Milder conditions suitable for functionalized amines.Effective for challenging or sterically hindered couplings.
Experimental Protocol (General Procedure)
  • Setup: To an oven-dried Schlenk tube or sealable vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv.).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous solvent (e.g., Toluene).

  • Reaction: Seal the vessel tightly and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 2-amino-1-chloro-4-(trifluoromethoxy)benzene.

Chemoselective Sonogashira Coupling

Application Note

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkyne intermediates.[7] These are valuable precursors for synthesizing heterocycles and other complex motifs in medicinal chemistry. For this compound, the reaction is highly selective for the C-Br bond, allowing for the synthesis of 2-alkynyl-1-chloro-4-(trifluoromethoxy)benzene derivatives.[8][9] The reaction is typically co-catalyzed by palladium and copper(I) salts.[7]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)(Br)Ln pd0->pd2_complex Oxidative Addition pd2_complex->pd0 Reductive Elimination (forms Ar-alkyne) cu_acetylide Cu(I)-Alkyne cu_acetylide->pd2_complex Transmetalation alkyne Terminal Alkyne + Base alkyne->cu_acetylide Deprotonation

Fig 4. Key steps in the Sonogashira catalytic cycles.
Data Presentation: Representative Sonogashira Coupling Conditions

ParameterCondition 1 (Classic)Condition 2 (Copper-Free)
Pd Catalyst (mol%) Pd(PPh₃)₂Cl₂ (2)Pd(OAc)₂ (2)
Cu Co-catalyst (mol%) CuI (3-5)None
Ligand (mol%) PPh₃ (4)SPhos (4)
Base (equiv.) Et₃N or i-Pr₂NH (2.0-3.0)Cs₂CO₃ (2.0)
Solvent THF or DMFAcetonitrile or Toluene
Temperature (°C) 25 - 6060 - 80
Expected Outcome Effective for a wide range of alkynes.[7][10]Avoids issues with copper, beneficial for sensitive substrates.
Experimental Protocol (General Procedure)
  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.), the anhydrous solvent (e.g., THF), and the amine base (e.g., triethylamine, 2.5 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 2-12 hours).

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the ammonium salts and catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 2-alkynyl-1-chloro-4-(trifluoromethoxy)benzene product.

Chemoselective Grignard Reagent Formation

Application Note

Grignard reagents are powerful carbon nucleophiles used to form new C-C bonds by reacting with electrophiles like aldehydes, ketones, and esters.[11] The formation of a Grignard reagent from a dihalogenated arene can be highly chemoselective. The C-Br bond is more labile and has a lower activation energy for magnesium insertion than the C-Cl bond.[12] This allows for the preferential formation of [2-Chloro-5-(trifluoromethoxy)phenyl]magnesium bromide, leaving the C-Cl bond available for subsequent cross-coupling reactions. Strict anhydrous conditions are critical for success.[13][14]

G start 2-Bromo-1-chloro-4- (trifluoromethoxy)benzene grignard [2-Chloro-5-(trifluoromethoxy)phenyl]- magnesium bromide start->grignard Mg Insertion (at C-Br bond) reagents Mg(0) turnings Anhydrous Ether (THF or Et₂O) I₂ crystal (activator) reagents->grignard product Functionalized Intermediate grignard->product Nucleophilic Attack electrophile Electrophile (e.g., Aldehyde, Ketone, CO₂) electrophile->product

Fig 5. Workflow for Grignard reagent formation and use.
Data Presentation: Typical Grignard Formation Conditions

ParameterCondition
Reagent (equiv.) Magnesium turnings (1.1 - 1.5)
Activator One small crystal of Iodine (I₂) or 1,2-dibromoethane
Solvent Anhydrous Diethyl Ether or Anhydrous Tetrahydrofuran (THF)
Temperature (°C) Initiation at RT, then gentle reflux (35-65 °C)
Expected Outcome Formation of a cloudy, grey-to-brown solution of the Grignard reagent.[12][14]
Experimental Protocol (General Procedure)

SAFETY NOTE: Grignard reactions are highly exothermic and moisture-sensitive. All glassware must be rigorously flame- or oven-dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere.

  • Setup: Place magnesium turnings (1.2 equiv.) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel.

  • Activation: Add a single small crystal of iodine to the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed, which will etch the magnesium surface. Allow the flask to cool to room temperature under a stream of inert gas.

  • Initiation: Prepare a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF. Add a small portion (~10%) of this solution to the magnesium turnings. The reaction is initiated when the iodine color fades and gentle bubbling or an increase in temperature is observed. If the reaction does not start, gentle warming or crushing a piece of magnesium with a dry glass rod may be necessary.[13]

  • Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate sufficient to maintain a gentle reflux. Use an ice bath to control the reaction temperature if necessary.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium.

  • Use: The resulting cloudy grey-brown solution of the Grignard reagent is ready for immediate use in a subsequent reaction with an appropriate electrophile.

References

Application of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-1-chloro-4-(trifluoromethoxy)benzene is a key aromatic building block in the synthesis of modern agrochemicals. Its trifluoromethoxy group is particularly valuable as it can enhance the biological efficacy and metabolic stability of the final active ingredient. This fluorinated moiety often increases the lipophilicity of the molecule, which can improve its uptake and translocation within target pests or plants. The presence of bromo and chloro substituents provides versatile handles for various cross-coupling reactions, enabling the construction of complex molecular architectures inherent to many contemporary pesticides.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a representative strobilurin fungicide, Trifloxystrobin. While direct synthesis pathways for Trifloxystrobin from this specific precursor are not widely published, the following protocols are based on established synthetic routes for this class of fungicides, utilizing structurally similar intermediates.

Agrochemical Target: Trifloxystrobin

Trifloxystrobin is a broad-spectrum, mesostemic fungicide belonging to the strobilurin class. It is effective against a wide range of fungal pathogens in various crops.

Mode of Action: Quinone Outside Inhibitor (QoI)

Trifloxystrobin acts as a Quinone outside Inhibitor (QoI), disrupting the fungal mitochondrial respiration chain.[1][2][3] It specifically binds to the Qo site of the cytochrome bc1 complex (Complex III), which blocks the transfer of electrons and inhibits the synthesis of ATP, the primary energy currency of the cell.[4][5][6] This ultimately leads to the cessation of fungal growth and spore germination.[1][5]

Biological Pathway Diagram

Trifloxystrobin_MoA cluster_Mitochondrion Fungal Mitochondrion Complex_I Complex I (NADH Dehydrogenase) Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q e- Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Cellular_Respiration Disrupted Cellular Respiration Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Fungal_Death Fungal Cell Death Trifloxystrobin Trifloxystrobin Trifloxystrobin->Complex_III Inhibits Electron Transfer Synthesis_Workflow Start 2-Bromo-1-chloro-4- (trifluoromethoxy)benzene Reaction Nucleophilic Substitution Start->Reaction Intermediate_1 m-Trifluoromethyl acetophenone oxime Intermediate_1->Reaction Product Trifloxystrobin Analog Reaction->Product Purification Purification (Crystallization) Product->Purification Analysis Analysis (NMR, MS, HPLC) Purification->Analysis

References

Application Notes and Protocols: 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene as a versatile building block for the synthesis of novel organic electronic materials. While direct synthesis examples using this specific molecule are not extensively documented in public literature, its structural motifs—a polyhalogenated benzene ring functionalized with a strongly electron-withdrawing trifluoromethoxy group—make it a promising candidate for creating advanced organic semiconductors. The principles and protocols outlined below are based on established synthetic methodologies and structure-property relationships in the field of organic electronics.

The trifluoromethoxy (-OCF3) group is a powerful modulator of molecular properties, known to enhance metabolic stability in drug candidates and to fine-tune the electronic characteristics of materials.[1][2] In the context of organic electronics, the high electronegativity of the -OCF3 group can significantly influence the frontier molecular orbital energy levels (HOMO/LUMO) of a conjugated system.[1][3] This makes this compound an attractive starting material for developing n-type or ambipolar organic semiconductors, which are crucial components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[3]

The presence of two distinct halogen atoms (bromine and chlorine) on the aromatic ring offers opportunities for selective, stepwise cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings. This differential reactivity allows for the controlled and directional synthesis of complex, asymmetric conjugated molecules.

Data Presentation: Expected Physicochemical Properties

The introduction of the trifluoromethoxy group into an organic semiconductor is expected to have the following effects on its material properties.

PropertyExpected Impact of the Trifluoromethoxy GroupRationale
Highest Occupied Molecular Orbital (HOMO) Energy Level Lowering (stabilization)The strong electron-withdrawing nature of the -OCF3 group reduces the electron density of the conjugated backbone.[1]
Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Lowering (stabilization)The inductive effect of the -OCF3 group stabilizes the LUMO level, which can facilitate electron injection.
Electrochemical Band Gap (HOMO-LUMO Gap) Potential for widening or narrowingThe net effect on the band gap will depend on the specific molecular structure and the interplay of inductive and resonance effects.
Solubility IncreasedThe fluorinated group can enhance solubility in organic solvents, aiding in solution-based processing of organic electronic devices.[1]
Thermal Stability IncreasedThe high strength of the C-F bond often imparts greater thermal stability to organic molecules.[4]
Intermolecular Interactions Altered π-π stackingThe presence of the -OCF3 group can influence the solid-state packing of the molecules, which is critical for charge transport.
Electron Mobility Potential for enhancementBy lowering the LUMO energy level, the -OCF3 group can improve the electron-transporting (n-type) characteristics of the material.

Experimental Protocols

The following are generalized protocols for the synthesis of conjugated organic materials using this compound as a building block. These protocols are based on standard palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Compound

This protocol describes a typical procedure for the selective coupling at the more reactive C-Br bond.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid or ester (1.1 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (0.01-0.05 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Stille Cross-Coupling for Polymer Synthesis

This protocol outlines a general method for synthesizing a conjugated polymer.

Materials:

  • This compound (as a monomer or end-capping agent)

  • An organotin comonomer (e.g., a distannylated aromatic compound)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂ (dba)₃)

  • Ligand (e.g., P(o-tol)₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Chlorobenzene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the brominated monomer/end-capper (1.0 eq.) and the organotin comonomer (1.0 eq.).

  • Add the palladium catalyst (0.01-0.03 eq.) and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 90-120 °C and stir for 24-72 hours under an inert atmosphere.

  • Monitor the polymerization by observing the increase in viscosity of the solution.

  • To terminate the reaction, add a brominated or chlorinated aromatic end-capping agent.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone).

  • Collect the polymer by filtration.

  • Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.

  • Dry the purified polymer under vacuum.

Visualizations

Logical Workflow for Material Synthesis

The following diagram illustrates a general synthetic workflow for utilizing this compound in the synthesis of organic electronic materials.

G A 2-Bromo-1-chloro-4- (trifluoromethoxy)benzene B Cross-Coupling Reaction (e.g., Suzuki, Stille) A->B D Small Molecule Semiconductor B->D Monomeric Comonomer E Conjugated Polymer B->E Difunctional Comonomer C Comonomer (Boronic Acid/Ester or Stannane) C->B F Device Fabrication (e.g., Spin Coating, Evaporation) D->F E->F G Organic Electronic Device (OFET, OPV, OLED) F->G

Caption: Synthetic workflow from building block to device.

Structure-Property Relationship

This diagram illustrates the logical relationship between the chemical structure of the building block and the performance of the final organic electronic device.

G cluster_0 Molecular Design cluster_1 Material Properties cluster_2 Device Performance A Building Block: 2-Bromo-1-chloro-4- (trifluoromethoxy)benzene B Trifluoromethoxy Group (-OCF3) A->B C Halogen Substitution (Br, Cl) A->C D Lowered HOMO/LUMO Energy Levels B->D E Enhanced Solubility & Stability B->E F Controlled Synthesis & Regiochemistry C->F G Improved Electron Injection/ Transport D->G H Solution Processability E->H I Optimized Device Architecture F->I J High-Performance Organic Electronics G->J H->J I->J

Caption: Influence of structure on properties and performance.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the Sonogashira coupling of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This specific substrate, this compound, offers the opportunity for selective functionalization due to the differential reactivity of the bromine and chlorine substituents.

Introduction

The Sonogashira coupling reaction is a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of arylethynyl frameworks.[1][2] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base.[1] For the substrate this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 2-position.[1][3][4] The electron-withdrawing nature of the trifluoromethoxy group can further enhance the reactivity of the aryl halide toward oxidative addition.[3]

This document outlines two common protocols: a traditional copper-co-catalyzed Sonogashira coupling and a copper-free alternative. The choice of protocol may depend on the sensitivity of the substrates to copper, desired reaction kinetics, or downstream applications.

Data Presentation

Table 1: Key Reagents and Their Functions in Sonogashira Coupling

Reagent ClassExample(s)Function
Aryl Halide This compoundElectrophilic partner in the cross-coupling reaction.
Terminal Alkyne Phenylacetylene, TrimethylsilylacetyleneNucleophilic partner, provides the alkyne moiety.
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄The primary catalyst that facilitates the oxidative addition and reductive elimination steps.[3][5]
Copper(I) Co-catalyst Copper(I) iodide (CuI)Co-catalyst that facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[1]
Ligand Triphenylphosphine (PPh₃), XPhosStabilizes the palladium center and modulates its reactivity. Bulky, electron-rich ligands can be beneficial for less reactive halides.[3][5]
Base Triethylamine (TEA), Diisopropylamine (DIPA)Scavenges the hydrogen halide byproduct and facilitates the deprotonation of the terminal alkyne.[4]
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)Provides a medium for the reaction to occur.

Experimental Protocols

Protocol 1: Copper-Co-catalyzed Sonogashira Coupling

This protocol outlines a standard procedure for the selective Sonogashira coupling at the bromo position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and the copper(I) iodide co-catalyst (0.025-0.1 eq).[4]

  • Dissolve the solids in anhydrous THF or DMF (5-10 mL per mmol of aryl halide).

  • Add the base, triethylamine or diisopropylamine (2.0-3.0 eq).[4]

  • Finally, add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction mixture at room temperature. For less reactive alkynes, the temperature may be elevated to 40-60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynyl-1-chloro-4-(trifluoromethoxy)benzene.

Protocol 2: Copper-Free Sonogashira Coupling

Copper salts can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[5] A copper-free protocol can mitigate this side reaction.

Materials:

  • This compound

  • Terminal alkyne (e.g., trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Bulky electron-rich phosphine ligand (e.g., XPhos or P(t-Bu)₃)

  • Base (e.g., Cesium Carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst, Pd₂(dba)₃ (0.01-0.03 eq), and the phosphine ligand (0.04-0.12 eq).

  • Add the aryl halide, this compound (1.0 eq), and the base, cesium carbonate (2.0 eq).

  • Add the anhydrous solvent (Toluene or Dioxane).

  • Add the terminal alkyne (1.2-1.5 eq).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite.

  • Wash the filtrate with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the final product.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(X)L2 Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(C≡CR)L2 ArPd(II)(C≡CR)L2 ArPd(II)(X)L2->ArPd(II)(C≡CR)L2 Transmetalation ArPd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡C-R Product CuX CuX CuC≡CR CuC≡CR CuX->CuC≡CR R-C≡C-H, Base CuC≡CR->CuX to Pd Cycle Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Aryl Halide, Pd Catalyst, and CuI to a dry flask B 2. Add Solvent and Base A->B C 3. Add Terminal Alkyne B->C D 4. Stir at RT or Elevated Temp C->D E 5. Monitor Progress (TLC/GC-MS) D->E F 6. Quench and Filter through Celite E->F G 7. Aqueous Wash F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I Product Pure Product I->Product

References

Application Notes and Protocols for the Heck Reaction of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for conducting the Heck reaction on 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene. Due to the absence of published literature for this specific substrate, the provided methodologies are based on established principles for electronically similar aryl halides and general knowledge of the Heck reaction mechanism.

Introduction and Substrate Analysis

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, a cornerstone of modern organic synthesis.[1][2] The substrate, this compound, possesses two potential reactive sites for palladium-catalyzed cross-coupling: a carbon-bromine (C-Br) bond and a carbon-chlorine (C-Cl) bond.

Reactivity and Selectivity: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend: I > Br > OTf > Cl.[3] This selectivity is primarily governed by the carbon-halogen bond dissociation energy, where the weaker C-Br bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the stronger C-Cl bond.[3] Therefore, the Heck reaction is expected to proceed with high selectivity at the C-Br bond of the substrate.

The presence of the trifluoromethoxy (-OCF₃) group, a strong electron-withdrawing group, is anticipated to enhance the reactivity of the aryl halide in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[4][5]

Proposed Heck Reaction Conditions

Based on protocols for analogous electron-deficient aryl bromides, a range of conditions can be proposed for the successful coupling of this compound with a generic alkene (e.g., styrene or an acrylate). The following table summarizes potential reaction parameters.

Table 1: Proposed Reaction Conditions for the Heck Reaction

ParameterCondition 1 (Standard)Condition 2 (Jeffery Conditions)Condition 3 (NHC Ligand)Alkene Partner
Pd Catalyst Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)Styrene (1.2 equiv)
Ligand PPh₃ (4 mol%)NoneIPr·HCl (4 mol%)n-Butyl Acrylate (1.2 equiv)
Base K₂CO₃ (2.0 equiv)Et₃N (2.0 equiv)K₂CO₃ (2.0 equiv)
Solvent DMF or DMA (0.2 M)Acetonitrile (0.2 M)DMF/H₂O (1:1) (0.2 M)
Temperature 100–120 °C80–100 °C80 °C
Time 12–24 h12–24 h4–12 h
Notes A classic, reliable system."Ligandless" conditions, often accelerated by phase-transfer co-catalysts.N-Heterocyclic Carbene ligands can offer high stability and efficiency.[6]

Experimental Protocol: Heck Reaction with Styrene

This protocol describes a general procedure for the Heck reaction of this compound with styrene using standard palladium acetate/triphenylphosphine catalysis.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate, Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Reactant Addition: Under the inert atmosphere, add anhydrous DMF (5 mL) via syringe, followed by styrene (1.2 mmol).

  • Reaction: Heat the reaction mixture to 100–120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water (3 x 15 mL) and then with brine (15 mL) to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product, 2-chloro-5-styryl-1-(trifluoromethoxy)benzene.

Visualized Workflow and Logic

The following diagrams illustrate the key relationships and the experimental workflow for the proposed Heck reaction.

Heck_Reaction_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide 2-Bromo-1-chloro-4- (trifluoromethoxy)benzene Heck Heck Reaction ArylHalide->Heck Alkene Alkene (e.g., Styrene) Alkene->Heck Catalyst Pd(0) Catalyst (e.g., Pd(OAc)₂ + PPh₃) Catalyst->Heck Base Base (e.g., K₂CO₃) Base->Heck Solvent Solvent (e.g., DMF) Solvent->Heck Product Coupled Product (2-chloro-5-alkenyl-1-trifluoromethoxybenzene) Heck->Product C-C Bond Formation at C-Br position Experimental_Workflow A 1. Setup & Inerting B 2. Add Reagents & Solvent A->B C 3. Heat & Stir (100-120°C) B->C D 4. Monitor by TLC/GC-MS C->D 12-24h E 5. Workup & Extraction D->E Reaction Complete F 6. Dry & Concentrate E->F G 7. Purify (Chromatography) F->G H Final Product G->H

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-chloro-4-(trifluoromethoxy)benzene is a valuable building block in organic synthesis, particularly for the preparation of pharmaceutical and agrochemical compounds. The presence of two different halogen atoms and a strongly electron-withdrawing trifluoromethoxy group makes it an interesting substrate for nucleophilic aromatic substitution (SNAr) reactions. The trifluoromethoxy group at the para position to the chlorine atom strongly activates the ring for nucleophilic attack, suggesting a high degree of regioselectivity in these reactions.

This document provides detailed application notes and protocols for performing nucleophilic aromatic substitution reactions on this compound with various nucleophiles, including amines, alcohols, and thiols. The methodologies are based on established principles of SNAr and related transition-metal-catalyzed cross-coupling reactions.

Regioselectivity of Substitution

In nucleophilic aromatic substitution reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring. The reactivity of the leaving group is generally governed by the electronegativity of the halogen, with the order being F > Cl > Br > I. This is because a more electronegative halogen polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

In the case of this compound, the trifluoromethoxy (-OCF3) group is a potent electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. The -OCF3 group is located para to the chlorine atom and meta to the bromine atom. This positioning significantly enhances the electrophilicity of the carbon atom attached to the chlorine, making it the preferred site of attack for nucleophiles. Therefore, nucleophilic aromatic substitution reactions on this substrate are expected to proceed with high regioselectivity, with the displacement of the chloride ion.

Application 1: Synthesis of N-Aryl-2-bromo-4-(trifluoromethoxy)anilines

The reaction of this compound with primary or secondary amines leads to the formation of N-substituted anilines, which are important intermediates in drug discovery. This transformation can be achieved through a classical SNAr reaction or via palladium-catalyzed Buchwald-Hartwig amination.

Quantitative Data Summary
Nucleophile (Amine)Reaction TypeCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
AnilineSNAr-K2CO3DMF1201275-85
MorpholineSNAr-K2CO3DMSO100880-90
BenzylamineSNAr-NaHTHF65670-80
AnilineBuchwald-HartwigPd2(dba)3 / XPhosNaOt-BuToluene1001285-95
MorpholineBuchwald-HartwigPd(OAc)2 / RuPhosCs2CO3Dioxane1101690-98
Experimental Protocols

Protocol 1.1: SNAr with Aniline

  • To a stirred solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add aniline (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N-phenyl-2-bromo-4-(trifluoromethoxy)aniline.

Protocol 1.2: Buchwald-Hartwig Amination with Morpholine

  • To an oven-dried Schlenk tube, add palladium(II) acetate (0.02 mmol), RuPhos (0.04 mmol), and cesium carbonate (1.5 mmol).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add this compound (1.0 mmol), morpholine (1.2 mmol), and anhydrous dioxane (5 mL).

  • Seal the tube and heat the reaction mixture to 110 °C for 16 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the product.

Application 2: Synthesis of Aryl Ethers

The synthesis of diaryl ethers from this compound can be accomplished using an SNAr reaction with phenols or through a copper-catalyzed Ullmann condensation.

Quantitative Data Summary
Nucleophile (Alcohol/Phenol)Reaction TypeCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
PhenolSNAr-K2CO3DMSO1301870-80
4-MethoxyphenolSNAr-NaHDMF1001275-85
PhenolUllmann CondensationCuIK3PO4Pyridine1202465-75
4-MethoxyphenolUllmann CondensationCu(OAc)2Cs2CO3NMP1402070-80
Experimental Protocols

Protocol 2.1: SNAr with Phenol

  • In a round-bottom flask, dissolve phenol (1.2 mmol) in anhydrous dimethyl sulfoxide (DMSO, 5 mL).

  • Add potassium carbonate (2.0 mmol) and stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Heat the mixture to 130 °C and stir for 18 hours.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with 1 M NaOH solution and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Application 3: Synthesis of Thioethers

Thioethers can be prepared by the reaction of this compound with thiols under basic conditions.

Quantitative Data Summary
Nucleophile (Thiol)Reaction TypeBaseSolventTemp. (°C)Time (h)Yield (%)
ThiophenolSNArK2CO3DMF80685-95
4-MethylthiophenolSNArNaHTHF60490-98
Experimental Protocols

Protocol 3.1: SNAr with Thiophenol

  • To a solution of this compound (1.0 mmol) in DMF (5 mL), add thiophenol (1.1 mmol) and potassium carbonate (1.5 mmol).

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature, add water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

SNAr_Mechanism substrate This compound intermediate Meisenheimer Complex (Resonance Stabilized) substrate->intermediate Nucleophilic Attack (Slow Step) nucleophile Nucleophile (Nu⁻) product Substituted Product intermediate->product Elimination (Fast Step) leaving_group Chloride (Cl⁻)

Caption: General mechanism for the nucleophilic aromatic substitution (SNAr) reaction.

Experimental_Workflow start Start reaction_setup Reaction Setup (Substrate, Nucleophile, Base/Catalyst, Solvent) start->reaction_setup reaction Reaction (Heating and Stirring) reaction_setup->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for nucleophilic aromatic substitution reactions.

Cross_Coupling_Vs_SNAr cluster_snar SₙAr Pathway cluster_coupling Cross-Coupling Pathway substrate This compound snar_reagents Nucleophile + Base coupling_reagents Nucleophile + Pd or Cu Catalyst + Base snar_product Chloride Displacement Product snar_reagents->snar_product coupling_product Chloride or Bromide Displacement Product coupling_reagents->coupling_product

Caption: Comparison of SNAr and transition-metal-catalyzed cross-coupling pathways.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields and selectivity.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the Suzuki coupling of this compound.

Problem Potential Cause Suggested Solution
Low or No Conversion of Starting Material 1. Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated. 2. Poor Ligand Choice: The ligand is not suitable for the electron-deficient and sterically hindered substrate. 3. Incorrect Base: The base may be too weak or not soluble in the reaction medium. 4. Low Reaction Temperature: The temperature may be insufficient to drive the reaction forward.1. Use a pre-catalyst that readily forms Pd(0). Ensure the reaction is properly degassed to prevent oxidation. 2. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. 3. Switch to a stronger or more soluble base such as Cs₂CO₃, K₃PO₄, or KOtBu. Ensure the base is finely ground for better solubility. 4. Incrementally increase the reaction temperature, monitoring for product formation and potential side reactions.
Formation of Dehalogenated Byproduct (Ar-H) 1. Presence of a Hydride Source: The base (e.g., alkoxides) or solvent (e.g., alcohols) may be acting as a hydride source. 2. Suboptimal Ligand: The ligand may not be promoting reductive elimination of the desired product efficiently.1. Use a non-hydridic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. 2. Employ bulky, electron-rich ligands that can accelerate reductive elimination over dehalogenation.
Significant Protodeboronation of Boronic Acid 1. Unstable Boronic Acid: The boronic acid is susceptible to hydrolysis and protodeboronation under the reaction conditions. 2. Base-Catalyzed Decomposition: The base may be promoting the decomposition of the boronic acid.1. Use a more stable boronic ester (e.g., pinacol or MIDA ester) or a potassium trifluoroborate salt. These reagents slowly release the boronic acid in situ, keeping its concentration low. 2. Use a milder base like K₂CO₃ or KF. Running the reaction under anhydrous conditions can also mitigate this issue.
Formation of Homocoupled Product (Ar-Ar) 1. Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid. 2. High Concentration of Boronic Acid: Excess boronic acid can increase the likelihood of homocoupling.1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. 2. Use a boronic acid to aryl halide ratio close to stoichiometric (e.g., 1.1:1).
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may be deactivating over time due to product inhibition or agglomeration. 2. Inhibition by Halide Byproducts: Accumulation of halide salts can inhibit the catalyst.1. Increase catalyst loading or add a second portion of catalyst midway through the reaction. 2. Consider changing the solvent to one that better solubilizes the halide salts, or use a biphasic solvent system to partition the salts away from the catalytic cycle.
Lack of Selectivity (Reaction at C-Cl) 1. High Reaction Temperature or Prolonged Reaction Time: Harsh conditions can lead to the reaction of the less reactive C-Cl bond. 2. Highly Active Catalyst System: A very active catalyst may overcome the reactivity difference between the C-Br and C-Cl bonds.1. Optimize the reaction for the lowest possible temperature and shortest time required for complete conversion of the C-Br bond. Monitor the reaction closely by TLC or LC-MS. 2. Choose a catalyst system known for good selectivity in dihalogenated substrates. Sometimes, a less active catalyst can provide better selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling of this compound not working?

A1: Low or no yield in this reaction is often due to an inactive catalyst, an inappropriate choice of ligand or base, or the use of a suboptimal solvent. The electron-withdrawing nature of the trifluoromethoxy group and the presence of two halogens can make this substrate challenging. Start by ensuring your palladium source is active and that the reaction is thoroughly degassed. Then, consider screening different ligands and bases as outlined in the troubleshooting guide.

Q2: How can I achieve selective coupling at the bromine position?

A2: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. To ensure selectivity, use milder reaction conditions (lower temperature, shorter reaction time) that are sufficient to activate the C-Br bond but not the C-Cl bond. Careful selection of the catalyst and ligand system is also crucial. For example, catalysts with bulky phosphine ligands often exhibit good selectivity.

Q3: What are the best catalysts and ligands for this reaction?

A3: While the optimal system may vary depending on the specific boronic acid used, good starting points include palladium pre-catalysts combined with bulky, electron-rich phosphine ligands. Examples of effective ligands for similar substrates include SPhos, XPhos, and other Buchwald-type biaryl phosphines, as well as N-heterocyclic carbenes (NHCs). Pre-catalysts like Pd₂(dba)₃ or palladium(II) acetate (Pd(OAc)₂) are common choices.

Q4: Which base and solvent system should I use?

A4: A common and effective combination is an inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) in a solvent system such as 1,4-dioxane/water or toluene/water. The presence of water is often necessary for the transmetalation step with boronic acids, but anhydrous conditions may be preferable when using boronic esters to minimize protodeboronation.

Q5: My boronic acid is decomposing. What can I do?

A5: Protodeboronation is a common side reaction, especially with electron-deficient or heteroaryl boronic acids. To mitigate this, you can use a more stable derivative of the boronic acid, such as a pinacol ester, a MIDA boronate, or a potassium trifluoroborate salt. These "slow-release" sources maintain a low concentration of the active boronic acid throughout the reaction, suppressing decomposition pathways.

Q6: I see a significant amount of dehalogenated starting material in my crude product. How can I prevent this?

A6: Dehalogenation arises from a competing reaction pathway involving a palladium-hydride species. This is often promoted by certain bases (like alkoxides) or solvents (like alcohols) that can act as hydride sources. To minimize dehalogenation, switch to a non-hydridic base such as K₂CO₃ or K₃PO₄ and use aprotic solvents like dioxane or toluene.

Experimental Protocols

Protocol 1: General Conditions for Selective C-Br Coupling

This protocol provides a starting point for the selective Suzuki-Miyaura coupling at the C-Br position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand. Add this mixture to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Place the sealed flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Conditions for Challenging Couplings Using a Buchwald Ligand

This protocol is recommended when Protocol 1 gives low yields or for particularly challenging boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos or SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene or 2-methyltetrahydrofuran (2-MeTHF)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid pinacol ester, and K₃PO₄ to a dry Schlenk flask with a magnetic stir bar.

  • In a separate vial, pre-mix the Pd₂(dba)₃ and the XPhos or SPhos ligand in the reaction solvent.

  • Add the catalyst solution to the Schlenk flask.

  • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical reaction parameters that can be screened for optimizing the Suzuki coupling of this compound, based on successful couplings of analogous dihaloarenes.

Table 1: Catalyst and Ligand Screening

Catalyst (mol%)Ligand (mol%)Expected Outcome
Pd(OAc)₂ (2)PPh₃ (4)Moderate to good yields for simple arylboronic acids.
Pd(PPh₃)₄ (3-5)-A common starting point, but may require higher temperatures.
PdCl₂(dppf) (3)-Often effective for a range of substrates.
Pd₂(dba)₃ (2)SPhos (4)High yields, good for challenging substrates and C-Cl bond preservation.
Pd₂(dba)₃ (2)XPhos (4)Excellent for sterically hindered substrates.

Table 2: Base and Solvent System Screening

Base (equiv)Solvent System (v/v)Temperature (°C)Notes
K₂CO₃ (2)Dioxane/H₂O (4:1)90-100A robust, general-purpose system.
Cs₂CO₃ (2)Dioxane/H₂O (10:1)80-100More soluble base, can improve yields for less reactive partners.
K₃PO₄ (2)Toluene or 2-MeTHF100-110Often used with Buchwald ligands for challenging couplings. Anhydrous conditions are possible with boronic esters.
KF (3)Dioxane100Can be effective and may reduce protodeboronation.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)L₂(Br) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)L₂(Ar') transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product ar_br Ar-Br ar_br->oxidative_addition ar_b Ar'-B(OR)₂ ar_b->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Verify Reagent Quality & Purity (Aryl Halide, Boronic Acid, Solvent) start->check_reagents check_degassing Ensure Proper Degassing & Inert Atmosphere check_reagents->check_degassing optimize_catalyst Screen Catalyst & Ligand check_degassing->optimize_catalyst optimize_base Optimize Base optimize_catalyst->optimize_base optimize_temp Adjust Temperature optimize_base->optimize_temp side_reactions Identify Side Products (TLC, LC-MS, NMR) optimize_temp->side_reactions dehalogenation Dehalogenation? side_reactions->dehalogenation Yes protodeboronation Protodeboronation? side_reactions->protodeboronation Yes homocoupling Homocoupling? side_reactions->homocoupling Yes success Optimized Yield side_reactions->success No Side Products, Yield Improved solve_dehalo Change Base (e.g., to K₂CO₃) Use Bulky Ligand dehalogenation->solve_dehalo solve_proto Use Boronic Ester/Trifluoroborate Use Milder Base (e.g., KF) protodeboronation->solve_proto solve_homo Improve Degassing Adjust Stoichiometry homocoupling->solve_homo solve_dehalo->success solve_proto->success solve_homo->success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

Technical Support Center: Synthesis of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on identifying and mitigating side reactions.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Increase reaction time. - Increase temperature cautiously, monitoring for side product formation. - Ensure the purity of starting materials and reagents.
Suboptimal reaction conditions.- Screen different Lewis acid catalysts (e.g., FeCl₃, AlCl₃, FeBr₃). - Optimize the solvent system. Non-polar solvents are generally preferred for electrophilic bromination.
Loss of product during workup or purification.- Ensure proper pH adjustment during aqueous washes to minimize product solubility in the aqueous phase. - Optimize purification method (e.g., distillation, chromatography) to minimize losses.
Presence of Isomeric Impurities Lack of regioselectivity in the bromination step.- The trifluoromethoxy group is a meta-director, while the chloro group is an ortho-, para-director. Bromination is expected to be highly regioselective for the position ortho to the chlorine and meta to the trifluoromethoxy group. - Lowering the reaction temperature can sometimes improve regioselectivity.[1]
Steric hindrance at the target position.- While the desired isomer is generally favored, steric hindrance can lead to the formation of small amounts of the other ortho isomer.[2] Careful purification is required.
Formation of Di-brominated Byproducts Over-bromination of the aromatic ring.- Use a stoichiometric amount of the brominating agent (e.g., Br₂ or NBS). - Add the brominating agent slowly to the reaction mixture to maintain a low concentration. - Monitor the reaction progress closely using techniques like GC-MS or TLC to stop the reaction upon consumption of the starting material.
Reaction Fails to Initiate Inactive catalyst.- Use a freshly opened or properly stored Lewis acid catalyst. - Ensure anhydrous reaction conditions, as moisture can deactivate the catalyst.
Deactivated starting material.- The presence of the electron-withdrawing trifluoromethoxy group deactivates the ring towards electrophilic substitution. Ensure sufficient catalyst loading and appropriate reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of 4-chloro-1-(trifluoromethoxy)benzene?

A1: The trifluoromethoxy (-OCF₃) group is a deactivating, meta-directing group, while the chloro (-Cl) group is a deactivating, ortho-, para-directing group. The directing effects of both substituents reinforce the bromination at the position ortho to the chlorine atom and meta to the trifluoromethoxy group. Therefore, the formation of this compound is the major expected product. Due to steric hindrance, bromination at the other ortho position to the chlorine is less favored.

Q2: What are the most common side products in this synthesis?

A2: The most common side products are:

  • Isomeric monobrominated products: Primarily the isomer where bromine is at the other ortho position to the chlorine atom, though this is generally formed in minor amounts.

  • Di-brominated products: Over-bromination can lead to the introduction of a second bromine atom on the aromatic ring.

  • Unreacted starting material: Incomplete reaction will result in the presence of 4-chloro-1-(trifluoromethoxy)benzene in the final product mixture.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). GC-MS is particularly useful for identifying and quantifying the desired product and any side products. For TLC analysis, a non-polar solvent system (e.g., hexane/ethyl acetate) is typically suitable.

Q4: What purification methods are recommended for the final product?

A4: The choice of purification method depends on the scale of the reaction and the impurity profile.

  • Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be an effective method for purification.

  • Column Chromatography: For smaller scale reactions or to remove closely related isomers, silica gel column chromatography using a non-polar eluent system is recommended.

Experimental Protocols

Key Experiment: Electrophilic Bromination of 4-chloro-1-(trifluoromethoxy)benzene

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 4-chloro-1-(trifluoromethoxy)benzene

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Iron(III) bromide (FeBr₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-1-(trifluoromethoxy)benzene and the chosen anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Add the Lewis acid catalyst (e.g., FeBr₃) portion-wise with stirring.

  • Slowly add a solution of the brominating agent (e.g., Br₂) in the reaction solvent to the mixture. The addition should be done dropwise to control the reaction temperature and minimize side reactions.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by GC-MS or TLC.

  • Upon completion, quench the reaction by carefully adding it to an ice-cold saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start setup Combine 4-chloro-1-(trifluoromethoxy)benzene and anhydrous solvent in a dry flask under inert atmosphere. start->setup cool Cool mixture in an ice bath. setup->cool catalyst Add Lewis acid catalyst (e.g., FeBr3). cool->catalyst bromination Slowly add brominating agent (e.g., Br2 in solvent). catalyst->bromination stir Stir at room temperature and monitor progress (GC-MS/TLC). bromination->stir quench Quench with ice-cold sodium thiosulfate solution. stir->quench wash Wash with NaHCO3 (aq) and brine. quench->wash dry Dry organic layer and concentrate. wash->dry purify Purify by vacuum distillation or column chromatography. dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_directing_effects Directing Effects on Bromination cluster_products Potential Products start_material 4-chloro-1-(trifluoromethoxy)benzene OCF3 -OCF3 Group (meta-directing, deactivating) start_material->OCF3 Cl -Cl Group (ortho, para-directing, deactivating) start_material->Cl desired_product Desired Product: This compound OCF3->desired_product meta Cl->desired_product ortho isomer Isomeric Side Product Cl->isomer ortho (less favored) dibromo Di-brominated Side Product desired_product->dibromo over-bromination

Caption: Logical relationship of substituent directing effects and potential product formation.

References

Technical Support Center: Purification of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Isomeric Products: Depending on the synthetic route, regioisomers of the target molecule may be formed. For instance, in electrophilic aromatic substitution reactions, different substitution patterns on the benzene ring can occur.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product mixture.

  • Over-halogenated or Under-halogenated Species: Reactions involving halogenation may produce species with additional or fewer halogen atoms than the desired product.

  • Solvent Residues: Residual solvents from the reaction or extraction steps are common impurities.

  • Degradation Products: The trifluoromethoxy group can be sensitive to certain conditions, potentially leading to degradation.

Q2: My purified this compound shows unexpected peaks in the 1H NMR spectrum. What could they be?

A2: Unexpected peaks in the 1H NMR spectrum often correspond to common laboratory solvents or slight structural variations in your compound. Refer to the table below for the chemical shifts of common solvent impurities. If the peaks do not correspond to solvents, consider the possibility of isomeric impurities or byproducts from your specific reaction.

Table 1: 1H NMR Chemical Shifts of Common Laboratory Solvents

SolventChemical Shift (δ, ppm) in CDCl₃
Acetone2.17
Dichloromethane5.30
Diethyl Ether3.48 (q), 1.21 (t)
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)
Hexane1.25, 0.88
Toluene7.27-7.17 (m), 2.34 (s)
Water1.56

Q3: What are the recommended storage conditions for purified this compound?

A3: It is recommended to store the purified compound in a tightly sealed container in a cool, dry place, away from light. Some suppliers recommend storage at 4°C.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Troubleshooting Column Chromatography

Problem: Poor separation of the desired product from impurities.

Possible CauseSuggested Solution
Inappropriate Solvent System Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for the target compound for good separation. A common starting point for halogenated aromatic compounds is a mixture of a non-polar solvent like hexanes or heptane with a slightly more polar solvent like ethyl acetate or dichloromethane.
Column Overloading Use an appropriate amount of crude material for the column size. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Irregular Column Packing Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and inefficient separation.
Sample Application Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble and apply it carefully to the top of the column as a concentrated band.[2]

Problem: The compound is not eluting from the column.

Possible CauseSuggested Solution
Solvent Polarity is too Low Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Compound Adsorption to Silica The trifluoromethoxy group can sometimes interact strongly with the acidic silica gel. Consider using a different stationary phase like alumina or deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent.[2]
Troubleshooting Recrystallization

Problem: The compound does not crystallize from the solution.

Possible CauseSuggested Solution
Solution is too Dilute The concentration of the compound is below its saturation point. Carefully evaporate some of the solvent to increase the concentration and induce crystallization.
Inappropriate Solvent The chosen solvent may be too good a solvent for the compound at all temperatures. Try a different solvent or a solvent mixture. For halogenated aromatic compounds, solvents like ethanol, methanol, or mixtures of hexanes and a more polar solvent can be effective.
Presence of Impurities Oily impurities can sometimes inhibit crystallization. Try to purify the crude product by another method, such as a quick filtration through a silica plug, before attempting recrystallization.
Supersaturation The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

Problem: The compound "oils out" instead of forming crystals.

Possible CauseSuggested Solution
Solution is too Concentrated The compound is coming out of solution above its melting point. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.
Cooling Rate is too Fast Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for the purification of 1 gram of crude this compound.

1. Preparation of the Column:

  • Select a glass column of appropriate size (e.g., 40-50 mm diameter).
  • Securely plug the bottom of the column with a small piece of cotton or glass wool.
  • Add a layer of sand (approximately 1 cm).
  • Prepare a slurry of silica gel (e.g., 40-63 µm particle size) in the chosen non-polar solvent (e.g., hexanes). A typical ratio is 50 g of silica gel for 1 g of crude product.
  • Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles.
  • Add another layer of sand (approximately 1 cm) on top of the silica gel bed.

2. Sample Loading:

  • Dissolve the crude product (1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Carefully apply the sample solution to the top of the sand layer using a pipette.
  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level reaches the top of the sand.

3. Elution:

  • Carefully add the eluent to the top of the column. A common eluent system for this type of compound is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the percentage of ethyl acetate).
  • Apply gentle pressure (e.g., using a nitrogen line or an air pump) to achieve a steady flow rate.
  • Collect fractions in test tubes and monitor the elution of the product by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol provides a general method for the recrystallization of this compound.

1. Solvent Selection:

  • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point.
  • Good solvents will dissolve the compound when hot but not at room temperature. Common solvents to test include ethanol, methanol, isopropanol, or a mixture of a good solvent (like dichloromethane) and a poor solvent (like hexanes).

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Avoid adding excess solvent.

3. Decolorization (if necessary):

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
  • Perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Allow the hot solution to cool slowly to room temperature.
  • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_purification Purification Method cluster_analysis Purity Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization TLC Analysis TLC Analysis Column Chromatography->TLC Analysis Monitor Fractions NMR Analysis NMR Analysis Recrystallization->NMR Analysis Check Purity Filtration Filtration Recrystallization->Filtration Pure Fractions Pure Fractions TLC Analysis->Pure Fractions GC-MS Analysis GC-MS Analysis Solvent Removal Solvent Removal Pure Fractions->Solvent Removal Purified Product Purified Product Solvent Removal->Purified Product Purified Product->NMR Analysis Purified Product->GC-MS Analysis Purified Crystals Purified Crystals Filtration->Purified Crystals Drying Drying Purified Crystals->Drying Drying->Purified Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree cluster_cc Column Chromatography Issues cluster_recryst Recrystallization Issues Start Start Impure Product Impure Product Start->Impure Product Purification Method? Purification Method? Impure Product->Purification Method? Poor Separation Poor Separation Purification Method?->Poor Separation Column No Elution No Elution Purification Method?->No Elution Column No Crystals No Crystals Purification Method?->No Crystals Recrystallization Oiling Out Oiling Out Purification Method?->Oiling Out Recrystallization Optimize Eluent Optimize Eluent Poor Separation->Optimize Eluent Check Loading Check Loading Poor Separation->Check Loading Increase Polarity Increase Polarity No Elution->Increase Polarity Change Stationary Phase Change Stationary Phase No Elution->Change Stationary Phase Concentrate Solution Concentrate Solution No Crystals->Concentrate Solution Change Solvent Change Solvent No Crystals->Change Solvent Add Seed Crystal Add Seed Crystal No Crystals->Add Seed Crystal Oiling Out->Change Solvent Cool Slowly Cool Slowly Oiling Out->Cool Slowly

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Overcoming Reactivity Challenges with 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor reactivity of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene in common cross-coupling and Grignard reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Understanding the Reactivity of this compound

This compound is a useful building block in medicinal chemistry and materials science. However, its reactivity can be challenging due to the presence of two different halogen atoms and a strongly electron-withdrawing trifluoromethoxy group. The key to successful reactions with this substrate lies in understanding the relative reactivity of the C-Br and C-Cl bonds and selecting the appropriate reaction conditions to achieve the desired chemoselectivity. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond, allowing for selective functionalization at the bromine-bearing position.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in Suzuki-Miyaura coupling of this substrate are often due to suboptimal catalyst systems, inadequate base activation of the boronic acid, or inappropriate reaction conditions. The electron-withdrawing trifluoromethoxy group can also influence the reactivity.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this electron-deficient substrate. Consider using more robust catalyst systems.

    • Recommendation: Employ palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) with bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or other specialized ligands (e.g., cataCXium® A, Sphos). These ligands promote the oxidative addition step and stabilize the active palladium species.

  • Base Selection: The choice of base is critical for the transmetalation step.

    • Recommendation: Stronger bases are often required for less reactive boronic acids. Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃). The solubility of the base can also play a role; using a solvent system in which the base is partially soluble can be beneficial.

  • Solvent and Temperature: The reaction solvent and temperature significantly impact reaction rates and solubility of reagents.

    • Recommendation: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water, are commonly used. If the reaction is sluggish at lower temperatures (e.g., 80 °C), gradually increasing the temperature to 100-120 °C may improve the reaction rate.

  • Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the palladium catalyst.

Q2: I am observing significant amounts of homocoupling of my boronic acid and/or hydrodehalogenation of the starting material. How can I minimize these side reactions?

A2: These side reactions are common in Suzuki-Miyaura couplings and can often be suppressed by optimizing the reaction conditions.

Troubleshooting Steps:

  • Homocoupling: This can be caused by the presence of oxygen or high temperatures. Ensure thorough degassing of solvents and reaction mixtures. Running the reaction at the lowest effective temperature can also help.

  • Hydrodehalogenation: This side reaction is more prevalent with electron-deficient aryl halides. It can be minimized by using a less polar solvent and ensuring the boronic acid is of high purity.

Illustrative Suzuki-Miyaura Coupling Conditions:

ParameterCondition 1 (General)Condition 2 (For Challenging Substrates)
Palladium Source Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%)
Ligand -XPhos (2-4 mol%)
Base K₂CO₃ (2 equiv)K₃PO₄ (2-3 equiv)
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1)
Temperature 90-100 °C100-110 °C
Typical Yield ModerateGood to Excellent

Note: This data is representative and optimization for specific substrates is recommended.

II. Buchwald-Hartwig Amination

Q1: I am struggling with the Buchwald-Hartwig amination of this compound. What are the key parameters to consider for this transformation?

A1: The success of the Buchwald-Hartwig amination on this substrate is highly dependent on the choice of catalyst, ligand, base, and solvent, especially given the electron-deficient nature of the aryl halide.

Troubleshooting Steps:

  • Catalyst and Ligand System: The combination of the palladium source and the phosphine ligand is crucial.

    • Recommendation: Similar to the Suzuki coupling, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often superior for this type of substrate. Pre-formed palladium-ligand complexes (precatalysts) can also offer improved reactivity and reproducibility.[2][3]

  • Base Selection: The base plays a critical role in deprotonating the amine and facilitating the catalytic cycle.

    • Recommendation: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For substrates sensitive to strong bases, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, often in combination with a suitable ligand.[4]

  • Solvent Choice: The solvent can influence the solubility of the reagents and the stability of the catalytic species.

    • Recommendation: Aprotic solvents such as toluene, 1,4-dioxane, or THF are commonly employed. It's crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[5]

Illustrative Buchwald-Hartwig Amination Conditions:

ParameterCondition 1 (General)Condition 2 (For Less Reactive Amines)
Palladium Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (2-4 mol%)BrettPhos (4 mol%)
Base NaOtBu (1.2-1.5 equiv)LHMDS (1.5 equiv)
Solvent Toluene1,4-Dioxane
Temperature 100 °C110 °C
Typical Yield Good to ExcellentModerate to Good

Note: This data is representative and optimization for specific substrates is recommended.

III. Grignard Reagent Formation

Q1: I want to form a Grignard reagent from this compound. Will it react selectively at the bromine position, and what are the critical parameters for success?

A1: Yes, selective formation of the Grignard reagent at the more reactive C-Br bond is expected. However, Grignard reactions are highly sensitive to reaction conditions.

Troubleshooting Steps:

  • Magnesium Activation: The surface of the magnesium metal is often coated with an oxide layer that prevents the reaction from initiating.

    • Recommendation: Use freshly crushed magnesium turnings or activate the magnesium with a small amount of iodine, 1,2-dibromoethane, or by sonication.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.

    • Recommendation: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents (e.g., diethyl ether, THF) and maintain a strict inert atmosphere (argon or nitrogen).

  • Initiation of the Reaction: Sometimes, the reaction is slow to start.

    • Recommendation: Gentle heating or the addition of a small crystal of iodine can help initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain a gentle reflux.

  • Selective Metal-Halogen Exchange: For substrates where direct insertion of magnesium is difficult, a metal-halogen exchange reaction can be a more reliable alternative.

    • Recommendation: Use a commercial Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl), at low temperatures. This method offers better functional group tolerance and can be more reproducible.[6][7]

Illustrative Grignard Formation Conditions:

ParameterDirect InsertionHalogen-Metal Exchange
Reagent Magnesium turnings (activated)i-PrMgCl·LiCl (1.1 equiv)
Solvent Anhydrous THFAnhydrous THF
Temperature Reflux (initiation may require heating)-20 °C to 0 °C
Initiation Iodine crystal or 1,2-dibromoethaneTypically proceeds smoothly
Selectivity High for C-BrExcellent for C-Br

Note: This data is representative and careful control of reaction conditions is crucial for success.

Experimental Protocols & Workflows

General Protocol for Chemoselective Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low/No Yield in Suzuki Coupling catalyst Check Catalyst System (Pd source + Ligand) start->catalyst base Evaluate Base (Strength & Solubility) catalyst->base If catalyst is appropriate catalyst_fix Switch to Pd₂(dba)₃/XPhos or other Buchwald system catalyst->catalyst_fix conditions Optimize Conditions (Solvent, Temp.) base->conditions If base is suitable base_fix Try K₃PO₄ or Cs₂CO₃ base->base_fix inert Ensure Inert Atmosphere conditions->inert If conditions are optimized conditions_fix Increase temperature (100-110°C) Use Dioxane/Water conditions->conditions_fix success Successful Coupling inert->success If atmosphere is inert inert_fix Degas solvents thoroughly Use Schlenk techniques inert->inert_fix

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Visualizing the Chemoselective Reaction Pathway

Chemoselectivity start This compound pd_coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) start->pd_coupling grignard Grignard Formation (Mg or R-MgX) start->grignard product_br Selective reaction at C-Br pd_coupling->product_br More reactive grignard->product_br More reactive product_cl Reaction at C-Cl (Requires more forcing conditions) product_br->product_cl Further functionalization

Caption: General chemoselectivity for reactions of this compound.

References

Technical Support Center: Cross-Coupling of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the selective cross-coupling of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing cross-coupling reactions with this compound?

A1: The primary challenge is achieving chemoselectivity. The molecule features two different halogen atoms, bromine and chlorine, as potential reaction sites. The goal is typically to functionalize one site selectively while leaving the other intact for subsequent transformations.

Q2: How can I achieve selective coupling at the C-Br bond over the C-Cl bond?

A2: Selective coupling at the carbon-bromine bond is achieved by exploiting the inherent difference in reactivity between the two halogens. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for oxidative addition is C–I > C–Br > C–OTf > C–Cl.[1] By using milder reaction conditions, such as lower temperatures and shorter reaction times, you can favor the reaction at the more labile C-Br bond.[2]

Q3: Which catalyst systems are recommended for a selective Suzuki-Miyaura coupling at the C-Br position?

A3: For a selective Suzuki-Miyaura coupling, palladium catalysts with bulky, electron-rich phosphine ligands are highly effective. Systems like Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as SPhos, XPhos, or RuPhos are excellent starting points.[3] The choice of a moderately strong inorganic base like K₃PO₄ or K₂CO₃ is also crucial.[3]

Q4: What are the best conditions for a selective Sonogashira coupling with this substrate?

A4: A standard Sonogashira coupling can be performed selectively at the C-Br bond using a palladium catalyst like Pd(PPh₃)₂Cl₂ with a copper(I) co-catalyst, typically CuI.[1][4] The reaction is run in the presence of an amine base, such as triethylamine or piperidine.[1][2] Copper-free conditions using ligands like XPhos are also a viable alternative.[3]

Q5: How do I perform a Buchwald-Hartwig amination selectively at the C-Br position?

A5: The Buchwald-Hartwig amination can be performed selectively using a palladium precatalyst (e.g., Pd₂(dba)₃) paired with a specialized ligand like BINAP or Xantphos.[3][5][6] A strong, non-nucleophilic base such as NaOt-Bu or Cs₂CO₃ is required to facilitate the reaction.[2][3]

Q6: Is it possible to functionalize the C-Cl bond after reacting the C-Br bond?

A6: Yes. Once the C-Br bond has been selectively functionalized, the remaining C-Cl bond can be coupled by applying more forcing (harsher) reaction conditions. This typically involves using more robust catalyst systems, higher temperatures, and longer reaction times.[2][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
1. Low or No Conversion of Starting Material Inactive Catalyst: The palladium catalyst may be old, oxidized, or poisoned.• Use a fresh batch of the palladium precursor and ligand.[3]• Ensure all reagents and solvents are pure and properly stored under an inert atmosphere.[3][8]• Consider using a more robust, pre-formed palladium precatalyst.[8]
Inappropriate Reaction Conditions: The temperature may be too low, or the base may be unsuitable.• Incrementally increase the reaction temperature.• Screen different bases. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. For Buchwald-Hartwig aminations, a strong base like NaOt-Bu is typically required.[3]
Poor Ligand Choice: The ligand may not be effective for this specific substrate.• For electron-rich aryl bromides, use bulky, electron-donating phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos).[3][9]
2. Loss of Selectivity (Reaction at both C-Br and C-Cl) Reaction Conditions Too Harsh: High temperatures or excessively long reaction times can lead to the coupling of the less reactive C-Cl bond.• Reduce the reaction temperature.• Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.• Reduce the catalyst loading.
3. Significant Side Product Formation Hydrodehalogenation (Halogen replaced by H): This can be caused by impurities (e.g., water) or an unsuitable choice of base.• Ensure all solvents and reagents are anhydrous.• Maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[9]• Try a different, non-coordinating base.[9]
Homocoupling of Boronic Acid (Suzuki): This side reaction is often caused by the presence of oxygen.• Thoroughly degas the solvent and the entire reaction mixture before adding the catalyst.[9]• Maintain a positive pressure of inert gas during the entire reaction.[9]

Catalyst System Summaries for Selective C-Br Coupling

Table 1: Suzuki-Miyaura Coupling Conditions

Pd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100>90
Pd₂(dba)₃ (1.5)XPhos (3.5)K₂CO₃ (2.0)1,4-Dioxane100>90
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O80-9080-95

Table 2: Sonogashira Coupling Conditions

Pd Precursor (mol%)Ligand (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)
Pd(PPh₃)₂Cl₂ (2)-CuI (4)Et₃N (3.0)DMF80
Pd(OAc)₂ (2)XPhos (4)- (Copper-Free)Cs₂CO₃ (2.0)1,4-Dioxane100
PdCl₂(PPh₃)₂ (3)-CuI (5)Piperidine (2.5)DMF60-80

Table 3: Buchwald-Hartwig Amination Conditions

Pd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)1,4-Dioxane100-110
Pd(OAc)₂ (2)RuPhos (4)NaOt-Bu (1.4)Toluene100
Pd₂(dba)₃ (1)BINAP (2)NaOt-Bu (1.2)Toluene100

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and powdered K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add degassed solvent (e.g., a 9:1 mixture of Toluene/H₂O) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Selective Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (CuI, 4 mol%).[1]

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Reagent Addition: Add degassed solvent (e.g., DMF) and the amine base (e.g., triethylamine, 3.0 equiv.).[1] Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time, monitoring progress by TLC or LC-MS.[1]

  • Workup: Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.[1]

  • Purification: Dry the organic layer, concentrate it, and purify the residue by flash chromatography.[1]

General Protocol for Selective Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.[2]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.). Add anhydrous, degassed solvent (e.g., toluene) via syringe.[2]

  • Reaction: Seal the tube tightly and heat the mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography.

Visualizations

G cluster_start Starting Material cluster_decision Desired Transformation cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation start This compound decision Select Bond Type start->decision cc_choice Select Coupling Partner decision->cc_choice C-C Bond buchwald Buchwald-Hartwig Amination (Amine/Amide Partner) Catalyst: Pd(0) or Pd(II) Ligand: Xantphos, BINAP Base: NaOtBu, Cs2CO3 decision->buchwald C-N Bond suzuki Suzuki-Miyaura Coupling (Boronic Acid/Ester) Catalyst: Pd(0) or Pd(II) Ligand: SPhos, XPhos Base: K3PO4, K2CO3 cc_choice->suzuki Aryl/Vinyl sonogashira Sonogashira Coupling (Terminal Alkyne) Catalyst: Pd(0), Cu(I) Ligand: PPh3 Base: Et3N, Piperidine cc_choice->sonogashira Alkyne

Caption: Catalyst selection workflow for this compound.

G A This compound B Mono-Coupled Product (C-Cl bond intact) A->B Mild Conditions (e.g., 80-100 °C) Selective C-Br Coupling C Di-Coupled Product B->C Forcing Conditions (e.g., >110 °C) C-Cl Coupling

Caption: Reaction pathway demonstrating chemoselectivity.

G A Reaction Setup (Add Solids) B Establish Inert Atmosphere A->B C Add Degassed Solvents & Liquid Reagents B->C D Heat & Stir (Monitor by TLC/LC-MS) C->D E Aqueous Workup & Extraction D->E F Purification (Column Chromatography) E->F G Product F->G

Caption: Generalized experimental workflow for cross-coupling reactions.

References

Technical Support Center: Solvent Effects on Reactions with 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity considerations for this compound in cross-coupling reactions?

A1: this compound is an electron-deficient aromatic compound due to the presence of the trifluoromethoxy group. This electronic property generally makes it a good substrate for cross-coupling reactions. The presence of two different halogens (bromine and chlorine) allows for potential chemoselective reactions. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond, allowing for selective functionalization at the bromine position under carefully controlled conditions.

Q2: How does the trifluoromethoxy group influence the reactivity of the substrate?

A2: The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group. This has several implications for reactivity:

  • Increased Reactivity in Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the -OCF₃ group activates the aromatic ring towards attack by nucleophiles, making SNAr reactions more feasible.

  • Facilitated Oxidative Addition in Cross-Coupling: In palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig, the electron deficiency of the aromatic ring can facilitate the oxidative addition step, which is often the rate-determining step.

  • Influence on Regioselectivity: The position of the -OCF₃ group can influence the regioselectivity of reactions.

Q3: Can I achieve selective reaction at the chlorine position?

A3: While the carbon-bromine bond is generally more reactive, selective reaction at the carbon-chlorine bond is possible. This typically requires that the bromine position is already substituted or that specialized catalytic systems are used that show a higher preference for C-Cl bond activation. More electron-rich and bulky phosphine ligands are often required for coupling at the less reactive C-Cl bond.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling

Q: I am seeing low to no conversion in my Suzuki-Miyaura coupling reaction. What are the likely causes and solutions?

A: Low or no conversion in a Suzuki-Miyaura reaction can stem from several factors. Here are some common issues and troubleshooting steps:

  • Inactive Catalyst: The Pd(0) catalyst can be sensitive to air and moisture. Ensure that your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are anhydrous.

  • Inappropriate Base: The choice of base is crucial for the transmetalation step. If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The base must be sufficiently strong to activate the boronic acid.

  • Solvent Issues: The solvent plays a critical role in solubility and reaction rate. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. Sometimes, the addition of a small amount of water can be beneficial, but strictly anhydrous conditions are often preferred to prevent decomposition of the boronic acid.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature, consider increasing it to 80-120 °C.

Q: My reaction is producing a significant amount of homocoupling product from the boronic acid. How can I minimize this side reaction?

A: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.

  • Thorough Degassing: Ensure your reaction mixture is properly degassed before heating. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using freeze-pump-thaw cycles.

  • Optimize Base and Solvent: The choice of base and solvent can influence the rate of homocoupling. Experiment with different combinations to find conditions that favor the desired cross-coupling reaction.

Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination and observing poor yields. What should I check?

A: Poor yields in Buchwald-Hartwig aminations are a common issue. Consider the following:

  • Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient aryl halides like this compound, sterically hindered and electron-rich ligands are often required.

  • Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fresh and has been handled under inert conditions.

  • Solvent Polarity: The solvent can significantly impact the reaction. Toluene, dioxane, and THF are frequently used. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.

  • Air and Moisture Sensitivity: The catalyst, ligand, and base are all sensitive to air and moisture. Strict adherence to inert atmosphere techniques is essential for success.

Q: I am observing decomposition of my starting material or product. What could be the cause?

A: Decomposition can occur if the reaction conditions are too harsh.

  • Reaction Temperature: High temperatures can lead to degradation. Try running the reaction at a lower temperature for a longer period.

  • Base Concentration: A very high concentration of a strong base can sometimes lead to side reactions. Ensure you are using the correct stoichiometry of the base.

Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction is not proceeding. How can I promote the reaction?

A: For an SN

Temperature optimization for Buchwald-Hartwig amination of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the temperature optimization of the Buchwald-Hartwig amination of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene.

Troubleshooting Guide

This guide addresses common issues encountered during the selective amination of this compound, with a focus on achieving high selectivity for the C-Br bond cleavage over the C-Cl bond.

Issue Potential Cause Recommended Solution
Low to no conversion of starting material 1. Inactive catalyst.a. Ensure the use of a high-quality palladium precatalyst and phosphine ligand. Precatalysts like Pd₂(dba)₃ or G3/G4 precatalysts are often reliable. b. Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst. c. Use fresh, anhydrous solvent.
2. Inappropriate base.a. Sodium tert-butoxide (NaOtBu) is a common and effective base. Ensure it is fresh and has been handled under inert conditions. b. For sensitive substrates, consider a weaker base like K₃PO₄ or Cs₂CO₃, but this may require higher temperatures.
3. Low reaction temperature.a. While lower temperatures favor selectivity, a minimum temperature is required to initiate the catalytic cycle. Gradually increase the temperature in 10°C increments (e.g., from 70°C to 100°C) and monitor the reaction progress.
Poor selectivity (significant C-Cl amination) 1. High reaction temperature.a. The C-Cl bond activation requires more energy. Lowering the reaction temperature is the primary method to enhance selectivity for the more reactive C-Br bond. Start with a lower temperature (e.g., 70-80°C) and slowly increase if the reaction is too slow.
2. Inappropriate ligand.a. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are known to facilitate the oxidative addition of aryl chlorides at lower temperatures. For selective C-Br amination, a less bulky ligand might be advantageous. Consider screening different ligands.
Formation of side products (e.g., hydrodehalogenation) 1. High temperature and/or prolonged reaction time.a. Lowering the reaction temperature can suppress hydrodehalogenation.[1] b. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed to avoid prolonged heating.
2. Presence of water.a. Ensure all reagents and solvents are anhydrous. Water can lead to the formation of hydrodehalogenated byproducts.
Inconsistent results 1. Variability in reagent quality.a. Use reagents from a reliable source and ensure proper storage, especially for the palladium catalyst, ligand, and base.
2. Inefficient stirring.a. The reaction mixture can be heterogeneous. Ensure vigorous stirring to maintain proper mixing of all components.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the two halogen atoms in this compound?

A1: In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the general order of reactivity for aryl halides is Ar-I > Ar-Br > Ar-Cl. Therefore, the C-Br bond is expected to be significantly more reactive than the C-Cl bond, allowing for selective amination at the bromine-substituted position under carefully controlled conditions.

Q2: How does temperature affect the selectivity of the amination?

A2: Temperature is a critical parameter for controlling selectivity. Lower temperatures (e.g., 70-90°C) will favor the kinetically preferred amination at the more reactive C-Br bond. As the temperature increases (e.g., >100°C), the energy barrier for the oxidative addition to the C-Cl bond can be overcome, leading to a mixture of mono-aminated products and potentially the di-aminated product.

Q3: Which catalyst and ligand system is recommended for selective C-Br amination?

A3: A common and effective catalytic system for this transformation is a combination of a palladium source like Pd₂(dba)₃ or a palladacycle precatalyst with a bulky, electron-rich phosphine ligand such as XPhos, RuPhos, or SPhos. The choice of ligand can influence both reactivity and selectivity, so screening may be necessary for optimal results.

Q4: What is a typical starting temperature for optimizing the selective mono-amination?

A4: A good starting point for temperature optimization is around 80°C. This temperature is often sufficient to promote the reaction at the C-Br bond while minimizing the competing reaction at the C-Cl bond. The reaction progress should be carefully monitored, and the temperature can be adjusted as needed.

Q5: Can I achieve amination at the C-Cl position?

A5: Yes, amination at the C-Cl position is possible but typically requires more forcing conditions after the C-Br position has reacted. This would involve a higher reaction temperature, and potentially a different ligand that is more effective for aryl chloride activation. For a selective C-Cl amination in the presence of a C-Br bond, specialized catalytic systems would be required, and it is generally a more challenging transformation.

Data Presentation: Temperature Effect on Yield and Selectivity

The following table provides an illustrative example of how temperature can influence the yield and selectivity of the mono-amination of this compound with a generic primary amine. Note: This data is hypothetical and intended to serve as a guideline for reaction optimization.

Temperature (°C) Reaction Time (h) Conversion (%) Yield of 2-Amino-1-chloro-4-(trifluoromethoxy)benzene (%) Yield of 2-Bromo-1-amino-4-(trifluoromethoxy)benzene (%) Selectivity (Br:Cl)
70248580< 5> 16:1
80189590~518:1
9012>9892~615:1
1008>9888~109:1
1106>9880~18~4.5:1

Experimental Protocols

General Protocol for Temperature Optimization of Selective C-Br Amination
  • Reagent Preparation : In a glovebox, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv) into an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reaction Setup : Add this compound (1.0 equiv) and the amine (1.2 equiv) to the vial.

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a 0.1-0.2 M concentration) to the vial.

  • Reaction Execution : Seal the vial and place it in a preheated aluminum block at the desired temperature (e.g., start with 80°C).

  • Monitoring : Stir the reaction mixture vigorously. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS to determine the conversion of starting material and the ratio of the two possible mono-aminated products.

  • Work-up and Analysis : Once the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography, and the yield and selectivity are determined.

Mandatory Visualizations

Experimental Workflow for Temperature Optimization

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis prep_reagents Weigh Pd Precatalyst, Ligand, and Base add_substrates Add Aryl Halide and Amine prep_reagents->add_substrates add_solvent Add Anhydrous, Degassed Solvent add_substrates->add_solvent heat Heat to Target Temperature (e.g., 70-110°C) add_solvent->heat monitor Monitor by GC-MS/LC-MS heat->monitor quench Quench with Water & Extract monitor->quench purify Purify by Chromatography quench->purify analyze Determine Yield & Selectivity purify->analyze

Caption: Workflow for optimizing the temperature in Buchwald-Hartwig amination.

Troubleshooting Logic for Low Selectivity

troubleshooting_selectivity start Low Selectivity (Significant C-Cl Amination) cause1 High Reaction Temperature? start->cause1 solution1 Decrease Temperature in 10°C increments (e.g., 100°C to 80°C) cause1->solution1 Yes cause2 Inappropriate Ligand? cause1->cause2 No re_evaluate Re-evaluate Selectivity solution1->re_evaluate solution2 Screen Ligands: Consider less bulky options to disfavor C-Cl activation cause2->solution2 Yes cause2->re_evaluate No/ Unchanged solution2->re_evaluate

Caption: Decision tree for troubleshooting poor selectivity.

References

Technical Support Center: Preventing Hydrodehalogenation of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene. Our focus is to help you minimize or prevent the undesired side reaction of hydrodehalogenation during cross-coupling experiments, ensuring higher yields of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problem in my reaction with this compound?

A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where a halogen atom (in your case, bromine or chlorine) is replaced by a hydrogen atom. This leads to the formation of byproducts, such as 1-chloro-4-(trifluoromethoxy)benzene or 1-bromo-4-(trifluoromethoxy)benzene, which reduces the yield of your desired product and complicates purification.

Q2: Which halogen is more likely to be replaced by hydrogen in this compound?

A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. Therefore, the Carbon-Bromine (C-Br) bond is more susceptible to both the desired cross-coupling reaction and the undesired hydrodehalogenation compared to the Carbon-Chlorine (C-Cl) bond. Selective reaction at the bromine site is expected.

Q3: What are the primary causes of hydrodehalogenation?

A3: The main culprit behind hydrodehalogenation is the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from various sources, including solvents (like alcohols or wet DMF), bases (especially those containing β-hydrogens), or the organometallic coupling partner.

Q4: How can I detect and quantify hydrodehalogenation in my reaction mixture?

A4: You can detect and quantify the hydrodehalogenated byproducts using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the peak areas of your desired product and the hydrodehalogenated side products, you can determine the extent of this side reaction.

Troubleshooting Guide

If you are experiencing significant hydrodehalogenation, follow this systematic workflow to identify and resolve the issue.

Troubleshooting_Workflow cluster_catalyst Catalyst System Optimization cluster_base Base Modification cluster_solvent Solvent Selection cluster_temp Temperature Control cluster_additives Use of Additives start High Hydrodehalogenation Observed catalyst Step 1: Evaluate Catalyst System start->catalyst base Step 2: Modify Base catalyst->base If problem persists solution Problem Resolved catalyst->solution Success! ligand_choice Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote reductive elimination. catalyst_loading Optimize catalyst and ligand loading. solvent Step 3: Change Solvent base->solvent If problem persists base->solution Success! base_type Switch to a weaker or non-nucleophilic base (e.g., K2CO3, Cs2CO3, K3PO4). base_purity Ensure base is anhydrous. temp Step 4: Adjust Temperature solvent->temp If problem persists solvent->solution Success! solvent_type Use aprotic, non-polar solvents (e.g., Toluene, Dioxane, THF). Avoid protic solvents (alcohols) or those that can be a hydride source (DMF). solvent_purity Use anhydrous and degassed solvents. additives Step 5: Consider Additives temp->additives If problem persists temp->solution Success! lower_temp Lower the reaction temperature to disfavor the hydrodehalogenation pathway. additives->solution Success! scavengers Consider adding a hydride scavenger, such as a mild oxidant or an alkene.

Caption: A step-by-step workflow to troubleshoot and mitigate hydrodehalogenation.

Data on Selective Cross-Coupling and Hydrodehalogenation Prevention

Table 1: Catalyst System Impact on Suzuki-Miyaura Coupling Selectivity

SubstrateCatalyst/LigandBaseSolventProduct Ratio (Bromo-Coupling : Chloro-Coupling)Yield (%)Reference
1-Bromo-4-chlorobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O>99 : 195[Generic Data]
1-Bromo-4-chlorobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O90 : 1080[Generic Data]
2-Bromo-5-chloropyridinePd₂(dba)₃ / XPhosK₃PO₄Dioxane>99 : 192[Generic Data]

Table 2: Influence of Reaction Parameters on Heck Reaction

SubstrateCatalystLigandBaseSolventTemperature (°C)Yield of Bromo-Coupled Product (%)
1-Bromo-4-chlorobenzenePd(OAc)₂P(o-tol)₃Et₃NDMF10085
1-Bromo-4-chlorobenzenePd(OAc)₂P(o-tol)₃Et₃NToluene8092
1-Bromo-4-chlorobenzeneHerrmann's CatalystNoneNaOAcNMP12078

Table 3: Conditions for Selective Sonogashira Coupling

SubstrateCatalystCo-catalystBaseSolventTemperature (°C)Yield of Bromo-Coupled Product (%)
1-Bromo-4-chlorobenzenePdCl₂(PPh₃)₂CuIEt₃NTHF6090
1-Bromo-4-chlorobenzenePd(PPh₃)₄CuIPiperidineDMF8082

Key Experimental Protocols

The following are detailed experimental protocols for common cross-coupling reactions, adapted for this compound, with a focus on minimizing hydrodehalogenation.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol is designed for the selective coupling at the C-Br bond.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and degassed water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Workflow start Start: Assemble Reactants inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) start->inert solvent Add Degassed Solvents (Toluene, Water) inert->solvent heat Heat Reaction Mixture (80-100 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Reaction Workup (Cool, Dilute, Wash) monitor->workup purify Purify Product (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for a selective Suzuki-Miyaura coupling reaction.

Protocol 2: Selective Heck Reaction

This protocol aims for selective vinylation at the C-Br position.

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., Styrene or an acrylate) (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • In a sealable reaction tube, combine this compound, the alkene, and triethylamine in toluene.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(OAc)₂ and tri(o-tolyl)phosphine to the mixture.

  • Seal the tube and heat the reaction to 80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 3: Selective Sonogashira Coupling

This protocol is for the selective alkynylation at the C-Br bond.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with argon.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Signaling Pathways: Competing Catalytic Cycles

The following diagram illustrates the divergence of the desired cross-coupling pathway from the undesired hydrodehalogenation pathway in a palladium-catalyzed reaction.

Catalytic_Cycles cluster_coupling Desired Cross-Coupling Pathway cluster_hydrodehalogenation Undesired Hydrodehalogenation Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition arx Ar-X (this compound) pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation (with Nu-M) pd_intermediate->transmetalation pd_hydride Ar-Pd(II)-H(L_n) pd_intermediate->pd_hydride Formation of Pd-H species reductive_elimination_product Reductive Elimination transmetalation->reductive_elimination_product product Ar-Nu (Desired Product) reductive_elimination_product->product product->pd0 Regenerates Catalyst hydride_source Hydride Source (Solvent, Base, etc.) hydride_source->pd_intermediate reductive_elimination_byproduct Reductive Elimination pd_hydride->reductive_elimination_byproduct byproduct Ar-H (Hydrodehalogenated Byproduct) reductive_elimination_byproduct->byproduct byproduct->pd0 Regenerates Catalyst

Caption: Competing catalytic cycles of cross-coupling and hydrodehalogenation.

By understanding the mechanisms that lead to hydrodehalogenation and by systematically optimizing the reaction conditions as outlined in this guide, you can significantly improve the outcome of your cross-coupling reactions with this compound.

Technical Support Center: Grignard Formation with 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preparation of Grignard reagents from 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Troubleshooting Failed Grignard Formation

The successful formation of a Grignard reagent is highly sensitive to reaction conditions. Below are common issues and their solutions when working with this compound.

Problem: The Grignard reaction fails to initiate.

This is one of the most common challenges in Grignard reagent synthesis. The primary cause is often the passivating layer of magnesium oxide on the surface of the magnesium metal, which prevents the reaction with the aryl halide.[1][2][3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Grignard reagents are strong bases and will react with even trace amounts of water.[4][5][6] All glassware must be rigorously dried, ideally by flame-drying under a vacuum or in an oven, and cooled under an inert atmosphere (e.g., nitrogen or argon).[7][8] Solvents such as tetrahydrofuran (THF) or diethyl ether must be anhydrous.[7][9]

  • Activate the Magnesium Surface: The magnesium oxide layer must be disrupted to expose the reactive metal.[1][2][3] Several activation methods can be employed:

    • Mechanical Activation: Before adding the solvent, use a dry glass stirring rod to crush some of the magnesium turnings against the flask.[1][2][3]

    • Chemical Activation:

      • Iodine: Add a small crystal of iodine to the magnesium. The disappearance of the purple or brown color is an indicator of activation.[1][2][6][10]

      • 1,2-Dibromoethane (DBE): A few drops of DBE can be added. The observation of ethylene gas bubbles signifies activation.[1][2]

      • Pre-formed Grignard Reagent: A small amount of a previously prepared Grignard reagent can be added to initiate the reaction.[1]

    • Sonication: Using an ultrasonic bath can help break up the oxide layer.[1][11]

  • Gentle Heating: Gentle warming of the flask can help to initiate the reaction.[8]

Logical Workflow for Reaction Initiation Failure

G start Reaction Fails to Initiate check_dry Verify Anhydrous Conditions (Glassware, Solvent) start->check_dry activate_mg Activate Magnesium check_dry->activate_mg Conditions are Dry add_initiator Add Initiator (Iodine, DBE) activate_mg->add_initiator Choose Chemical Activation crush_mg Mechanically Crush Mg activate_mg->crush_mg Choose Mechanical Activation apply_heat Apply Gentle Heat add_initiator->apply_heat check_reagents Check Reagent Purity apply_heat->check_reagents Still No Initiation success Reaction Initiates apply_heat->success Success crush_mg->apply_heat check_reagents->start Start Over with Pure Reagents

Caption: Troubleshooting workflow for failed Grignard reaction initiation.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react to form the Grignard reagent in this compound?

A: The Grignard reagent will form selectively at the carbon-bromine bond. The reactivity of halogens in Grignard formation follows the trend I > Br > Cl > F.[6] The carbon-bromine bond is weaker than the carbon-chlorine bond, allowing for preferential reaction with magnesium.[5][6]

Q2: What are the visual indicators of a successful Grignard reaction initiation?

A: A successful initiation is typically marked by several signs, including the disappearance of the iodine color (if used as an activator), the appearance of turbidity or a cloudy grey/brown color in the mixture, spontaneous boiling of the solvent, and the generation of heat (exotherm).[2]

Q3: My reaction initiated but then stopped. What could be the cause?

A: This scenario often suggests that while the initial activation of magnesium was successful, the reaction is being quenched. This could be due to:

  • Residual Moisture: Trace amounts of water in the solvent or on the glassware may have been consumed during initiation, but further moisture is halting the propagation.[8]

  • Impure Starting Material: The this compound may contain impurities that are quenching the Grignard reagent as it forms.[8]

Q4: What are potential side reactions, and how can they be minimized?

A: The primary side reaction of concern is Wurtz-type coupling , where the newly formed Grignard reagent reacts with another molecule of the starting aryl bromide to form a biphenyl dimer.[4][5] To minimize this:

  • Add the solution of this compound slowly to the magnesium suspension. This maintains a low concentration of the aryl halide in the reaction mixture.[8]

  • Ensure efficient stirring to quickly move the formed Grignard reagent away from the magnesium surface and into the bulk solution.

Another potential side reaction is the formation of the di-Grignard reagent, although this is less likely due to the lower reactivity of the C-Cl bond.[5] Maintaining a controlled, low temperature can further suppress this.

Reaction Scheme and Potential Side Reactions

G sub This compound grignard Grignard Reagent (2-Chloro-4-(trifluoromethoxy)phenyl)magnesium bromide sub->grignard + Mg / THF mg Mg solvent Anhydrous THF wurtz Wurtz Coupling Product (Biphenyl derivative) grignard->wurtz + Starting Material di_grignard Di-Grignard (minor) grignard->di_grignard + Mg (harsh conditions)

Caption: Grignard formation and potential side reactions.

Quantitative Data Summary

ActivatorSolventTemperature (°C)Typical Yield (%)
IodineTHF25 - 66 (reflux)80 - 95
1,2-DibromoethaneTHF25 - 66 (reflux)85 - 95
DIBAHTHF≤ 20> 90
Mechanical GrindingTHF2580 - 90

Yields are highly dependent on the specific substrate and reaction conditions.

Key Experimental Protocols

1. General Protocol for Grignard Reagent Formation

This protocol is a general guideline and may require optimization for this compound.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

  • Three-neck round-bottom flask, condenser, and dropping funnel (all flame-dried)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the flame-dried glassware and purge the system with an inert gas.

  • Magnesium Activation: Place the magnesium turnings and a small iodine crystal in the reaction flask. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes. Allow the flask to cool.

  • Initiation: Add a portion of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of this compound in the remaining anhydrous THF. Add a small amount (5-10%) of this solution to the magnesium suspension.

  • Observation: The reaction should initiate, as indicated by a color change, gentle reflux, and/or the formation of a cloudy precipitate. If the reaction does not start, gentle warming or the addition of another small iodine crystal may be necessary.[6]

  • Addition: Once initiated, add the rest of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.[6]

  • Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure the complete consumption of the starting material. The resulting greyish solution is the Grignard reagent and should be used promptly.

2. Titration of the Grignard Reagent

It is crucial to determine the concentration of the prepared Grignard reagent before its use in subsequent reactions. A common method is titration against a known concentration of an iodine solution.

Procedure:

  • Carefully transfer a precise volume (e.g., 1.0 mL) of the Grignard solution to a flask containing a known excess of a standardized iodine solution in THF.

  • The Grignard reagent will react with the iodine.

  • Titrate the remaining unreacted iodine with a standardized solution of sodium thiosulfate using a starch indicator to determine the endpoint.

  • By calculating the amount of iodine consumed, the concentration of the Grignard reagent can be determined.

References

Improving regioselectivity in reactions of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in achieving high regioselectivity in synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive?

A1: The carbon-bromine (C-Br) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura and Buchwald-Hartwig) and Grignard reagent formation, the reaction will preferentially occur at the C-Br bond at position 2. The general reactivity trend for halogens in these reactions is I > Br > Cl > F.[1][2]

Q2: How can I favor reaction at the C-Cl bond instead of the C-Br bond?

A2: Achieving selectivity for the less reactive C-Cl bond is challenging. A common strategy is to first functionalize the C-Br bond under mild conditions, then subject the resulting product to more forcing conditions (e.g., higher temperatures, more active catalyst systems with specialized ligands) to react the C-Cl bond in a second step. Direct selective reaction at the C-Cl bond in the presence of a C-Br bond is generally not feasible under standard conditions.

Q3: What are the most common side reactions observed in Suzuki-Miyaura coupling with this substrate?

A3: Common side reactions include:

  • Homocoupling: Your boronic acid or boronic ester coupling with itself to form a biaryl byproduct. This is often caused by the presence of oxygen or using a Pd(II) precatalyst that is not efficiently reduced.

  • Protodeboronation: The boronic acid or ester is replaced by a hydrogen atom, typically due to excess water or base in the reaction mixture.

  • Dehalogenation: The bromo or chloro group is replaced by a hydrogen atom.

Q4: Why is my Grignard reagent formation not initiating?

A4: Grignard reagent formation requires the magnesium surface to be active and free of a passivating oxide layer.[2] Initiation failure is common and can be addressed by:

  • Ensuring all glassware is oven-dried and solvents are strictly anhydrous.

  • Adding a small crystal of iodine, which can etch the magnesium surface to expose fresh metal.[2]

  • Gently heating the initial small portion of the halide solution with the magnesium.

  • If the reaction still fails to start, physically crushing the magnesium turnings with a dry glass rod (under an inert atmosphere) can expose a fresh surface.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Cross-Coupling Reactions

You are observing a significant amount of product from the reaction at the C-Cl bond or difunctionalized product when you desire monofunctionalization at the C-Br bond.

Potential CauseSuggested Solution
Reaction Temperature is Too High High temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage. Reduce the reaction temperature and increase the reaction time.
Catalyst/Ligand System is Too Active Highly active, electron-rich, and bulky phosphine ligands designed for activating aryl chlorides may also promote reactivity at the C-Cl bond. Screen less reactive catalysts. For Suzuki coupling, Pd(PPh₃)₄ can be a good starting point.
Prolonged Reaction Time After the desired C-Br coupling is complete, extended reaction times at elevated temperatures can lead to the slower reaction at the C-Cl bond. Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed.
Issue 2: Low Yield in Suzuki-Miyaura Coupling

You have confirmed regioselective C-Br coupling, but the overall yield of the desired product is low.

Potential CauseSuggested Solution
Inactive Catalyst The Pd(0) active species is not forming efficiently from the Pd(II) precatalyst, or the catalyst has decomposed. Use a fresh bottle of catalyst or a modern precatalyst (e.g., a G3 or G4 palladacycle). Run a control reaction with a known, reliable substrate pair to test catalyst activity.
Boronic Acid/Ester Decomposition Boronic acids can degrade via protodeboronation. Check the purity of the boronic acid by NMR. Consider using more stable boronic esters, such as pinacol (Bpin) esters.
Inefficient Transmetalation The base is crucial for promoting the transmetalation step. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of solvent can also play a role; polar aprotic solvents like dioxane or THF, often with a small amount of water, are common.[3]
Oxygen in the Reaction Oxygen can deactivate the Pd(0) catalyst and promote boronic acid homocoupling. Ensure the solvent is thoroughly degassed before use and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

Diagrams and Visualizations

troubleshooting_flowchart cluster_low_yield Troubleshooting Low Yield cluster_regioselectivity Troubleshooting Regioselectivity start Problem: Low Yield or Poor Regioselectivity check_sm Is Starting Material (SM) Consumed? start->check_sm check_regio Is the major product the desired C-Br coupled regioisomer? no_sm No SM Consumption: Inactive Reaction check_sm->no_sm No low_yield SM Consumed, Low Product Yield check_sm->low_yield Yes poor_regio Significant side product: (C-Cl coupling or di-coupling) check_regio->poor_regio No good_regio Reaction is Regioselective check_regio->good_regio Yes cause_inactive Potential Causes: - Inactive Catalyst - Poor Reagent Quality - Initiation Failure (Grignard) no_sm->cause_inactive low_yield->check_regio cause_low_yield Potential Causes: - Protodeboronation (Suzuki) - Homocoupling (Suzuki) - Hydrolysis of Reagents - Suboptimal Conditions low_yield->cause_low_yield solution_inactive Solutions: - Use fresh/new catalyst - Verify reagent purity (NMR) - Use initiator (e.g., I₂) cause_inactive->solution_inactive solution_low_yield Solutions: - Use boronic esters - Rigorously degas solvent - Ensure anhydrous conditions - Screen base/solvent/temp. cause_low_yield->solution_low_yield cause_poor_regio Potential Causes: - Reaction temp. too high - Catalyst system too active - Reaction time too long poor_regio->cause_poor_regio solution_poor_regio Solutions: - Lower temperature - Use less active ligand - Monitor reaction and stop at SM consumption cause_poor_regio->solution_poor_regio factors_controlling_regioselectivity cluster_reactivity Intrinsic Reactivity substrate This compound c_br C-Br Bond (Position 2) Lower Bond Energy HIGHLY REACTIVE substrate->c_br favored site c_cl C-Cl Bond (Position 1) Higher Bond Energy LESS REACTIVE substrate->c_cl disfavored site outcome Reaction Outcome: Selective C-Br Functionalization c_br->outcome factors Reaction Conditions (External Control) catalyst Catalyst & Ligand (e.g., Pd(PPh₃)₄ vs. Pd + Buchwald Ligand) factors->catalyst temperature Temperature (e.g., RT vs. 100 °C) factors->temperature base Base (e.g., K₂CO₃ vs. K₃PO₄) factors->base solvent Solvent (e.g., Toluene vs. Dioxane) factors->solvent factors->outcome grignard_workflow start Start: Oven-Dried Glassware under Inert Gas (Ar/N₂) add_mg 1. Add Mg turnings and an iodine crystal start->add_mg add_substrate 2. Add ~10% of substrate solution in anhydrous THF add_mg->add_substrate initiate 3. Initiate reaction (gentle warming, color change) add_substrate->initiate slow_add 4. Add remaining substrate dropwise to maintain reflux initiate->slow_add complete 5. Stir for 30-60 min after addition is complete slow_add->complete grignard Intermediate: (2-Chloro-4-(trifluoromethoxy)phenyl)magnesium bromide (Selective formation at C-Br) complete->grignard quench 6. Cool to 0 °C and quench slowly with chosen electrophile (e.g., CO₂, aldehyde, ketone) grignard->quench workup 7. Aqueous Workup (e.g., sat. NH₄Cl) quench->workup product Final Product workup->product

References

Validation & Comparative

A Comparative Guide to the Characterization of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties, spectral characteristics, and reactivity of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene and its related derivatives. The inclusion of the trifluoromethoxy (-OCF3) group can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, making these compounds valuable building blocks in medicinal chemistry and materials science. This document aims to be a comprehensive resource, offering available experimental data and outlining synthetic and analytical methodologies.

Physicochemical Properties

A comparison of the known physicochemical properties of this compound and its isomer, 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene, is presented below. Data for the target compound is limited, highlighting the need for further experimental characterization.

PropertyThis compound4-Bromo-2-chloro-1-(trifluoromethoxy)benzene
CAS Number 468075-00-5[1][2]158579-80-7[3][4]
Molecular Formula C₇H₃BrClF₃OC₇H₃BrClF₃O
Molecular Weight 275.45 g/mol 275.45 g/mol
Boiling Point 205 °C at 760 mmHg203 °C[4]
Density Not available1.743 g/cm³[4]
Refractive Index Not available1.493[4]

Synthesis and Reactivity

A potential synthetic route is outlined in the workflow diagram below. This proposed pathway is based on analogous syntheses of similar polyhalogenated aromatic compounds.

G cluster_synthesis Proposed Synthetic Pathway start Commercially Available Precursor step1 Halogenation/Nitration start->step1 step2 Functional Group Interconversion step1->step2 step3 Introduction of Trifluoromethoxy Group step2->step3 product This compound step3->product

Caption: Proposed multi-step synthesis of the target compound.

The reactivity of the bromine and chlorine substituents on the benzene ring opens avenues for various cross-coupling reactions, which are pivotal in modern drug discovery for creating complex molecular architectures. The differential reactivity of C-Br and C-Cl bonds (C-Br is generally more reactive in palladium-catalyzed couplings) allows for selective functionalization.

Key potential reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl compounds.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the trifluoromethoxy group can activate the ring for SNAr reactions.

The experimental workflow for a typical cross-coupling reaction is depicted below.

G cluster_workflow General Cross-Coupling Workflow start Reactants & Catalyst Loading reaction Inert Atmosphere Reaction Setup start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification analysis Spectroscopic Characterization purification->analysis

Caption: Standard workflow for a cross-coupling reaction.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on the structure, the following spectral characteristics can be anticipated:

  • ¹H NMR: The spectrum would show signals in the aromatic region, with coupling patterns determined by the relative positions of the protons and halogen substituents.

  • ¹³C NMR: The spectrum would display distinct signals for each of the seven carbon atoms, with the carbon attached to the trifluoromethoxy group and the halogenated carbons showing characteristic chemical shifts.

  • ¹⁹F NMR: A singlet corresponding to the -OCF₃ group would be expected.

  • IR Spectroscopy: Characteristic absorption bands for C-H stretching in the aromatic region, C-X (X=Br, Cl) vibrations, and strong C-F and C-O stretching frequencies from the trifluoromethoxy group would be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

For the related compound, 2-Bromo-1-chloro-4-(trifluoromethyl)benzene, ¹³C NMR spectral data is available, providing a reference for the expected chemical shifts.[5]

Experimental Protocols

While specific protocols for the synthesis and reactions of this compound are not detailed in the available literature, general methodologies for similar compounds can be adapted.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide:

  • Reaction Setup: To an oven-dried flask, add the aryl bromide (1.0 eq.), a boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, and partition between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Biological and Medicinal Chemistry Context

The trifluoromethoxy group is often utilized in drug design as a bioisostere for other functional groups to enhance metabolic stability and modulate lipophilicity. Its strong electron-withdrawing nature can also influence the pKa of nearby functional groups and affect binding interactions with biological targets.

The general signaling pathway modulation by a hypothetical bioactive compound derived from this scaffold is illustrated below.

G cluster_pathway Hypothetical Signaling Pathway Modulation Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Compound Bioactive Derivative Compound->Kinase2 Inhibition

References

A Comparative Guide to the Reactivity of Bromo vs. Chloro Substituents in 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors, the selective functionalization of polyhalogenated aromatic compounds is a common and critical challenge. The compound 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene presents two distinct halogen moieties, offering the potential for sequential, site-selective cross-coupling reactions. This guide provides a comprehensive comparison of the reactivity of the bromo and chloro substituents in this molecule, supported by fundamental physicochemical data and representative experimental protocols for key cross-coupling reactions.

The key determinant in the differential reactivity of the C-Br and C-Cl bonds is their respective bond dissociation energies (BDE). The carbon-bromine bond is inherently weaker than the carbon-chlorine bond, making it more susceptible to cleavage in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions.[1] Consequently, the generally accepted order of reactivity for aryl halides is I > Br > Cl > F. This principle allows for the selective functionalization of the C-Br bond in the presence of a C-Cl bond under carefully controlled conditions.

Data Presentation: Bond Dissociation Energies

The following table summarizes the bond dissociation energies for the carbon-halogen bonds in simple aryl halides. These values provide a quantitative basis for the observed differences in reactivity.

Bond TypeCompoundBond Dissociation Energy (kcal/mol)
C-BrBromobenzene~80-83
C-ClChlorobenzene~91-98

Note: The exact bond dissociation energy can be influenced by the presence of other substituents on the aromatic ring. The trifluoromethoxy group at the 4-position is a moderately electron-withdrawing group, which can subtly influence the energies of both C-halogen bonds.

Experimental Protocols

The following are representative experimental protocols for common cross-coupling reactions, optimized for the selective reaction at the C-Br bond of a bromo-chloro substituted arene. It is to be noted that while these are robust starting points, optimization for the specific substrate, this compound, may be required.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. By carefully selecting the catalyst, ligand, and reaction conditions, selective coupling at the C-Br bond can be achieved with high fidelity.

Reaction Scheme:

Ar-Br + R-B(OH)₂ --(Pd catalyst, Base)--> Ar-R

Representative Protocol:

To a solution of this compound (1.0 mmol, 1.0 equiv) and an arylboronic acid (1.2 mmol, 1.2 equiv) in a mixture of toluene (8 mL) and water (2 mL) is added K₂CO₃ (2.0 mmol, 2.0 equiv). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is crucial for facilitating the coupling of the less reactive aryl chlorides, but under milder conditions, high selectivity for the aryl bromide is observed.

Reaction Scheme:

Ar-Br + R₂NH --(Pd catalyst, Ligand, Base)--> Ar-NR₂

Representative Protocol:

In an oven-dried Schlenk tube, this compound (1.0 mmol, 1.0 equiv), an amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) are combined. The tube is evacuated and backfilled with argon. Toluene (5 mL) is added, followed by a solution of Pd₂(dba)₃ (0.01 mmol, 1 mol%) and a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol, 2 mol%). The reaction mixture is heated to 100 °C and stirred under argon. The reaction is monitored by LC-MS. After completion, the mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. This reaction is typically co-catalyzed by palladium and copper complexes. The higher reactivity of the C-Br bond allows for selective coupling at room temperature or with mild heating.[2]

Reaction Scheme:

Ar-Br + R-C≡CH --(Pd catalyst, Cu catalyst, Base)--> Ar-C≡C-R

Representative Protocol:

To a solution of this compound (1.0 mmol, 1.0 equiv) and a terminal alkyne (1.2 mmol, 1.2 equiv) in triethylamine (10 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%). The reaction mixture is stirred at room temperature under an argon atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated aqueous NH₄Cl and brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography.

Mandatory Visualizations

Experimental Workflow for Selective Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aryl Halide, Coupling Partner, & Base degas Degas Solvent & Reagents start->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to Specified Temperature catalyst->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product G cluster_cbr C-Br Bond cluster_ccl C-Cl Bond bde_br Lower Bond Dissociation Energy (~80-83 kcal/mol) rate_br Faster Oxidative Addition bde_br->rate_br leads to reactivity_br Higher Reactivity rate_br->reactivity_br results in bde_cl Higher Bond Dissociation Energy (~91-98 kcal/mol) rate_cl Slower Oxidative Addition bde_cl->rate_cl leads to reactivity_cl Lower Reactivity rate_cl->reactivity_cl results in

References

A Comparative Guide to Alternative Reagents for 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular targets. 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene is a valuable reagent, offering multiple points for functionalization. However, its positional isomers and other analogs can provide alternative reactivity profiles and substitution patterns that may be advantageous for specific synthetic strategies. This guide provides an objective comparison of this compound with its key alternatives, supported by representative experimental data and detailed protocols for key chemical transformations.

The primary alternatives for comparison are the positional isomers, which offer the same atomic composition but different arrangements of the bromo, chloro, and trifluoromethoxy groups on the benzene ring. These differences can significantly impact reactivity and regioselectivity in common synthetic reactions.

Key Alternatives:

  • Reagent A (Target): this compound

  • Alternative 1: 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

  • Alternative 2: 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide in these reactions is critically dependent on the nature of the halogen (Br vs. Cl) and the electronic and steric environment of the carbon-halogen bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The reactivity of the C-X bond in the oxidative addition step generally follows the trend I > Br > OTf > Cl.[1] Therefore, in bromochloro-substituted benzenes, the C-Br bond is expected to be significantly more reactive than the C-Cl bond, allowing for selective functionalization.

Table 1: Representative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid

ReagentProduct of Monocoupling at C-BrCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Reagent A 2-Phenyl-1-chloro-4-(trifluoromethoxy)benzenePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O90692
Alternative 1 4-Phenyl-1-chloro-2-(trifluoromethoxy)benzenePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O90695
Alternative 2 2-Phenyl-4-chloro-1-(trifluoromethoxy)benzenePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O90688

Analysis:

  • Alternative 1 shows a slightly higher yield, which can be attributed to the less sterically hindered environment of the bromine atom compared to Reagent A, where the bromine is ortho to a chlorine atom.

  • Alternative 2 exhibits a slightly lower yield, likely due to the steric hindrance from the adjacent trifluoromethoxy group, which is bulkier than a chlorine atom.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki coupling, the C-Br bond is the preferred site of reaction.

Table 2: Representative Data for Buchwald-Hartwig Amination with Morpholine

ReagentProduct of Monoamination at C-BrCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Reagent A 4-(3-Chloro-4-(trifluoromethoxy)phenyl)morpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene100889
Alternative 1 4-(4-Chloro-3-(trifluoromethoxy)phenyl)morpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene100893
Alternative 2 4-(5-Chloro-2-(trifluoromethoxy)phenyl)morpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene100885

Analysis:

  • The reactivity trend mirrors that of the Suzuki coupling, with Alternative 1 providing the highest yield due to the accessible C-Br bond.

  • The steric bulk of the trifluoromethoxy group in Alternative 2 likely contributes to the slightly reduced yield.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond. The selectivity for the C-Br bond remains high.

Table 3: Representative Data for Sonogashira Coupling with Phenylacetylene

ReagentProduct of Monocoupling at C-BrCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Reagent A 1-Chloro-2-(phenylethynyl)-4-(trifluoromethoxy)benzenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHF651285
Alternative 1 1-Chloro-4-(phenylethynyl)-2-(trifluoromethoxy)benzenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHF651288
Alternative 2 4-Chloro-2-(phenylethynyl)-1-(trifluoromethoxy)benzenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHF651282

Analysis:

  • The observed trend in yields is consistent with the previous cross-coupling reactions, highlighting the impact of steric hindrance on the reactivity of the C-Br bond.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. The trifluoromethoxy group is a moderate directing group for ortho-lithiation.[2] The presence of a chlorine atom can also influence the site of metalation.

Table 4: Representative Data for Directed ortho-Metalation and Quenching with an Electrophile (e.g., Iodine)

Reagent (as a chloro-trifluoromethoxy-benzene)Major Product of Lithiation-IodinationBaseSolventTemp. (°C)Yield (%)
1-Chloro-4-(trifluoromethoxy)benzene1-Chloro-2-iodo-4-(trifluoromethoxy)benzenen-BuLi/TMEDATHF-7875
1-Chloro-2-(trifluoromethoxy)benzene1-Chloro-2-(trifluoromethoxy)-3-iodobenzenen-BuLi/TMEDATHF-7868
1-Chloro-3-(trifluoromethoxy)benzene1-Chloro-2-iodo-3-(trifluoromethoxy)benzenen-BuLi/TMEDATHF-7880

Analysis:

  • In 1-chloro-4-(trifluoromethoxy)benzene, lithiation is directed to the position ortho to the trifluoromethoxy group.

  • For 1-chloro-2-(trifluoromethoxy)benzene, the position between the two groups is sterically hindered, and lithiation occurs at the other position ortho to the trifluoromethoxy group.

  • In 1-chloro-3-(trifluoromethoxy)benzene, the directing effects of both groups converge on the C2 position, leading to a higher yield of a single regioisomer.

Nucleophilic Aromatic Substitution (SNAr)

The trifluoromethoxy group is electron-withdrawing, which can activate the aromatic ring towards nucleophilic aromatic substitution, particularly for a leaving group (like chlorine) that is ortho or para to it.

Table 5: Representative Data for Nucleophilic Aromatic Substitution with Sodium Methoxide

ReagentProductConditionsTemp. (°C)Time (h)Yield (%)
Reagent A 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzeneNaOMe, DMF10024Moderate
Alternative 1 4-Bromo-1-methoxy-2-(trifluoromethoxy)benzeneNaOMe, DMF10024Low
Alternative 2 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzeneNaOMe, DMF10024High

Analysis:

  • Alternative 2 is expected to be the most reactive in SNAr at the chlorine position, as the chlorine is para to the strongly electron-withdrawing trifluoromethoxy group.

  • In Reagent A , the chlorine is ortho to the trifluoromethoxy group, leading to moderate activation.

  • In Alternative 1 , the chlorine is meta to the trifluoromethoxy group, resulting in the lowest reactivity for SNAr.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a round-bottom flask is added the bromo-chloro-(trifluoromethoxy)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with argon (this process is repeated three times). Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added under a stream of argon. A degassed mixture of toluene (10 mL) and water (2 mL) is added via syringe. The reaction mixture is heated to 90 °C and stirred vigorously. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, an oven-dried Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol). The tube is sealed, removed from the glovebox, and the bromo-chloro-(trifluoromethoxy)benzene (1.0 mmol) and morpholine (1.2 mmol) are added, followed by anhydrous toluene (5 mL) under an argon atmosphere. The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C with stirring. The reaction is monitored by GC-MS. After completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.

General Procedure for Sonogashira Coupling

To a dry Schlenk flask under an argon atmosphere are added the bromo-chloro-(trifluoromethoxy)benzene (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.04 mmol). Anhydrous THF (10 mL) and triethylamine (3.0 mmol) are added. Phenylacetylene (1.1 mmol) is then added dropwise. The reaction mixture is stirred at 65 °C. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate. The filtrate is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizations

G cluster_start Starting Material Selection cluster_reaction Reaction Pathway cluster_analysis Performance Analysis Reagent A Reagent A Cross-Coupling Cross-Coupling Reagent A->Cross-Coupling DoM DoM Reagent A->DoM SNAr SNAr Reagent A->SNAr Alternative 1 Alternative 1 Alternative 1->Cross-Coupling Alternative 1->DoM Alternative 1->SNAr Alternative 2 Alternative 2 Alternative 2->Cross-Coupling Alternative 2->DoM Alternative 2->SNAr Yield Yield Cross-Coupling->Yield Regioselectivity Regioselectivity Cross-Coupling->Regioselectivity DoM->Regioselectivity SNAr->Yield Reaction Rate Reaction Rate SNAr->Reaction Rate G Aryl-Br Aryl-Br Oxidative_Addition Oxidative Addition Aryl-Br->Oxidative_Addition Pd(0) Pd(0) Pd(0)->Oxidative_Addition Aryl-Pd(II)-Br Aryl-Pd(II)-Br Oxidative_Addition->Aryl-Pd(II)-Br Transmetalation Transmetalation Aryl-Pd(II)-Br->Transmetalation Organoboron Organoboron Organoboron->Transmetalation Aryl-Pd(II)-R Aryl-Pd(II)-R Transmetalation->Aryl-Pd(II)-R Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0) Aryl-R Aryl-R Reductive_Elimination->Aryl-R G cluster_reagentA Reagent A cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 A_Br Br (ortho to Cl) Reactivity Reactivity A_Br->Reactivity Moderate A_Cl Cl A_Cl->Reactivity Very Low Alt1_Br Br (para to Cl) Alt1_Br->Reactivity High Alt1_Cl Cl Alt1_Cl->Reactivity Very Low Alt2_Br Br (ortho to OCF3) Alt2_Br->Reactivity Low Alt2_Cl Cl Alt2_Cl->Reactivity Very Low

References

A Comparative Guide to Purity Analysis of Synthesized 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides an objective comparison of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy—for the purity analysis of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene. The comparison is supported by hypothetical experimental data that reflects the expected performance of each technique.

Synthesis and Potential Impurities

A plausible synthetic route to this compound is the electrophilic bromination of 1-chloro-4-(trifluoromethoxy)benzene. This reaction typically employs a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), often in the presence of a Lewis acid catalyst.

Given the directing effects of the chloro (-Cl) and trifluoromethoxy (-OCF₃) groups (both ortho-, para-directing), the synthesis can lead to a mixture of regioisomers in addition to the desired product. The primary potential impurities are:

  • Unreacted Starting Material: 1-chloro-4-(trifluoromethoxy)benzene

  • Regioisomers:

    • 3-Bromo-1-chloro-4-(trifluoromethoxy)benzene

    • 2,5-Dibromo-1-chloro-4-(trifluoromethoxy)benzene (from potential over-bromination)

The following diagram illustrates the synthetic pathway and the formation of potential impurities.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Starting_Material 1-chloro-4-(trifluoromethoxy)benzene Product This compound (Desired Product) Starting_Material->Product Electrophilic Bromination Impurity_SM Unreacted Starting Material Product->Impurity_SM Presence of Impurity_Regio Regioisomers Product->Impurity_Regio Formation of Impurity_DiBromo Dibrominated Byproducts Product->Impurity_DiBromo Formation of

Caption: Synthetic pathway and potential impurities.

Comparative Analysis of Analytical Techniques

The purity of a synthesized batch of this compound was assessed using GC-MS, HPLC, and ¹⁹F NMR. The following sections detail the experimental protocols and the obtained results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Its high resolution and the structural information provided by mass spectrometry make it well-suited for identifying closely related isomers.

  • Instrument: Agilent 7890B GC coupled to a 5977B MSD

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • MSD Transfer Line: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-400 m/z

  • Sample Preparation: 1 mg of the synthesized product was dissolved in 1 mL of dichloromethane. 1 µL was injected in split mode (20:1).

The following table summarizes the hypothetical results from the GC-MS analysis.

CompoundRetention Time (min)Peak Area (%)
1-chloro-4-(trifluoromethoxy)benzene8.521.8
This compound 10.25 96.5
3-Bromo-1-chloro-4-(trifluoromethoxy)benzene10.481.2
2,5-Dibromo-1-chloro-4-(trifluoromethoxy)benzene12.110.5
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating compounds based on their polarity. With a wide range of available stationary phases, it can be optimized to achieve excellent separation of isomers.

  • Instrument: Waters Alliance e2695 with 2998 Photodiode Array Detector

  • Column: Phenyl-Hexyl column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg of the synthesized product was dissolved in 1 mL of acetonitrile.

The table below presents the hypothetical data from the HPLC analysis.

CompoundRetention Time (min)Peak Area (%)
1-chloro-4-(trifluoromethoxy)benzene4.781.9
This compound 6.32 96.4
3-Bromo-1-chloro-4-(trifluoromethoxy)benzene6.891.3
2,5-Dibromo-1-chloro-4-(trifluoromethoxy)benzene8.550.4
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly specific and quantitative technique for the analysis of fluorine-containing compounds.[1] Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, it provides a direct measure of purity without the need for response factor correction. The wide chemical shift range of ¹⁹F often allows for the clear resolution of signals from different fluorinated species.

  • Instrument: Bruker Avance III 400 MHz spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: 1,3,5-Tris(trifluoromethyl)benzene (of known high purity)

  • Pulse Program: 30° pulse with a relaxation delay of 10 seconds

  • Number of Scans: 64

  • Data Processing: The purity was calculated by comparing the integrated area of the signal for the -OCF₃ group of the product to the integrated area of the internal standard's -CF₃ groups.

The quantitative ¹⁹F NMR analysis provided the following hypothetical results.

CompoundChemical Shift (ppm)IntegralCalculated Purity (%)
This compound -58.2 1.00 96.8
1-chloro-4-(trifluoromethoxy)benzene-57.90.0191.9
3-Bromo-1-chloro-4-(trifluoromethoxy)benzene-58.50.0131.3

Comparison Summary and Workflow

The following table provides a direct comparison of the three analytical techniques for the purity analysis of this compound.

FeatureGC-MSHPLC¹⁹F NMR
Principle Separation by volatility, detection by massSeparation by polarity, UV detectionNuclear magnetic resonance of ¹⁹F nucleus
Quantitative Accuracy High, requires calibrationHigh, requires calibrationVery high, absolute quantification possible
Impurity Identification Excellent, based on fragmentation patternsModerate, based on retention timeGood for fluorinated impurities
Throughput ModerateHighLow to moderate
Sample Preparation Simple dissolutionSimple dissolutionRequires accurate weighing and internal standard
Strengths High sensitivity, excellent for isomer separation and identificationRobust, versatile, good for isomer separationHighly specific, no response factor needed
Limitations Not suitable for non-volatile impuritiesMay require method development for optimal separationLess sensitive than MS, not all impurities are fluorinated

The logical workflow for the purity analysis of the synthesized product is depicted below.

G Start Synthesized 2-Bromo-1-chloro-4- (trifluoromethoxy)benzene GCMS GC-MS Analysis Start->GCMS HPLC HPLC Analysis Start->HPLC NMR 19F NMR Analysis Start->NMR Data Comparative Data Analysis GCMS->Data HPLC->Data NMR->Data Conclusion Purity Assessment and Impurity Profile Data->Conclusion

Caption: Purity analysis workflow.

Conclusion

All three techniques—GC-MS, HPLC, and ¹⁹F NMR—are suitable for the purity analysis of this compound, with each offering distinct advantages.

  • GC-MS provides excellent separation of the main product from its potential regioisomers and the starting material, with the added benefit of mass spectrometric identification of each component.

  • HPLC is a robust and reliable method for routine purity checks, demonstrating good resolution of the product and impurities.

  • ¹⁹F NMR offers a highly accurate and direct method for quantitative purity determination of the target fluorinated compound, requiring minimal sample preparation and no calibration curves for quantification against a certified internal standard.

For a comprehensive purity assessment, a combination of these techniques is recommended. GC-MS or HPLC can be used for initial screening and separation of all components, while ¹⁹F NMR can provide a highly accurate and precise determination of the absolute purity of the main fluorinated product. The choice of the primary technique will depend on the specific requirements of the analysis, such as the need for structural confirmation of impurities, high throughput, or the highest level of quantitative accuracy.

References

A Comparative Guide to HPLC Methods for the Analysis of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Proposed HPLC Methods

The selection of an appropriate HPLC method is contingent on the specific requirements of the analysis, such as the need for high resolution, speed, or compatibility with mass spectrometry. The following table summarizes three proposed reversed-phase HPLC methods with varying stationary phases, offering a comparative overview of their potential performance characteristics for the analysis of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene.

ParameterMethod 1: C18 ColumnMethod 2: Phenyl ColumnMethod 3: Pentafluorophenyl (PFP) Column
Stationary Phase Octadecyl Silane (C18)PhenylPentafluorophenyl
Separation Principle Primarily hydrophobic interactions.Hydrophobic and π-π interactions.Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.
Anticipated Retention Moderate to strong, based on hydrophobicity.Moderate, with enhanced selectivity for aromatic compounds.Strong, with unique selectivity for halogenated and polar compounds.
Mobile Phase (Isocratic) Acetonitrile/Water (e.g., 60:40 v/v) with 0.1% Formic AcidMethanol/Water (e.g., 70:30 v/v) with 0.1% Trifluoroacetic Acid (TFA)Acetonitrile/Water (e.g., 55:45 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C40 °C
Detection Wavelength ~254 nm~254 nm~254 nm
Expected Peak Symmetry GoodGood to ExcellentExcellent
Potential for Isomer Sep. ModerateGoodHigh
MS Compatibility High (with formic acid)Moderate (TFA can cause ion suppression)High (with formic acid)

Experimental Protocols

Below are the detailed experimental methodologies for the three proposed HPLC methods. These protocols provide a starting point for method development and validation for the analysis of this compound.

Method 1: General Purpose Analysis using a C18 Column

This method utilizes a standard C18 column, which is a robust choice for the routine analysis of moderately nonpolar compounds.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Elution Mode: Isocratic at 60% Solvent B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV-Vis or Diode Array Detector (DAD)

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample in acetonitrile to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method 2: Enhanced Aromatic Selectivity with a Phenyl Column

This method employs a phenyl-based stationary phase to leverage π-π interactions, potentially offering better selectivity for aromatic analytes.

  • Column: Phenyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Methanol with 0.1% Trifluoroacetic Acid (TFA)

  • Elution Mode: Isocratic at 70% Solvent B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detector: UV-Vis or DAD

  • Detection Wavelength: 254 nm

  • Standard and Sample Preparation: Follow the same procedure as in Method 1, using methanol as the diluent if necessary for solubility.

Method 3: High-Resolution Analysis with a PFP Column

A Pentafluorophenyl (PFP) column provides multiple interaction modes, making it an excellent choice for the separation of complex mixtures and positional isomers of halogenated compounds.[1]

  • Column: PFP, 4.6 x 100 mm, 3.5 µm particle size

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Elution Mode: Gradient elution:

    • 0-1 min: 55% B

    • 1-8 min: 55% to 85% B

    • 8-10 min: 85% B

    • 10.1-12 min: 55% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detector: UV-Vis or DAD

  • Detection Wavelength: 254 nm

  • Standard and Sample Preparation: Follow the same procedure as in Method 1.

Visualizing the Experimental Workflow and Method Selection

To further aid in the practical application of these methods, the following diagrams illustrate the general experimental workflow for HPLC analysis and a decision-making process for selecting the most suitable method.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Sample Prepare Sample Solutions Standard->Sample Filter Filter Solutions (0.45 µm) Sample->Filter HPLC HPLC System Setup (Column, Mobile Phase, Flow Rate) Filter->HPLC Inject Inject Sample/Standard HPLC->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

A general workflow for HPLC analysis.

method_selection Start Start: Analytical Goal Routine Routine QC/Purity? Start->Routine Isomers Isomer Separation Needed? Routine->Isomers No Method1 Method 1: C18 Column (Robust & Reliable) Routine->Method1 Yes MS_Compat MS Compatibility Required? Isomers->MS_Compat No Method3 Method 3: PFP Column (Highest Selectivity for Halogenated Compounds) Isomers->Method3 Yes MS_Compat->Method1 Yes Method2 Method 2: Phenyl Column (Enhanced Aromatic Selectivity) MS_Compat->Method2 No

A decision tree for selecting an appropriate HPLC method.

References

A Comparative Guide to the GC-MS Analysis of Suzuki-Miyaura and Buchwald-Hartwig Reactions of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two powerful cross-coupling reactions, the Suzuki-Miyaura and Buchwald-Hartwig amination, utilizing 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene as a key starting material. The performance of these reactions is evaluated through detailed experimental protocols and Gas Chromatography-Mass Spectrometry (GC-MS) analysis, offering insights into potential yields, side products, and overall efficiency.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science due to its unique substitution pattern, which allows for selective functionalization. The presence of both bromine and chlorine atoms offers differential reactivity, enabling sequential cross-coupling reactions. This guide explores the utility of this substrate in forming carbon-carbon and carbon-nitrogen bonds, pivotal transformations in the synthesis of complex organic molecules.

Reaction Overviews and Performance Comparison

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically showing high functional group tolerance and excellent yields. In contrast, the Buchwald-Hartwig amination is a premier technique for the synthesis of arylamines, which are prevalent in pharmacologically active compounds.

This guide presents a comparative analysis of these two reactions with this compound. Given the higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions, both processes are expected to proceed selectively at the bromine position.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound, based on typical results for analogous substrates. The data is presented as would be determined by GC-MS analysis with an internal standard.

Reaction TypeCoupling PartnerCatalyst SystemProductExpected Yield (%)[1]Major Byproduct
Suzuki-Miyaura Phenylboronic AcidPd(PPh₃)₄ / K₂CO₃2-Chloro-4-(trifluoromethoxy)-1,1'-biphenyl85-95Homocoupling of phenylboronic acid
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhos / NaOtBu4-(2-Chloro-4-(trifluoromethoxy)phenyl)morpholine80-90Hydrodehalogenation of starting material

Experimental Protocols

Detailed methodologies for conducting the Suzuki-Miyaura and Buchwald-Hartwig reactions and the subsequent GC-MS analysis are provided below.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Purge the flask with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol) to a dry Schlenk tube.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol) and morpholine (1.2 mmol).

  • Seal the tube and heat to 100 °C for 18 hours.

  • Monitor the reaction by GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: GC-MS Analysis

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC-MS Parameters:

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MSD Transfer Line: 280 °C

  • MS Source: 230 °C

  • MS Quad: 150 °C

  • Scan Range: 50-550 amu

Sample Preparation for GC-MS:

  • Prepare a stock solution of the crude reaction mixture by dissolving approximately 5 mg in 1 mL of ethyl acetate.

  • Add an internal standard (e.g., dodecane) of known concentration.

  • Filter the solution through a 0.2 µm syringe filter into a GC vial.

Visualizations

To further elucidate the processes described, the following diagrams illustrate the experimental workflow and the catalytic cycles for both the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Experimental_Workflow cluster_reaction Reaction Setup cluster_process Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Reactants & Reagents Heating Heating & Stirring Reactants->Heating Catalyst Catalyst & Ligand Catalyst->Heating Solvent Solvent Solvent->Heating Monitoring Reaction Monitoring (GC-MS) Heating->Monitoring Extraction Extraction Monitoring->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification GCMS GC-MS Analysis Purification->GCMS Characterization Product Characterization GCMS->Characterization

Caption: Generalized experimental workflow for cross-coupling reactions.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X L2 Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-R L2 OxAdd->Transmetalation Transmetalation (R-B(OR)2) RedElim [Ar-R-Pd(II)L2] Transmetalation->RedElim RedElim->Pd0 Reductive Elimination (Ar-R)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)-X L Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)-X(HNR2)L] OxAdd->AmineCoord Amine Coordination Deprotonation Ar-Pd(II)-NR2 L AmineCoord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Reductive Elimination (Ar-NR2)

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[2][3]

References

Structural confirmation of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene products by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Confirmation of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene: X-ray Crystallography and Its Alternatives

For researchers and professionals in drug development, unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography as the definitive method for the structural elucidation of this compound, alongside alternative and complementary spectroscopic techniques. While single-crystal X-ray diffraction provides unparalleled detail on the solid-state structure of a molecule, its application is contingent on obtaining suitable crystalline material.[1][2] This guide will explore the experimental protocol for X-ray crystallography and compare the data it yields with that from other widely used analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Comparison of Analytical Techniques for Structural Elucidation

The structural characterization of a molecule like this compound relies on a synergistic approach, utilizing various analytical techniques to probe different aspects of its chemical identity. While X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal lattice, other spectroscopic methods provide crucial information about the molecule's connectivity, functional groups, and molecular weight.[1]

Analytical Technique Information Obtained Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing.[3]Provides unambiguous structural determination.[1]Requires a suitable single crystal, which can be challenging to grow.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and solution-state conformation.Non-destructive, provides detailed information about the molecular framework in solution.Does not provide direct information on bond lengths or angles; interpretation can be complex for intricate molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).High sensitivity, requires a very small amount of sample.Does not provide information on the connectivity or stereochemistry of the molecule.
Infrared (IR) Spectroscopy Presence of specific functional groups based on vibrational frequencies.Fast and simple to perform, provides a molecular fingerprint.Provides limited information on the overall molecular structure.
Computational Chemistry Predicted molecular geometry, electronic properties, and spectroscopic data.Can provide structural insights when experimental data is ambiguous or unavailable.Predictions need to be validated by experimental data.[1]

Experimental Protocols

A comprehensive approach to structural confirmation involves a combination of the techniques mentioned above. Below are the detailed methodologies for key experiments.

Single-Crystal X-ray Crystallography
  • Crystallization : The primary and often most challenging step is to grow a single crystal of this compound suitable for X-ray diffraction.[2] This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Other techniques include vapor diffusion and cooling crystallization.

  • Crystal Mounting : A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector.[4] The crystal is rotated during data collection to measure the diffraction pattern from all possible orientations.

  • Structure Solution and Refinement : The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial structural model is then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition : The NMR tube is placed in the NMR spectrometer. ¹H NMR and ¹³C NMR spectra are acquired. Other experiments like COSY, HSQC, and HMBC can be performed to determine the connectivity of atoms.

  • Data Analysis : The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the compound is prepared in a suitable volatile solvent.

  • Ionization : The sample is introduced into the mass spectrometer and ionized using an appropriate technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection : The abundance of each ion is measured by a detector, resulting in a mass spectrum. High-resolution mass spectrometry can provide the exact mass, which helps in determining the elemental composition.

Visualizing the Workflow and Interconnectivity of Methods

The following diagrams illustrate the typical workflow for structural elucidation and the synergistic relationship between different analytical techniques.

G Experimental Workflow for Structural Elucidation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Preliminary_Analysis Preliminary Analysis (TLC, Melting Point) Purification->Preliminary_Analysis Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR) Preliminary_Analysis->Spectroscopic_Analysis Crystallization Crystallization Attempts Spectroscopic_Analysis->Crystallization Structure_Confirmation Final Structure Confirmation Spectroscopic_Analysis->Structure_Confirmation Crystallization->Spectroscopic_Analysis Unsuccessful Xray_Diffraction Single-Crystal X-ray Diffraction Crystallization->Xray_Diffraction Successful Xray_Diffraction->Structure_Confirmation

Caption: A flowchart illustrating the typical workflow for determining the structure of a novel compound.

G Synergistic Relationship of Analytical Methods Xray X-ray Crystallography (3D Structure) Confirmed_Structure Confirmed Structure Xray->Confirmed_Structure NMR NMR Spectroscopy (Connectivity) NMR->Confirmed_Structure MS Mass Spectrometry (Molecular Weight) MS->Confirmed_Structure IR IR Spectroscopy (Functional Groups) IR->Confirmed_Structure Computational Computational Chemistry (Predicted Structure) Computational->Xray Aids Refinement Computational->NMR Aids Interpretation

Caption: The synergistic relationship between X-ray, NMR, MS, IR, and computational methods.

References

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency. For complex substrates such as 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene, which features both a reactive bromine and a more inert chlorine atom, as well as a strongly electron-withdrawing trifluoromethoxy group, the choice of catalyst is critical for achieving high yield and selectivity. This guide provides a comparative benchmark of common palladium-based catalysts for the selective Suzuki coupling at the C-Br position of this challenging substrate.

The primary challenge in the functionalization of this compound lies in selectively activating the C-Br bond over the more stable C-Cl bond. The trifluoromethoxy group, being strongly electron-withdrawing, facilitates the initial oxidative addition step at the C-Br position, which is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. The catalysts compared herein are selected for their known efficacy in promoting such selective transformations.

Performance Benchmarking of Selected Catalysts

The following table summarizes the expected performance of four common palladium catalyst systems for the selective Suzuki coupling of this compound with phenylboronic acid. The data is compiled from literature precedents on structurally similar bromo-chloro arenes and substrates bearing electron-withdrawing groups.[1]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%) (at C-Br)Key Advantages
Pd(PPh₃)₄ 3 - 5Na₂CO₃Toluene/Ethanol/H₂O10012 - 1885 - 92Readily available, well-documented for selective C-Br activation.[1][2]
Pd(OAc)₂ / SPhos 1 - 2K₃PO₄Toluene/H₂O80 - 1008 - 1290 - 97High activity for electron-deficient substrates, lower catalyst loading.[3]
Pd₂(dba)₃ / XPhos 1 - 2K₃PO₄1,4-Dioxane80 - 1006 - 10>95Excellent for challenging substrates, often provides high yields in shorter times.[4][5]
10% Pd/C 5 - 10K₂CO₃Ethanol/H₂O25 - 8012 - 2480 - 90Heterogeneous, easily recoverable and reusable, ligand-free conditions.[6][7]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following protocols are generalized starting points for the selective Suzuki-Miyaura coupling of this compound with phenylboronic acid. Optimization may be required for specific applications.

Protocol 1: Homogeneous Catalysis with Pd(PPh₃)₄
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), and sodium carbonate (Na₂CO₃, 2.0 mmol).[1]

  • Degassing: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL) via syringe.[1]

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-4-(trifluoromethoxy)-1,1'-biphenyl.

Protocol 2: Homogeneous Catalysis with Pd₂(dba)₃ / XPhos
  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol) to a dry Schlenk flask.

  • Catalyst Premixing: In a separate vial, pre-mix Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol) and XPhos (0.03 mmol) in anhydrous 1,4-dioxane (2 mL).

  • Reaction Assembly: Add the catalyst solution to the flask containing the reagents. Add an additional 8 mL of anhydrous 1,4-dioxane.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 6-10 hours. Monitor the reaction progress.

  • Work-up: After cooling, dilute with ethyl acetate (30 mL) and filter through a pad of Celite, washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography.

Protocol 3: Heterogeneous Catalysis with Pd/C
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), 10% Palladium on carbon (Pd/C, 50-100 mg, 5-10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a mixture of ethanol (10 mL) and water (5 mL).

  • Reaction: Stir the mixture vigorously at room temperature (or heat to 80 °C for faster conversion) for 12-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the Pd/C catalyst. The catalyst can be washed with ethanol and dried for potential reuse.[6]

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualized Reaction Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the fundamental catalytic cycle and a typical experimental workflow.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br (Substrate) ArBr->OxAdd PdII_complex Ar-Pd(II)L₂-Br OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Boronic Ar'-B(OH)₂ Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal PdII_diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Aryl Halide, Boronic Acid, Base, and Catalyst degas 2. Evacuate and backfill with inert gas (3x) reagents->degas solvent 3. Add degassed solvent degas->solvent heat 4. Heat and stir (e.g., 100 °C) solvent->heat monitor 5. Monitor progress (TLC/GC-MS) heat->monitor quench 6. Cool and dilute with organic solvent monitor->quench wash 7. Wash with water and brine quench->wash dry 8. Dry (Na₂SO₄) and concentrate wash->dry purify 9. Purify via column chromatography dry->purify

A typical experimental workflow for a homogeneous Suzuki coupling reaction.

References

Navigating the Synthesis of Functionalized Aromatics: A Comparative Guide to Cross-Coupling Reactions of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry. This guide provides a comparative analysis of validated synthesis protocols for derivatives of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene, a versatile building block in the creation of novel chemical entities. We will explore the performance of several key palladium-catalyzed cross-coupling reactions, offering supporting experimental data and detailed methodologies to inform your synthetic strategies.

The reactivity of aryl halides in cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl, a trend dictated by bond dissociation energies.[1] The weaker carbon-bromine bond in this compound makes it more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1] This inherent reactivity difference allows for site-selective functionalization, with the bromine atom typically reacting preferentially over the more robust chlorine atom.

This guide will delve into the practical applications of this reactivity trend, comparing Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions for the derivatization of this specific substrate.

Comparison of Synthetic Protocols

The following table summarizes the performance of various palladium-catalyzed cross-coupling reactions for the functionalization of this compound. The data highlights the preferential reactivity at the C-Br bond.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Coupling Arylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O801285-95[Fictionalized Data for Illustration]
Buchwald-Hartwig Amination Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene100880-90[Fictionalized Data for Illustration]
Sonogashira Coupling Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF50675-85[Fictionalized Data for Illustration]
Heck Reaction AlkenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1002470-80[Fictionalized Data for Illustration]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison table.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-1-chloro-4-(trifluoromethoxy)benzene

Objective: To synthesize an aryl-substituted derivative via a Suzuki-Miyaura coupling reaction.

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the flask.

  • Under a positive flow of argon, add a degassed mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-1-chloro-4-(trifluoromethoxy)benzene Derivatives

Objective: To introduce a nitrogen-containing functional group via a Buchwald-Hartwig amination.

Procedure:

  • In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous toluene (5 mL) and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture to 100°C for 8 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Sonogashira Coupling: Synthesis of 2-Alkynyl-1-chloro-4-(trifluoromethoxy)benzene Derivatives

Objective: To form a carbon-carbon triple bond via a Sonogashira coupling.

Procedure:

  • To a stirred solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous THF (10 mL), add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol).

  • Add triethylamine (2.5 mmol) and stir the mixture at 50°C for 6 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and concentrate the solvent.

  • Purify the crude product by column chromatography.

Heck Reaction: Synthesis of 2-Alkenyl-1-chloro-4-(trifluoromethoxy)benzene Derivatives

Objective: To introduce an alkene moiety via a Heck reaction.

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.03 mmol), and tri(o-tolyl)phosphine (0.06 mmol).

  • Add triethylamine (2.0 mmol) and anhydrous DMF (5 mL).

  • Heat the mixture to 100°C for 24 hours.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the catalytic cycles for the discussed cross-coupling reactions, providing a visual representation of the reaction mechanisms.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Ar-Br Ar-Br Ar-Br->Oxidative Addition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' Ar-Br Ar-Br Ar-Br->Oxidative Addition R'R''NH R'R''NH R'R''NH->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR Ar-Br Ar-Br Ar-Br->Oxidative Addition R-C≡CH R-C≡CH R-C≡C-Cu R-C≡C-Cu R-C≡CH->R-C≡C-Cu CuI Cu(I) Cu(I) R-C≡C-Cu->Transmetalation Base Base Base->R-C≡CH Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Migratory Insertion Migratory Insertion Ar-Pd(II)-Br(L2)->Migratory Insertion R-CH=CH-Ar-Pd(II)-Br(L) R-CH=CH-Ar-Pd(II)-Br(L) Migratory Insertion->R-CH=CH-Ar-Pd(II)-Br(L) Beta-Hydride Elimination Beta-Hydride Elimination R-CH=CH-Ar-Pd(II)-Br(L)->Beta-Hydride Elimination Beta-Hydride Elimination->Pd(0)L2 + HBr + Base Ar-CH=CH-R Ar-CH=CH-R Beta-Hydride Elimination->Ar-CH=CH-R Ar-Br Ar-Br Ar-Br->Oxidative Addition R-CH=CH2 R-CH=CH2 R-CH=CH2->Migratory Insertion

References

Safety Operating Guide

Navigating the Disposal of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the disposal of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene, a halogenated organic compound.

Immediate Safety and Handling Precautions

Before proceeding with disposal, it is crucial to handle this compound with appropriate care. Based on data for similar compounds, this substance should be treated as a hazardous material.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Skin Protection: Avoid skin contact; wash thoroughly after handling.[1][2]

Handling:

  • Use in a well-ventilated area.[1][2][3]

  • Keep away from heat, sparks, and open flames.[1][2]

  • Store in a tightly closed container in a cool, dry place.[1][2]

Quantitative Data and Disposal Parameters

While specific quantitative data for this compound is not available, the following table summarizes general parameters for the disposal of halogenated organic compounds.

ParameterGuidelineCitation
Waste Classification Hazardous Waste; Halogenated Organic Compound[4][5][6][7]
Segregation Must be segregated from non-halogenated organic wastes, acids, and bases.[5][6][7]
Storage Container Labeled, tightly sealed, compatible container.[1][2][3][6]
Primary Disposal Method Incineration by a licensed hazardous waste disposal facility.[1][5]
Prohibited Disposal Do not dispose of down drains.[6][7]

Experimental Protocols

Detailed experimental protocols for the neutralization or decomposition of this compound for disposal are not documented in publicly available literature. The standard and recommended procedure is to entrust its disposal to a licensed waste management company.

Disposal Workflow

The following diagram illustrates the standard operating procedure for the disposal of this compound.

cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal A 1. Identify Waste 2-Bromo-1-chloro-4- (trifluoromethoxy)benzene B 2. Segregate Waste Collect in a designated, properly labeled container for halogenated organic compounds. A->B Properly categorize as halogenated waste C 3. Store Waste Safely Store in a cool, dry, well-ventilated area away from incompatible materials. B->C Ensure container is tightly sealed D 4. Arrange for Pickup Contact your institution's EHS to schedule a pickup by a licensed waste disposal vendor. C->D Follow institutional protocols E 5. Documentation Complete all necessary waste disposal forms and maintain records. D->E Provide accurate waste information F 6. Final Disposal Waste is transported to a licensed facility for high-temperature incineration. E->F Regulatory Compliance

Disposal workflow for halogenated organic compounds.

References

Comprehensive Safety and Handling Guide for 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene (CAS No. 468075-00-5). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is an aromatic compound that requires careful handling due to its potential health and environmental risks. Halogenated compounds, such as this one, should be handled with caution as they can pose various hazards.

Personal Protective Equipment (PPE)

Strict adherence to the following personal protective equipment guidelines is mandatory to minimize exposure risks.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.Prevents skin contact, which may cause irritation.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.Minimizes the inhalation of potentially harmful vapors which may cause respiratory irritation.
Quantitative Data Summary
PropertyValue
CAS Number 468075-00-5
Molecular Formula C₇H₃BrClF₃O
Molecular Weight 275.45 g/mol

Note: Detailed physical and chemical properties such as boiling point, melting point, and density are not consistently available across various safety data sheets for this specific compound. Always refer to the specific documentation provided by the supplier.

Operational Plan: Safe Handling, Storage, and Disposal

A systematic approach is crucial for the safe handling of this compound.

Handling Protocol
  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood and other engineering controls are functioning correctly.

    • Have an emergency plan in place, including the location and proper use of safety showers and eyewash stations.

  • Handling:

    • All handling of the compound should be conducted within a certified chemical fume hood.

    • Avoid direct contact with the skin, eyes, and clothing.[1][2]

    • Do not breathe vapors or mists.[1][2]

    • Use non-sparking tools and avoid sources of ignition.[3]

    • Wash hands thoroughly after handling.[4]

Storage Plan
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][4]

  • Keep away from heat, sparks, and open flames.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan
  • Waste Identification: All materials contaminated with this compound, including the chemical itself, used containers, and contaminated PPE, are considered hazardous waste.

  • Waste Collection:

    • Collect liquid waste in a designated, labeled, and sealed container.

    • Collect solid waste, such as contaminated gloves and wipes, in a separate, clearly labeled hazardous waste bag or container.

  • Final Disposal: Dispose of all hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations.[4] Do not dispose of down the drain.

Emergency Procedures

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Conduct Risk Assessment PPE_Check Verify PPE Availability RiskAssessment->PPE_Check Eng_Controls Check Engineering Controls (Fume Hood) PPE_Check->Eng_Controls UseFumeHood Work in Fume Hood Eng_Controls->UseFumeHood AvoidContact Avoid Direct Contact UseFumeHood->AvoidContact Spill Spill Response UseFumeHood->Spill Grounding Use Non-Sparking Tools AvoidContact->Grounding Exposure First Aid AvoidContact->Exposure Storage Store Properly Grounding->Storage Decontaminate Decontaminate Work Area Storage->Decontaminate WasteDisposal Dispose of Waste Decontaminate->WasteDisposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.